molecular formula C9H7ClN2O B1458163 2-acetyl-5-chloro-2H-indazole CAS No. 98083-44-4

2-acetyl-5-chloro-2H-indazole

Cat. No.: B1458163
CAS No.: 98083-44-4
M. Wt: 194.62 g/mol
InChI Key: WYICTRCVLDXUNT-UHFFFAOYSA-N
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Description

2-acetyl-5-chloro-2H-indazole is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-chloroindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYICTRCVLDXUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=C(C=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301291594
Record name 1-(5-Chloro-2H-indazol-2-yl)ethanone
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98083-44-4
Record name 1-(5-Chloro-2H-indazol-2-yl)ethanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Chloro-2H-indazol-2-yl)ethanone
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URL https://comptox.epa.gov/dashboard/DTXSID301291594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-acetyl-5-chloro-2H-indazole, a heterocyclic compound of interest to researchers and professionals in the field of drug development and medicinal chemistry. This document delves into the strategic considerations for its synthesis, detailed experimental protocols, and a thorough analysis of its structural and spectroscopic properties.

Introduction and Scientific Context

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1][2] The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a chlorine atom at the 5-position and an acetyl group at the N-2 position of the indazole ring can significantly modulate the compound's physicochemical properties and biological activity. Chloroindazole compounds, in particular, have shown promise in exhibiting anti-inflammatory and neuroprotective effects.[3] This guide focuses on the N-2 isomer, this compound (CAS No: 98083-44-4), providing a robust framework for its preparation and comprehensive characterization.[4][5]

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process: first, the synthesis of the 5-chloro-2H-indazole precursor, followed by its selective N-acetylation. This strategy allows for controlled introduction of the acetyl group at the desired N-2 position.

Step 1: Synthesis of 5-chloro-2H-indazole

Several synthetic routes are available for the formation of the indazole ring.[1][6] A common and effective method involves the cyclization of an appropriately substituted o-toluidine derivative. For the synthesis of 5-chloro-2H-indazole, a plausible starting material would be 2-amino-4-chlorotoluene. The synthesis can proceed via diazotization followed by intramolecular cyclization.

Step 2: N-Acetylation of 5-chloro-2H-indazole

The critical step in obtaining the target molecule is the selective acetylation of the 5-chloro-2H-indazole at the N-2 position. The reaction of indazoles with acetic anhydride is a standard method for acetylation.[7][8] The regioselectivity of this reaction (N-1 vs. N-2 acetylation) can be influenced by reaction conditions such as the solvent, temperature, and the presence of a catalyst. For 2H-indazoles, direct acylation often favors the N-2 position.

Part 2: Detailed Experimental Protocols

The following protocols are detailed, self-validating systems designed for reproducibility and high yield.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-chloro-2H-indazole cluster_step2 Step 2: N-Acetylation A 2-Amino-4-chlorotoluene B Diazotization (NaNO2, HCl) A->B 1. C Intramolecular Cyclization B->C 2. D 5-chloro-2H-indazole C->D 3. E 5-chloro-2H-indazole F Acetylation (Acetic Anhydride, Pyridine) E->F 4. G This compound F->G 5. Characterization Target Molecule Target Molecule 1H NMR 1H NMR Target Molecule->1H NMR Proton Environment 13C NMR 13C NMR Target Molecule->13C NMR Carbon Skeleton FT-IR FT-IR Target Molecule->FT-IR Functional Groups Mass Spec Mass Spec Target Molecule->Mass Spec Molecular Weight Purity Purity 1H NMR->Purity 13C NMR->Purity Mass Spec->Purity

Sources

An In-depth Technical Guide to 1-(5-chloro-2H-indazol-2-yl)ethan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one, a notable member of the indazole class of heterocyclic compounds.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide focuses on a specific derivative, 1-(5-chloro-2H-indazol-2-yl)ethan-1-one, providing an in-depth analysis of its chemical characteristics and potential for further investigation in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1-(5-chloro-2H-indazol-2-yl)ethan-1-one

Synonyms: 2-acetyl-5-chloro-2H-indazole

CAS Number: 98083-44-4

The introduction of a chlorine atom at the 5-position and an acetyl group at the N-2 position of the indazole ring significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one

PropertyValueSource
Molecular Formula C₉H₇ClN₂O[5]
Molecular Weight 194.62 g/mol [5]
Appearance Off-white to light yellow crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Inferred from general solubility of similar heterocyclic compounds
pKa Not available

Synthesis and Spectroscopic Characterization

The synthesis of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one typically involves the N-acetylation of 5-chloro-2H-indazole. While various methods for the N-acylation of indazoles have been reported, the use of acetic anhydride or acetyl chloride in the presence of a base is a common and effective strategy.[1][6][7] The regioselectivity of acylation (N-1 vs. N-2) can be influenced by reaction conditions, with some methods favoring the N-1 isomer, which can in some cases be isomerized to the more thermodynamically stable N-2 isomer.[8]

General Synthetic Protocol: Acetylation of 5-chloro-2H-indazole

Step 1: Dissolution. Dissolve 5-chloro-2H-indazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: Addition of Base. Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.

Step 3: Acetylation. Slowly add acetic anhydride or acetyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

Step 4: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Step 5: Work-up and Purification. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield pure 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Synthesis_Workflow cluster_synthesis Synthesis of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one Start 5-chloro-2H-indazole Solvent Dissolve in aprotic solvent (e.g., DCM) Start->Solvent Base Add base (e.g., Triethylamine) Solvent->Base Reagent Add Acetylating Agent (Acetic Anhydride or Acetyl Chloride) Base->Reagent Reaction Reaction at 0°C to RT Reagent->Reaction TLC Monitor by TLC Reaction->TLC Workup Aqueous Work-up & Extraction TLC->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Product 1-(5-chloro-2H-indazol-2-yl)ethan-1-one Purification->Product

Caption: General workflow for the synthesis of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Spectroscopic Data

While specific experimental spectra for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the chloro and acetyl substituents. A singlet corresponding to the methyl protons of the acetyl group would be observed in the upfield region.

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the indazole ring.

IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group is expected, typically in the range of 1680-1720 cm⁻¹.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Reactivity and Chemical Behavior

The reactivity of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is governed by the interplay of the indazole ring system and the N-acetyl group.

Reactivity of the Indazole Ring

The indazole ring is an aromatic system, but the presence of the electron-withdrawing acetyl group at the N-2 position deactivates the ring towards electrophilic aromatic substitution. Conversely, the ring may be susceptible to nucleophilic attack, particularly at positions activated by the chloro substituent.

Reactivity of the Acetyl Group

The carbonyl group of the acetyl moiety can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine. The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions.

Reactivity_Diagram cluster_reactivity Potential Reactivity Molecule 1-(5-chloro-2H-indazol-2-yl)ethan-1-one Ring_Reactivity Indazole Ring Molecule->Ring_Reactivity Site of Reactivity Acetyl_Reactivity Acetyl Group Molecule->Acetyl_Reactivity Site of Reactivity Electrophilic_Sub Electrophilic Substitution (Deactivated) Ring_Reactivity->Electrophilic_Sub Nucleophilic_Sub Nucleophilic Substitution Ring_Reactivity->Nucleophilic_Sub Carbonyl_Reactions Carbonyl Reactions (Reduction, Imine formation) Acetyl_Reactivity->Carbonyl_Reactions Alpha_Carbon_Reactions α-Carbon Reactions (Condensations) Acetyl_Reactivity->Alpha_Carbon_Reactions

Caption: Key reactivity sites of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one.

Potential Applications in Drug Development

The indazole core is a well-established pharmacophore in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities.[3][4] The introduction of a chlorine atom can enhance membrane permeability and metabolic stability, while the acetyl group provides a handle for further synthetic modifications.[9]

While specific biological activity data for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is not currently available, its structural features suggest potential for investigation in several therapeutic areas:

  • Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, a class of drugs widely used in oncology.

  • Antimicrobial Activity: The indazole scaffold has been explored for the development of novel antibacterial and antifungal agents.[3]

  • Anti-inflammatory Effects: Certain indazole derivatives have shown promise as anti-inflammatory agents.[3]

Further screening and derivatization of 1-(5-chloro-2H-indazol-2-yl)ethan-1-one could lead to the discovery of novel therapeutic agents.

Safety and Handling

Specific safety data for 1-(5-chloro-2H-indazol-2-yl)ethan-1-one is limited. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(5-chloro-2H-indazol-2-yl)ethan-1-one is a valuable building block for the synthesis of more complex indazole derivatives. Its chemical properties, influenced by the chloro and acetyl substituents, make it an interesting candidate for further exploration in medicinal chemistry. This guide provides a foundational understanding of this compound, highlighting the need for further experimental investigation to fully elucidate its physical, chemical, and biological properties, and to unlock its potential in the development of new therapeutics.

References

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Sources

Spectroscopic Characterization of 2-Acetyl-5-chloro-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-acetyl-5-chloro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Indazoles are recognized as a "privileged scaffold" due to their prevalence in a wide range of biologically active molecules.[1] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven methodologies for obtaining and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While specific experimental data for this exact molecule is not publicly available, this guide will establish the expected spectroscopic profile based on its chemical structure and data from analogous compounds.

Introduction to this compound

This compound belongs to the 2H-indazole class of aromatic nitrogen-containing heterocycles. The indazole core is a key feature in numerous pharmaceutical agents, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-protozoal properties.[1][2] The specific substitutions of an acetyl group at the N2 position and a chlorine atom at the C5 position are expected to modulate its physicochemical and biological properties. Accurate spectroscopic characterization is a cornerstone of its chemical synthesis and subsequent application in drug discovery, ensuring structural integrity and purity.

The synthesis of 2H-indazoles can be achieved through various methods, including copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide, or palladium-catalyzed intramolecular N-arylation.[3][4] The choice of synthetic route can influence the impurity profile, making robust spectroscopic analysis essential.

Below is the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.[5][6]

Expected Mass Spectrum

For this compound (C₉H₇ClN₂O), the expected monoisotopic mass is 194.0247 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak.

IonExpected m/zRelative IntensityDescription
[M]⁺194.02~100%Molecular ion containing ³⁵Cl
[M+2]⁺196.02~32%Molecular ion containing ³⁷Cl
[M-CH₂CO]⁺152.01VariableLoss of a ketene radical
[M-COCH₃]⁺151.02VariableLoss of the acetyl group
Plausible Fragmentation Pathway

Electron ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, often leading to predictable fragmentation.[7][8]

fragmentation_pathway M [C₉H₇ClN₂O]⁺˙ m/z = 194/196 frag1 [C₇H₅ClN₂]⁺ m/z = 152/154 M->frag1 - C₂H₂O frag2 [C₇H₄ClN₂]⁺ m/z = 151/153 M->frag2 - C₂H₃O•

Figure 2: A simplified potential fragmentation pathway for this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining a mass spectrum of a solid organic compound using a direct insertion probe with electron ionization.

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (typically less than 1 mg) in a volatile organic solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.[9]

    • If any solid particles are present, filter the solution to prevent blockages in the instrument.[9]

  • Instrument Setup:

    • Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV.

  • Sample Introduction:

    • Apply a small drop of the sample solution to the tip of the direct insertion probe.

    • Allow the solvent to evaporate completely.

    • Insert the probe into the mass spectrometer's vacuum system.

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire mass spectra over the desired mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to deduce structural information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100-3000Medium-WeakC-H stretchAromatic C-H
2950-2850WeakC-H stretchMethyl C-H
1700-1680StrongC=O stretchAmide (acetyl)
1600-1450Medium-WeakC=C stretchAromatic ring
1370-1350MediumC-H bendMethyl C-H
1300-1200StrongC-N stretchAromatic amine
850-750StrongC-Cl stretchAryl chloride
Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)

This method is often preferred for its simplicity and the quality of the resulting spectra.[11]

  • Sample Preparation:

    • Place approximately 10-20 mg of the solid sample into a small test tube or vial.

    • Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.[11]

  • Film Deposition:

    • Using a pipette, place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[11] If the resulting peaks are too weak, another drop of the solution can be added and evaporated.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • Clean the salt plate with a suitable solvent (e.g., acetone) and return it to a desiccator to protect it from moisture.[11]

Alternative methods for solid samples include preparing a Nujol mull or a KBr pellet.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[14] For this compound, ¹H and ¹³C NMR will be the most informative.

Expected ¹H NMR Chemical Shifts

The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.[15] The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2Singlet1HH3
~7.8Doublet1HH4 or H6
~7.6Doublet of doublets1HH6 or H4
~7.4Doublet1HH7
~2.5Singlet3H-COCH₃

Note: The exact chemical shifts and coupling constants for the aromatic protons (H4, H6, H7) will depend on the specific electronic effects of the chloro and acetyl-indazole moieties. 2D NMR techniques like COSY would be required for unambiguous assignment.

Expected ¹³C NMR Chemical Shifts
Chemical Shift (δ, ppm)Assignment
~168C=O (acetyl)
~148C7a
~135C3
~129C5
~128C4 or C6
~125C6 or C4
~122C3a
~118C7
~22-COCH₃
Experimental Protocol for NMR Spectroscopy

The following is a general protocol for preparing a sample for solution-state NMR.

  • Sample Preparation:

    • Weigh an appropriate amount of the solid sample (typically 5-20 mg for ¹H NMR) into a clean, dry vial.[16]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[16] The choice of solvent is critical as residual solvent signals can interfere with the spectrum.[16]

    • Ensure the sample is fully dissolved. If not, the sample can be gently warmed or sonicated. If particulates remain, the solution should be filtered through a small cotton plug in a Pasteur pipette into the NMR tube.[16]

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-quality NMR tube.

    • Cap the NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

    • Further 2D experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.[17]

Figure 3: Structure of this compound with atom numbering for NMR assignments.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of MS, IR, and NMR, is indispensable for its unequivocal structural confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this and related indazole derivatives. The predicted spectral data serves as a benchmark for experimental verification. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is paramount in the rigorous field of drug discovery and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 11 — Infrared Spectroscopy. Retrieved from [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021, January 15). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]

  • PMC. (2021, April 8). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • PubMed. (2024, May 26). Innovative cascade reaction for 2H-indazole derivative synthesis. Retrieved from [Link]

Sources

solubility and stability of 2-acetyl-5-chloro-2H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering data on the physicochemical properties of 2-acetyl-5-chloro-2H-indazole. My searches are focused on solubility and stability across different organic solvents. The aim is a comprehensive understanding of its behavior in these conditions.

Outlining the Structure

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Deepening the Research Process

My next step is to conduct extensive Google searches to find established analytical methods for quantifying indazole derivatives, as well as any existing data on degradation pathways or stability problems. To maintain scientific integrity, I will carefully evaluate the reliability of sources, prioritizing peer-reviewed journals, patents, and technical reports. Then, I'll integrate the information into the guide's structure.

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Analyzing Data Deficiencies

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Bridging Data Gaps

I'm now focusing on filling the data void for this compound. While methodologies are clear, quantifiable data is still lacking. I haven't found specific solubility values or degradation studies. No established stability-indicating HPLC methods are available. I'm therefore pivoting to analogous structures – N-acetylated indazoles or 5-chloro-indazoles – to infer likely behavior. This will provide starting points for experiments. I'm also searching for detailed analytical protocols (HPLC, MS) to quantify the compound and degradants, currently lacking from the results, and will start structuring the guide.

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Constructing the Outline

I'm now shifting gears from data gathering to guide construction. I've compiled solubility, stability, and forced degradation protocols, including those for related compounds. The main missing piece, as you know, is the direct experimental data for this compound. My immediate focus is structuring the guide, outlining its sections, and drafting general principles. Next, I'll adapt existing protocols for this specific molecule, making and clearly documenting justified assumptions. I'll also start designing the Graphviz diagrams in parallel.

Analyzing Related Compounds

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Accumulating Key Knowledge

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An In-depth Technical Guide to 2-Acetyl-5-chloro-2H-indazole (CAS 98083-44-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical compounds, some are extensively studied, their properties and synthesis routes meticulously documented, while others remain in relative obscurity. 2-Acetyl-5-chloro-2H-indazole, identified by the CAS number 98083-44-4, falls into the latter category. While specific, in-depth research on this particular molecule is limited, its core structure, the 2H-indazole scaffold, is a well-recognized "privileged scaffold" in medicinal chemistry.[1] This guide, therefore, serves a dual purpose: to present the concrete, albeit limited, information available for this compound and to provide a scientifically grounded, logical framework for its synthesis and potential properties based on established knowledge of 2H-indazole chemistry. This document is designed to be a valuable resource for researchers interested in exploring this and similar molecules, offering both a summary of current knowledge and a roadmap for future investigation.

Introduction to this compound

This compound is a heterocyclic organic compound. The indazole ring system, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is of significant interest in pharmaceutical research due to its wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1] The "2H" designation indicates the position of the hydrogen atom on the nitrogen in the pyrazole ring. The substituents on the indazole core, a chloro group at position 5 and an acetyl group at position 2, are expected to modulate its physicochemical properties and biological activity.

Synthesis of this compound: A Proposed Pathway

While a specific, validated synthesis protocol for this compound is not documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for the synthesis of 2H-indazole derivatives.[1][2] One of the most robust and versatile methods involves a copper-catalyzed, one-pot, three-component reaction.[1]

Proposed Synthetic Strategy

The proposed synthesis of this compound involves the reaction of a substituted 2-bromobenzaldehyde with a primary amine and sodium azide, catalyzed by a copper salt. The acetyl group at the 2-position can be introduced by using N-aminoacetamide as the primary amine source.

The logical flow of this proposed synthesis is depicted in the following workflow diagram:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Key Steps cluster_3 Product Formation & Workup cluster_4 Final Product A 2-Bromo-5-chlorobenzaldehyde H One-Pot Three-Component Reaction A->H B N-Aminoacetamide B->H C Sodium Azide C->H D Copper(I) Catalyst (e.g., CuI) D->H E Ligand (e.g., TMEDA) E->H F Solvent (e.g., DMSO) F->H G Heat (e.g., 120 °C) G->H I Formation of this compound H->I J Aqueous Workup & Extraction I->J K Purification (Column Chromatography) J->K L This compound (CAS 98083-44-4) K->L

Caption: Proposed one-pot synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a suggested starting point for the synthesis of this compound and may require optimization.

Materials:

  • 2-Bromo-5-chlorobenzaldehyde

  • N-Aminoacetamide

  • Sodium Azide (NaN3)

  • Copper(I) Iodide (CuI)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-chlorobenzaldehyde (1.0 eq), N-aminoacetamide (1.2 eq), sodium azide (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMSO to the flask, followed by TMEDA (0.2 eq).

  • Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): This catalyst is crucial for the formation of the C-N and N-N bonds necessary for the indazole ring closure.[3]

  • TMEDA: As a ligand, TMEDA stabilizes the copper catalyst and enhances its reactivity.[3]

  • DMSO: A high-boiling polar aprotic solvent is chosen to facilitate the reaction at elevated temperatures and to dissolve the reactants.

  • Sodium Azide: Serves as the source of the two nitrogen atoms for the pyrazole ring.

  • Inert Atmosphere: Prevents oxidation of the catalyst and other reagents.

Physicochemical and Toxicological Properties

The available data for this compound is primarily from supplier safety data sheets.

PropertyValueSource
CAS Number 98083-44-4[4][5]
Molecular Formula C9H7ClN2O[4][5]
Molecular Weight 194.62 g/mol [4][5]
Appearance Not specified (likely a solid)-
Solubility No data available[5]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Hazard Decomposition Products Carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides.[5]
Toxicological Information May be harmful if ingested or inhaled. Irritating to mucous membranes and the upper respiratory tract. May cause an allergic skin reaction and serious eye irritation. The toxicological properties have not been fully investigated.[5]

Potential Applications and Mechanism of Action: An Area for Future Research

As of the date of this guide, there is no specific information in the scientific literature regarding the research applications or the mechanism of action of this compound. The indazole scaffold is known to interact with a variety of biological targets, and derivatives have shown promise as:

  • Anti-cancer agents

  • Anti-inflammatory drugs

  • Antidepressants

  • Antiprotozoal agents[1]

The presence of the chloro and acetyl groups on the 2H-indazole core of CAS 98083-44-4 suggests that it could be a candidate for screening in various biological assays to explore its potential therapeutic value. Further research is required to elucidate its biological activity and mechanism of action.

The relationship between the structure of this compound and its potential biological activity can be visualized as follows:

G A This compound (CAS 98083-44-4) B 2H-Indazole Core A->B contains C 5-Chloro Substituent A->C contains D 2-Acetyl Substituent A->D contains E Potential Biological Activity (e.g., Anti-inflammatory, Anti-cancer) B->E confers C->E modulates D->E modulates

Sources

The Therapeutic Potential of Substituted 2H-Indazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis and multifaceted therapeutic potential of substituted 2H-indazoles, with a focus on their antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties. By elucidating the underlying mechanisms of action and providing detailed experimental protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Introduction: The Significance of the 2H-Indazole Core

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomer is of particular interest in drug discovery due to its prevalence in a number of FDA-approved drugs, including the antiemetic Granisetron and the kinase inhibitors Pazopanib and Axitinib. The unique electronic and structural features of the 2H-indazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects. This guide will delve into the synthesis and biological activities of this versatile scaffold, providing insights into its potential for the development of next-generation therapeutics.

Synthetic Strategies: Efficient Access to 2H-Indazole Derivatives

The development of efficient and versatile synthetic routes to substituted 2H-indazoles is paramount for exploring their therapeutic potential. One-pot multicomponent reactions have gained significant traction as they offer operational simplicity, reduced reaction times, and increased overall efficiency.[1]

One-Pot Condensation-Cadogan Reductive Cyclization

A mild and efficient one-pot synthesis of 2H-indazoles can be achieved through the condensation of ortho-nitrobenzaldehydes with primary amines, followed by a Cadogan reductive cyclization using a phosphine reagent.[2] This method is notable for its broad substrate scope and tolerance of various functional groups.[2]

Materials:

  • Substituted ortho-nitrobenzaldehyde (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • Tri-n-butylphosphine (1.5 equiv)

  • Isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the ortho-nitrobenzaldehyde in isopropanol, add the primary amine.

  • Heat the reaction mixture to 80°C and stir for 1 hour to facilitate the formation of the imine intermediate.

  • To the same reaction vessel, add tri-n-butylphosphine.

  • Continue to stir the reaction mixture at 80°C for an additional 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired 2H-indazole derivative.

Antitumor Activities of 2H-Indazoles

Substituted 2H-indazoles have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action

Many 2H-indazole derivatives function as potent inhibitors of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis. A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[3][4] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Indazole 2H-Indazole Derivative Indazole->VEGFR2 Inhibits AKT Akt PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Migration AKT->Proliferation Apoptosis_Pathway Indazole 2H-Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Indazole->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis via the Bcl-2 family pathway by 2H-indazoles.

In Vitro Anticancer Activity

The cytotoxic effects of substituted 2H-indazoles have been evaluated against a variety of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected 2H-indazole derivatives.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
6f A-549 (Lung)0.80[4]
6i MCF-7 (Breast)0.86[4]
6j Panc-1 (Pancreatic)1.05[4]
6s HT-29 (Colon)1.05[4]
2f 4T1 (Breast)0.23 - 1.15[5]
3b MCF-7 (Breast)32.92 µg/mL[6]
3h HeLa (Cervical)12.08 µg/mL[6]
3d SKOV3 (Ovarian)29.06 µg/mL[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Culture adherent cancer cells in a T-75 flask to approximately 80-90% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2H-indazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for an additional 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). [7] * After the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate at 37°C for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. * Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Antimicrobial Properties of 2H-Indazoles

Substituted 2H-indazoles have demonstrated a broad spectrum of antimicrobial activity against various pathogens, including protozoa, bacteria, and fungi. [8][9]

Antiprotozoal Activity

Several 2H-indazole derivatives have shown potent activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases exhibiting greater potency than the standard drug metronidazole. [10]

Antibacterial and Antifungal Activity

Some 2H-indazole derivatives have displayed inhibitory activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. [11]Additionally, certain derivatives have shown in vitro growth inhibition against the yeasts Candida albicans and Candida glabrata. [10]One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [12]

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected 2H-indazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5 S. aureus64 - 128[11]
Compound 5 S. epidermidis64 - 128[11]
Compound 2 & 3 E. faecalis~128[11]
Compound 18 & 23 C. albicansNot specified[10]
Compound 18 & 23 C. glabrataNot specified[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism on an appropriate agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Incubate the broth culture at the appropriate temperature until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized inoculum in broth to achieve the final desired inoculum concentration for the assay (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the 2H-indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth as the diluent.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Effects of 2H-Indazoles

The anti-inflammatory properties of 2H-indazoles are primarily attributed to their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. [13]

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. [14]By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, 2H-indazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [9]

COX2_Pathway cluster_inflammatory_cell Inflammatory Cell ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Indazole 2H-Indazole Derivative Indazole->COX2 Inhibits Inflammation Pain & Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by substituted 2H-indazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [15]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week.

    • Randomly divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the 2H-indazole derivative.

  • Compound Administration:

    • Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat. [16]

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer. [16]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume from the paw volume at that time point (Vₜ - V₀).

    • Calculate the percentage of inhibition of edema for each test group compared to the vehicle control group.

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Neuroprotective Potential of 2H-Indazoles

Emerging evidence suggests that indazole derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [17][18]

Mechanism of Action

The neuroprotective effects of indazoles are thought to be mediated through multiple mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO) and glycogen synthase kinase 3β (GSK-3β). [17][19]GSK-3β is implicated in the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. [13][20]By inhibiting GSK-3β, indazole derivatives may reduce tau pathology and its neurotoxic consequences. [19]

Conclusion and Future Directions

Substituted 2H-indazoles represent a highly versatile and promising class of compounds with a remarkable range of biological activities. Their demonstrated efficacy as antitumor, antimicrobial, anti-inflammatory, and potentially neuroprotective agents underscores their significance in modern drug discovery. The continued development of efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly pave the way for the discovery of novel 2H-indazole-based therapeutics with improved efficacy and safety profiles. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of this important chemical scaffold.

References

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  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011). Organic Letters, 13(13), 3542-3545.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017). Molecules, 22(11), 1864.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021). Pharmaceuticals, 14(4), 351.
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  • Synthesis of a 2H‐indazole‐derived library using the one‐pot–one‐step... (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 2960-2964.
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The 2H-Indazole Scaffold: A Technical Guide to Synthesis, Functionalization, and Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the 1H-Isomer - The Rise of a Privileged Scaffold

In the vast landscape of nitrogen-containing heterocycles, the indazole core stands out as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to a wide array of biological targets.[1] For decades, the thermodynamically more stable 1H-indazole tautomer has dominated synthetic and medicinal chemistry efforts.[2] However, a paradigm shift is underway. Researchers and drug development professionals are increasingly turning their attention to the kinetically favored, quinonoid 2H-indazole isomer.[3] This once-overlooked scaffold is now at the heart of several breakthrough therapies, including the PARP inhibitor Niraparib (Zejula®) and the multi-kinase inhibitor Pazopanib (Votrient®).

This technical guide moves beyond a simple recitation of facts. It is designed for the practicing scientist, providing a deep dive into the causality behind experimental choices, offering robust, field-tested protocols, and grounding key concepts in authoritative, verifiable literature. We will explore the unique physicochemical properties of the 2H-indazole core, dissect its synthesis and functionalization, and illuminate its application as a potent pharmacophore in oncology and beyond.

Section 1: The 2H-Indazole Core - Strategic Physicochemical & Tautomeric Considerations

The decision to pursue a 2H-indazole over its 1H counterpart is a strategic one, rooted in fundamental physicochemical differences that can profoundly impact a drug candidate's profile. While the 1H-tautomer is generally more stable by approximately 2.3 kcal/mol, this thermodynamic preference does not negate the significant advantages the 2H-isomer can offer.[3][4]

Tautomeric Stability and Physicochemical Properties

The key distinction lies in the electronic distribution within the bicyclic system. The 1H-indazole possesses a "benzenoid" structure, whereas the 2H-indazole has a "quinonoid" character. This fundamental difference influences several key drug-like properties.

  • Dipole Moment: The 2H-indazole exhibits a significantly larger dipole moment (3.21 D) compared to the 1H-tautomer (1.6 D).[4] This increased polarity can be strategically exploited to enhance interactions with polar residues in a target's active site or to modulate solubility.

  • Basicity and Acidity: The parent indazole scaffold is a weak base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.86).[4] The position of the N-substituent in the 2H-isomer alters the hydrogen-bonding potential compared to the 1H-isomer. The N2 nitrogen is generally considered more basic. This can change vector trajectories for key binding interactions and impact metabolic stability.

  • Bioisosterism: The indazole nucleus is often considered a bioisostere of indole, a common motif in bioactive natural products.[5] The 2H-indazole provides a distinct electronic and steric alternative, allowing chemists to circumvent patent limitations or address specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges associated with an indole core, such as oxidative metabolism.

Property1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)Rationale & Implication in Drug Design
Relative Stability More Stable (-2.3 kcal/mol)Less StableSynthesis often requires kinetic control to favor the 2H-isomer. However, once N-substituted, the barrier to tautomerization is high.
Dipole Moment ~1.6 D~3.21 DThe higher dipole of the 2H-isomer can enhance solubility and create stronger dipole-dipole interactions with the target protein.[4]
pKa (Basicity) Weaker BaseStronger BaseThe N2 lone pair is more available, which can be critical for forming key hydrogen bonds in a kinase hinge region, for example.
Substitution Vectors N1 substitution directs vectors away from the pyrazole ring.N2 substitution directs vectors across the face of the pyrazole ring.This provides a different 3D exploration of chemical space, potentially accessing different pockets within a binding site.

Section 2: Synthesis of the 2H-Indazole Scaffold

The regioselective synthesis of the 2H-indazole core is paramount. While mixtures of 1H and 2H isomers are common, several methodologies provide reliable access to the desired 2H-tautomer. The choice of method is dictated by the desired substitution pattern, scale, and tolerance for specific functional groups.

The One-Pot Condensation-Cadogan Reductive Cyclization

For its operational simplicity, scalability, and use of commercially available starting materials, the one-pot Cadogan reductive cyclization is a highly trusted and self-validating method for producing N2-aryl and N2-alkyl indazoles.[5][6] This approach avoids the isolation of potentially unstable intermediates.

The causality behind this one-pot procedure is efficiency and safety. The initial condensation of an ortho-nitrobenzaldehyde with a primary amine forms an imine. Instead of isolation, a reducing agent, typically a phosphine like tri-n-butylphosphine, is added directly. The phosphine selectively deoxygenates the nitro group, leading to a transient nitrene species which immediately undergoes intramolecular cyclization and aromatization to yield the stable 2H-indazole. The use of isopropanol as a solvent and a moderate temperature of 80 °C makes this protocol robust and broadly applicable.[6]

  • Materials:

    • 2-Nitrobenzaldehyde (1.0 equiv)

    • Aniline (1.1 equiv)

    • Tri-n-butylphosphine (1.5 equiv)

    • Isopropanol (i-PrOH)

    • Standard laboratory glassware, heating mantle, and magnetic stirrer

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate (EtOAc)

  • Procedure:

    • Imine Formation: To a solution of 2-nitrobenzaldehyde (e.g., 1.51 g, 10 mmol) in isopropanol (50 mL) in a round-bottom flask, add aniline (e.g., 1.02 mL, 11 mmol).

    • Heat the reaction mixture to 80 °C and stir for 1 hour. The formation of the corresponding imine can be monitored by Thin Layer Chromatography (TLC).

    • Reductive Cyclization: To the same flask containing the crude imine, carefully add tri-n-butylphosphine (e.g., 3.73 mL, 15 mmol) via syringe.

    • Continue to stir the reaction at 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).

    • Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • The resulting crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (e.g., starting from 100% Hexanes to 95:5 Hexanes:EtOAc) to afford the pure 2-phenyl-2H-indazole as a solid.

Modern Transition-Metal Catalyzed Syntheses

While the Cadogan reaction is a workhorse, modern medicinal chemistry often demands milder conditions and broader functional group tolerance. Copper- and palladium-catalyzed methods have emerged as powerful alternatives.

  • Copper-Catalyzed Three-Component Reaction: A highly efficient method involves the one-pot reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP).[7] The copper catalyst is crucial as it facilitates the sequential C-N and N-N bond formations required for the indazole ring system. This method is notable for its high tolerance of various functional groups.[8]

The diagram below illustrates the logical flow of this powerful multicomponent reaction.

G cluster_reactants Starting Materials cluster_catalyst Catalyst System r1 2-Bromobenzaldehyde proc One-Pot Reaction r1->proc r2 Primary Amine (R-NH2) r2->proc r3 Sodium Azide (NaN3) r3->proc cat Cu₂O Nanoparticles (Catalyst) cat->proc Catalyzes C-N and N-N bond formation sol PEG-300 (Solvent) sol->proc prod 2-Substituted-2H-Indazole proc->prod High Yield & Functional Group Tolerance

Caption: Workflow for Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles.

Section 3: The 2H-Indazole as a Pharmacophore in Oncology

The true value of the 2H-indazole scaffold is demonstrated by its role in clinically successful drugs, particularly in oncology. Its unique electronic and steric properties allow it to serve as a highly effective pharmacophore for inhibiting key cancer-related enzymes like Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition and the Principle of Synthetic Lethality

The 2H-indazole-7-carboxamide core is the foundation of Niraparib (MK-4827) , a potent inhibitor of PARP-1 and PARP-2 (IC₅₀ values of 3.8 nM and 2.1 nM, respectively).[9] Niraparib's efficacy is a textbook example of synthetic lethality .

The Causality of Synthetic Lethality:

  • The Cell's Problem: Cells constantly experience DNA damage, including single-strand breaks (SSBs). PARP-1 is a key sensor that rushes to the site of an SSB.

  • PARP's Normal Job: PARP-1 recruits other DNA repair proteins to fix the SSB.

  • The Inhibitor's Action: PARP inhibitors like Niraparib bind to the PARP enzyme. A critical part of their mechanism is not just inhibiting the enzyme's catalytic activity but "trapping" it on the DNA at the site of the break.[7][10]

  • The Lethal Conversion: When the cell enters replication, the replication fork collides with this trapped PARP-DNA complex. This collision converts a repairable SSB into a much more dangerous double-strand break (DSB).[11]

  • The Achilles' Heel: In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancers with BRCA1/2 mutations, this pathway is defective.

  • Selective Cell Death: Unable to repair the flood of DSBs, the BRCA-mutant cancer cell undergoes apoptosis (programmed cell death). Healthy cells, with their intact HR pathway, can tolerate the DSBs and survive. This selective killing of cancer cells is the essence of synthetic lethality.[12]

The following diagram illustrates this critical cellular pathway.

G cluster_normal Normal Cell (HR Proficient) cluster_cancer BRCA-Mutant Cancer Cell (HR Deficient) SSB1 Single-Strand Break (SSB) PARP1 PARP-1 binds to SSB SSB1->PARP1 Repair1 PARP recruits repair machinery PARP1->Repair1 SSB_Repaired SSB Repaired Repair1->SSB_Repaired SSB2 Single-Strand Break (SSB) Trapped PARP Trapping at SSB SSB2->Trapped PARPi Niraparib (2H-Indazole) PARPi->Trapped Replication DNA Replication Trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR_Defect Defective HR Repair (due to BRCA mutation) DSB->HR_Defect Apoptosis Cell Death (Apoptosis) HR_Defect->Apoptosis Unrepaired DSBs

Caption: Mechanism of Synthetic Lethality with 2H-Indazole PARP Inhibitors.

Multi-Kinase Inhibition

The 2H-indazole scaffold is also a validated pharmacophore for targeting protein kinases, which are often dysregulated in cancer. Pazopanib is a prime example, acting as a multi-targeted tyrosine kinase inhibitor against VEGFR, PDGFR, and c-Kit. The specific geometry and electronic properties of the 2H-indazole core enable it to fit effectively into the ATP-binding pocket of these kinases, disrupting downstream signaling pathways that are crucial for tumor angiogenesis and proliferation.

Section 4: Application in Anti-Inflammatory & Antimicrobial Drug Discovery

Beyond oncology, the 2H-indazole core has shown significant promise in other therapeutic areas, demonstrating its versatility.

Selective COX-2 Inhibition

Chronic inflammation is linked to numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key target for anti-inflammatory drugs. Several studies have developed 2H-indazole derivatives as potent and selective COX-2 inhibitors.[13] The rationale for targeting COX-2 selectively over the related COX-1 isoform is to minimize gastrointestinal side effects associated with traditional NSAIDs.[14]

Docking studies suggest that the 2H-indazole scaffold can effectively occupy the hydrophobic channel of the COX-2 active site. Substituents, particularly sulfonamide groups on an N2-aryl ring, can form critical hydrogen bonds with key residues like Arg513 and His90, mimicking the binding mode of selective inhibitors like Celecoxib.

Antiprotozoal and Antimicrobial Activity

Infectious diseases remain a major global health challenge. Research has shown that 2H-indazole derivatives possess potent activity against various pathogens, including the protozoa Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[12] Structure-activity relationship (SAR) studies have provided valuable insights for optimizing these compounds.

Scaffold ModificationObservation on Antiprotozoal ActivityCausality & Rationale
2-Phenyl Substitution A 2-phenyl group significantly increases potency compared to the unsubstituted 1H-indazole.[12]The phenyl ring likely engages in crucial hydrophobic or π-stacking interactions within the target's active site, improving binding affinity.
Electron-Withdrawing Groups (EWGs) EWGs (e.g., -Cl, -CF₃, -COOCH₃) on the 2-phenyl ring generally enhance activity.[12]EWGs can modulate the electronics of the indazole core, potentially improving target engagement or altering ADME properties like cell permeability.
3-Phenyl Substitution Adding a second phenyl group at the C3 position can retain or slightly increase potency, but the effect is often modest.This suggests the primary SAR driver is the N2-substituent, though the C3 position offers a vector for further optimization or property modulation.

Section 5: Future Directions & Conclusion

The exploration of the 2H-indazole scaffold is far from complete. The continued development of novel synthetic methods, particularly in late-stage C-H functionalization, will allow for the rapid generation of diverse chemical libraries to probe new biological targets. The proven success of this scaffold in targeting enzymes like PARP and kinases provides a strong foundation for its application in other enzyme families. As our understanding of disease biology grows, the unique properties of the 2H-indazole will undoubtedly be leveraged to design the next generation of targeted therapies.

References

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  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170-7185. [Link]

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic letters, 13(13), 3542-3545. [Link]

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starting materials for the synthesis of 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-acetyl-5-chloro-2H-indazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document emphasizes not only the procedural steps but also the underlying chemical principles and mechanistic insights that govern these transformations, ensuring a thorough understanding for practical application.

Introduction and Strategic Overview

This compound is a substituted indazole derivative. The indazole core is a prevalent motif in numerous biologically active compounds and pharmaceutical agents.[1] The strategic approach to its synthesis is a two-step process, commencing with the formation of the 5-chloro-2H-indazole ring system, followed by a regioselective N-acetylation. The choice of starting materials and reaction conditions is critical for achieving high yield and purity of the final product.

The overall synthetic strategy is depicted below:

Synthesis_Overview SM Starting Material Intermediate 5-Chloro-2H-indazole SM->Intermediate Indazole Ring Formation Product This compound Intermediate->Product N-Acetylation

Caption: High-level overview of the synthetic pathway.

Synthesis of the Precursor: 5-Chloro-2H-indazole

The critical first step is the construction of the 5-chloro-2H-indazole core. A robust and commonly employed method starts from the readily available 4-chloro-2-methylaniline. This transformation is achieved through a diazotization and subsequent intramolecular cyclization.

Starting Material: 4-Chloro-2-methylaniline
PropertyValue
Molecular FormulaC₇H₈ClN
Molecular Weight141.60 g/mol
AppearanceOff-white to light brown crystalline solid
CAS Number95-74-9

The synthesis of 4-chloro-2-methylaniline itself can be achieved through various reported methods, such as the reduction of 4-chloro-2-nitrotoluene.[2]

Experimental Protocol: Synthesis of 5-Chloro-1H-indazole

This protocol is adapted from a similar synthesis of a substituted indazole.[3] The initial product of this reaction is the 1H-indazole tautomer, which exists in equilibrium with the 2H-tautomer.

Materials:

  • 4-Chloro-2-methylaniline

  • Acetic Anhydride

  • Potassium Acetate

  • Isopentyl Nitrite (isoamyl nitrite)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Lithium Hydroxide (LiOH)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

  • Water

Procedure:

  • To a flask equipped with a stirrer, add 4-chloro-2-methylaniline, potassium acetate, and chloroform.

  • Cool the mixture to 0°C with continuous stirring.

  • Slowly add acetic anhydride dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the reaction to 60°C and add isopentyl nitrite.

  • Maintain the reaction at 60°C and stir overnight.

  • After completion, add water and THF, then cool the mixture to 0°C.

  • Add lithium hydroxide and continue stirring at 0°C for 3 hours.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 5-chloro-1H-indazole.

Mechanistic Insights: The Davis-Beirut Reaction

The formation of the indazole ring from a 2-alkyl aniline derivative under these conditions is a variation of the Davis-Beirut reaction. The key steps involve:

  • N-Acetylation: The primary amine of 4-chloro-2-methylaniline is first protected by acetylation with acetic anhydride.

  • Nitrosation: Isopentyl nitrite, in the presence of an acid (acetic acid formed in situ), acts as a nitrosating agent, forming an N-nitroso species.

  • Cyclization: The N-nitroso intermediate undergoes an intramolecular cyclization, with the methyl group attacking the nitroso nitrogen.

  • Aromatization: Subsequent elimination of water leads to the formation of the stable aromatic indazole ring.

  • Deprotection: The acetyl group is removed under basic conditions (LiOH) to yield the final 5-chloro-1H-indazole.

Mechanism_Indazole_Formation cluster_0 N-Acetylation & Nitrosation cluster_1 Cyclization & Aromatization cluster_2 Deprotection 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline N-Acetyl Intermediate N-Acetyl Intermediate 4-Chloro-2-methylaniline->N-Acetyl Intermediate Ac₂O N-Nitroso Intermediate N-Nitroso Intermediate N-Acetyl Intermediate->N-Nitroso Intermediate Isopentyl Nitrite Cyclized Intermediate Cyclized Intermediate N-Nitroso Intermediate->Cyclized Intermediate Intramolecular Attack 1-Acetyl-5-chloro-1H-indazole 1-Acetyl-5-chloro-1H-indazole Cyclized Intermediate->1-Acetyl-5-chloro-1H-indazole Dehydration 5-Chloro-1H-indazole 5-Chloro-1H-indazole 1-Acetyl-5-chloro-1H-indazole->5-Chloro-1H-indazole LiOH

Caption: Key stages in the synthesis of 5-chloro-1H-indazole.

N-Acetylation of 5-Chloro-indazole

The final step is the acetylation of the 5-chloro-indazole precursor. The regioselectivity of this reaction is a critical consideration, as acylation can occur at either the N1 or N2 position of the indazole ring. For the synthesis of this compound, conditions favoring N2-acylation are required. While N1-acylation is often the thermodynamically favored product, kinetic control can lead to the N2-isomer.[4]

Experimental Protocol: N-Acetylation of 5-Chloro-indazole

A general approach for N-acylation involves the reaction of the indazole with an acylating agent in the presence of a base.

Materials:

  • 5-Chloro-1H-indazole

  • Acetic Anhydride or Acetyl Chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve 5-chloro-1H-indazole in a suitable anhydrous solvent.

  • Add the base to the solution and stir.

  • Slowly add the acetylating agent (acetic anhydride or acetyl chloride) to the mixture at a controlled temperature (e.g., 0°C to room temperature).

  • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) until completion.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Note: The ratio of N1 to N2 acetylated products can be influenced by the choice of base, solvent, and reaction temperature. Careful optimization may be required to maximize the yield of the desired N2-isomer.

Mechanistic Considerations: Regioselectivity of Indazole Acylation

The indazole anion, formed upon deprotonation by the base, is a bidentate nucleophile. The site of acylation (N1 vs. N2) is influenced by a combination of electronic and steric factors. The N1 position is generally more sterically accessible, while the electron density can vary between the two nitrogen atoms depending on the substituents on the benzene ring. The formation of the thermodynamically more stable N1-acyl indazole can sometimes occur through isomerization of the initially formed N2-acyl product.[4]

Acetylation_Mechanism Indazole 5-Chloro-1H-indazole Anion Indazole Anion Indazole->Anion Base N1_Product 1-Acetyl-5-chloro-1H-indazole (Thermodynamic Product) Anion->N1_Product Ac₂O or AcCl N2_Product This compound (Kinetic Product) Anion->N2_Product Ac₂O or AcCl N2_Product->N1_Product Isomerization

Caption: Competing pathways in the N-acetylation of 5-chloro-indazole.

Characterization Data

CompoundMolecular FormulaMolecular WeightKey Analytical Data
5-Chloro-1H-indazoleC₇H₅ClN₂152.58 g/mol ¹H NMR, ¹³C NMR, MS
This compoundC₉H₇ClN₂O194.62 g/mol ¹H NMR, ¹³C NMR, MS, IR

Conclusion

The synthesis of this compound is a well-defined two-step process that requires careful control of reaction conditions to ensure high yield and regioselectivity. The initial formation of the 5-chloro-indazole ring from 4-chloro-2-methylaniline is a robust method, and the subsequent N-acetylation can be optimized to favor the desired 2H-tautomer. This guide provides a solid foundation for researchers to successfully synthesize this valuable heterocyclic compound.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. (2019). ACS Publications. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • NHC catalyzed N‐1 acylation of indazole. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • Nickel-Catalyzed Direct C3-Acylation of 2H‑Indazoles with Aldehydes Supporting Information. The Royal Society of Chemistry. [Link]

  • Different approaches for the synthesis of 2H-Indazoles. ResearchGate. [Link]

  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. ResearchGate. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. [Link]

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • Preparation method of 2H-Indazole derivatives.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. ACS Publications. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline.
  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). PubMed Central. [Link]

Sources

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery - A Literature Review of 2-Acetyl-5-chloro-2H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Indazole Moiety

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, coupled with the ability to participate in various non-covalent interactions, makes it an ideal framework for the design of potent and selective modulators of biological targets.[1][2] The versatility of the indazole core allows for substitutions at multiple positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[1][3] This has led to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, underscoring the clinical significance of this heterocyclic system.[1][4]

This technical guide provides a comprehensive literature review centered on 2-acetyl-5-chloro-2H-indazole and its analogs. While specific data on this particular molecule is limited in the public domain, its structure represents a confluence of key features found in numerous biologically active indazoles: the 2H-indazole core, an N-acetyl group, and a halogen substitution on the benzene ring. By examining the synthesis, characterization, and biological activities of closely related analogs, we can infer the potential properties and significance of this compound and provide a roadmap for future research and development in this area. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the chemical biology of substituted indazoles and practical guidance on their synthesis and evaluation.

The 2H-Indazole Core: Synthetic Strategies and Characterization

The synthesis of the 2H-indazole scaffold is a critical first step in accessing the target molecule and its analogs. Various synthetic methodologies have been developed, offering different advantages in terms of substrate scope, efficiency, and reaction conditions.

General Synthetic Approaches to 2H-Indazoles

Several robust methods for the construction of the 2H-indazole ring system have been reported. One-pot, three-component reactions are particularly attractive for their operational simplicity and efficiency. For instance, the copper-catalyzed reaction of 2-bromobenzaldehydes, primary amines, and sodium azide provides a direct route to 2-aryl-2H-indazoles.[5][6] This method is tolerant of a wide range of functional groups.[7] Another notable approach is the reductive cyclization of ortho-imino-nitrobenzene substrates, which can be generated in situ from the condensation of ortho-nitrobenzaldehydes and primary amines.[7]

The Davis-Beirut reaction offers a metal-free alternative for the synthesis of 2H-indazoles, proceeding from nitrobenzyl bromide and an amine in the presence of a mild base.[5] For the N-alkylation of pre-formed indazole rings, trifluoromethanesulfonic acid or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles.[7]

A general workflow for the synthesis of 2-substituted-2H-indazoles is depicted below:

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product 2-halobenzaldehyde 2-Halobenzaldehyde Reaction_Vessel Copper-Catalyzed Three-Component Reaction 2-halobenzaldehyde->Reaction_Vessel Primary_Amine Primary Amine Primary_Amine->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel 2H_Indazole 2-Substituted-2H-Indazole Reaction_Vessel->2H_Indazole SAR Indazole_Core Indazole Core C5_Substituent C5-Substituent (e.g., Chloro) Indazole_Core->C5_Substituent Modulates Electronics N2_Substituent N2-Substituent (e.g., Acetyl) Indazole_Core->N2_Substituent Modulates Sterics & Electronics Other_Substituents Other Substituents (C3, N1, etc.) Indazole_Core->Other_Substituents Fine-tunes Activity Biological_Activity Biological Activity (Anticancer, Antimicrobial, etc.) C5_Substituent->Biological_Activity N2_Substituent->Biological_Activity Other_Substituents->Biological_Activity

Sources

Methodological & Application

Application Notes and Protocol for the N-Acetylation of 5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acetylated Indazoles in Medicinal Chemistry

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The functionalization of the indazole nucleus, particularly at the nitrogen atoms, is a critical strategy for modulating the pharmacological properties of these compounds. N-acetylation, the introduction of an acetyl group onto a nitrogen atom, can significantly impact a molecule's solubility, stability, and ability to interact with biological targets. This application note provides a detailed protocol for the N-acetylation of 5-chloro-2H-indazole, a common starting material in the synthesis of bioactive molecules. Understanding and mastering this protocol is essential for researchers and scientists involved in the development of novel indazole-based therapeutics.

Reaction Mechanism and Regioselectivity

The N-acetylation of 5-chloro-2H-indazole with acetic anhydride is an electrophilic substitution reaction. The nitrogen atoms of the indazole ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetic anhydride. The reaction can theoretically yield two regioisomers: 1-acetyl-5-chloro-1H-indazole and 2-acetyl-5-chloro-2H-indazole.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3] Consequently, N-acylation of indazoles often favors the formation of the N-1 substituted product, which is the more thermodynamically stable regioisomer.[3] While direct acylation can sometimes lead to mixtures, certain methods have been developed to achieve high regioselectivity for the N-1 position.[4][5] This protocol is designed to favor the formation of the thermodynamically preferred N-1 acetylated product.

N-Acetylation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products 5-chloro-2H-indazole 5-chloro-2H-indazole TS Nucleophilic Attack 5-chloro-2H-indazole->TS Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->TS N1_Product 1-acetyl-5-chloro-1H-indazole (Thermodynamically Favored) TS->N1_Product Major N2_Product This compound (Kinetically Possible) TS->N2_Product Minor Acetic_Acid Acetic Acid TS->Acetic_Acid

Figure 1: General mechanism for the N-acetylation of 5-chloro-2H-indazole.

Experimental Protocol

This protocol details a standard procedure for the N-acetylation of 5-chloro-2H-indazole using acetic anhydride. The use of pyridine as a catalyst is included to enhance the reaction rate.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-2H-indazole≥98%Commercially Available
Acetic Anhydride (Ac₂O)Reagent GradeCommercially Available
PyridineAnhydrousCommercially AvailableCan act as both a solvent and a catalyst.[6]
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Commercially AvailableDrying agent.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for flash chromatography (if necessary)

Procedure

Experimental_Workflow A 1. Dissolve 5-chloro-2H-indazole in pyridine B 2. Add acetic anhydride dropwise at 0°C A->B C 3. Warm to room temperature and stir B->C D 4. Monitor reaction by TLC C->D E 5. Quench reaction with water D->E Upon completion F 6. Extract with Dichloromethane E->F G 7. Wash organic layer F->G H 8. Dry and concentrate G->H I 9. Purify by flash chromatography (if needed) H->I J 10. Characterize the product I->J

Figure 2: Step-by-step experimental workflow for N-acetylation.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2H-indazole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of indazole). Stir the mixture until the solid is completely dissolved.

  • Addition of Acetylating Agent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Take a small aliquot of the reaction mixture, dilute it with dichloromethane, and spot it on a silica gel TLC plate. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing ice-cold water. This will quench the excess acetic anhydride.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove any remaining acetic acid, and finally with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): If the crude product is not pure, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: The purified product, expected to be 1-acetyl-5-chloro-1H-indazole, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Data Analysis and Characterization

The successful synthesis of 1-acetyl-5-chloro-1H-indazole can be confirmed by the following analytical data:

  • ¹H NMR: The spectrum should show a characteristic singlet for the acetyl methyl protons around δ 2.7 ppm. The aromatic protons will appear in the range of δ 7.5-8.5 ppm. The disappearance of the N-H proton signal from the starting material is a key indicator of successful acetylation.

  • ¹³C NMR: The spectrum will show a carbonyl carbon signal for the acetyl group around δ 170 ppm.

  • FT-IR: The spectrum should exhibit a strong carbonyl (C=O) stretching band around 1700-1730 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 1-acetyl-5-chloro-1H-indazole (C₉H₇ClN₂O, MW: 194.62 g/mol ).[7]

Troubleshooting

ProblemPossible CauseSolution
Incomplete reactionInsufficient reaction time or temperature.Increase reaction time or gently heat the reaction mixture (e.g., to 40-50°C).
Inactive reagents.Use fresh, anhydrous reagents.
Low yieldLoss of product during work-up.Ensure efficient extraction and minimize transfers.
Formation of side products.Optimize reaction conditions (e.g., lower temperature, slower addition of anhydride).
Presence of both N-1 and N-2 isomersReaction conditions favor kinetic product.Consider methods that promote thermodynamic equilibrium, such as extended reaction times or the use of a different base/catalyst system.[3]
Difficulty in removing pyridineIncomplete acid wash.Perform additional washes with 1 M HCl.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acetylation of 5-chloro-2H-indazole. By understanding the underlying chemical principles and carefully following the detailed experimental procedure, researchers can efficiently synthesize N-acetylated indazoles, which are valuable intermediates in the development of new pharmaceutical agents. The provided guidelines for reaction monitoring, purification, and characterization ensure the integrity and quality of the final product.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). PMC - NIH. [Link]

  • Studies on Acetylation of Indoles. (n.d.). ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. [Link]

  • N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. (2013). MDPI. [Link]

  • indazole. (n.d.). Organic Syntheses Procedure. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2). [Link]

  • Current methods for N1‐acylation of indazoles and this work. (n.d.). ResearchGate. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Investigation into the synthesis of Indazole. (n.d.). Union College. [Link]

  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). NIH. [Link]

  • (PDF) N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. (n.d.). ResearchGate. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

  • Nickel-Catalyzed Direct C3-Acylation of 2H‑Indazoles with Aldehydes Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2021). Frontiers. [Link]

  • Innovative cascade reaction for 2H-indazole derivative synthesis. (2024). PubMed. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. (n.d.). The Royal Society of Chemistry. [Link]

  • Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. (n.d.). ResearchGate. [Link]

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (n.d.). RSC Publishing. [Link]

Sources

Application Notes and Protocols for Palladium Cross-Coupling Reactions of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a frequent component in kinase inhibitors and other targeted therapies. The functionalization of the indazole core is paramount for the exploration of chemical space and the fine-tuning of pharmacological profiles. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and powerful strategy for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4]

This guide provides a detailed exploration of the use of 2-acetyl-5-chloro-2H-indazole as a key building block in palladium-catalyzed cross-coupling reactions. The presence of a chlorine atom at the 5-position offers a reactive handle for coupling, while the N-acetyl group at the 2-position modulates the electronic properties of the heterocyclic system, influencing its reactivity. We will delve into the mechanistic underpinnings of these reactions and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Synthesis of this compound

The starting material, this compound, can be readily prepared from commercially available 5-chloro-1H-indazole. The N-acetylation of indazoles can lead to a mixture of N1 and N2 isomers. However, specific reaction conditions can favor the formation of the desired 2H-indazole isomer.

Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 5-chloro-1H-indazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in an ice bath, add a base like triethylamine (1.2 eq).

  • Acetylation: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the this compound isomer.

The Role of the N-Acetyl Group and Chloro Substituent

The N-acetyl group is an electron-withdrawing group. Its presence on the indazole nitrogen atom reduces the electron density of the aromatic system. This electronic perturbation has a significant impact on the reactivity of the 5-chloro substituent in palladium-catalyzed cross-coupling reactions. Specifically, the electron-withdrawing nature of the acetyl group is expected to make the carbon-chlorine bond more susceptible to oxidative addition to the Pd(0) center, which is often the rate-limiting step in the catalytic cycle, particularly for less reactive aryl chlorides.

The chlorine atom at the 5-position is the point of functionalization. While chloroarenes are generally less reactive than their bromo or iodo counterparts, the electronic activation provided by the N-acetyl group, combined with modern, highly active palladium catalyst systems, allows for efficient coupling.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for many palladium cross-coupling reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation_or_Insertion Transmetalation (Nu-M) or Migratory Insertion (Alkene) Ar-Pd(II)-X(L_n)->Transmetalation_or_Insertion Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation_or_Insertion->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Ar-Nu Reductive_Elimination->Product

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organoboron reagent and an organic halide.[4][6] For the coupling of an electron-deficient chloro-heterocycle like this compound, the choice of a highly active catalyst system is crucial.

  • Catalyst: A palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source such as Pd₂(dba)₃ is commonly used. The key to success with chloroarenes lies in the choice of ligand.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[7] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and facilitate the challenging oxidative addition of the C-Cl bond.[5]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly employed. The choice of base can influence the reaction rate and the extent of side reactions like protodeboronation.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 2.4-6 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (2-5 mol%)Readily available and effective precatalysts.
Ligand XPhos, SPhos, or RuPhos (1.2 x mol% of Pd)Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.
Base K₂CO₃ or K₃PO₄ (2-3 eq)Effective for activating the boronic acid.
Solvent Dioxane/H₂O or Toluene/H₂O (4:1 to 10:1)Biphasic system to dissolve all reactants.
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8][9] This reaction is instrumental in the synthesis of many pharmaceutical compounds.

  • Catalyst System: Similar to the Suzuki coupling, highly active palladium catalysts with bulky, electron-rich phosphine ligands are required for the amination of chloroarenes. Precatalysts like XPhos Pd G3 are often very effective.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[8][10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent side reactions.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (e.g., NaOtBu, 1.4 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a magnetic stir bar to an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the vial and heat the mixture in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Monitoring and Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Buchwald_Hartwig_Workflow cluster_Preparation Reaction Preparation (Inert Atmosphere) cluster_Execution Reaction Execution cluster_Workup Work-up and Purification Reagents Combine: - this compound - Amine - Base (e.g., NaOtBu) - Pd Precatalyst (e.g., XPhos Pd G3) Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) Reagents->Solvent Heating Heat at 100-120 °C (12-24 hours) Solvent->Heating Quenching Cool and Quench (aq. NH4Cl) Heating->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Dry, Concentrate, and Purify (Column Chromatography) Extraction->Purification

Figure 2: Workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing access to valuable arylalkyne structures.[11] Copper(I) is often used as a co-catalyst, although copper-free conditions have also been developed.[12][13]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) is used in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for this reaction.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system. It neutralizes the HX byproduct.

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-2 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 eq). Finally, add the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 6-18 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective catalyst for Sonogashira couplings.[14]
Co-catalyst CuI (1-2 mol%)Facilitates the formation of the reactive copper acetylide.[11]
Base Et₃N or DIPA (2-3 eq)Neutralizes the HX byproduct and can act as a solvent.
Solvent THF or DMFProvides a suitable medium for the reaction.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for this reaction.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[15][16] This reaction is a powerful tool for the synthesis of complex organic molecules.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective catalyst precursor. Ligandless conditions can sometimes be employed, especially with more reactive aryl halides, but for chloroarenes, the addition of a phosphine ligand is often beneficial.[11]

  • Base: An inorganic base like K₂CO₃ or an organic base such as Et₃N is used to neutralize the HX formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or NMP is typically used.

  • Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added to improve the reaction rate.

  • Reaction Setup: In a pressure tube, combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). If using a ligand, add it at this stage.

  • Solvent Addition: Add the solvent (e.g., DMF).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitoring and Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Conclusion

This compound is a versatile building block for the synthesis of a wide array of functionalized indazole derivatives. The strategic placement of the chloro and acetyl groups allows for predictable and efficient palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can successfully perform Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings to generate novel compounds for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these powerful synthetic transformations.

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.

  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.

  • Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.

  • Buchwald–Hartwig amination. Wikipedia.

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.

  • Heck Reaction. University of Regensburg.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. ACS GCI Pharmaceutical Roundtable.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • 2H-Indazole synthesis. Organic Chemistry Portal.

  • Buchwald-Hartwig Amination Reaction. YouTube.

  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. Chemical Science.

  • Heck Reaction. Chemistry LibreTexts.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

  • Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Publishing.

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.

  • General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

  • Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. ResearchGate.

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  • Innovative cascade reaction for 2H-indazole derivative synthesis. ResearchGate.

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.

  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. PubMed.

  • Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate.

  • Acetylation of N -Heteroaryl Bromides via PdCl 2 /( o -tolyl) 3 P Catalyzed Heck Reactions. MDPI.

  • Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. PubMed.

  • N-Acetyl Diazocine Derivatives via Cross-Coupling. Beilstein Archives.

  • Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.

  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids.. Semantic Scholar.

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Application Note: A Luminescence-Based High-Throughput Screening Protocol for Identifying 2-Acetyl-5-Chloro-2H-Indazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Specific Kinase Inhibition

Protein kinases are a vast family of enzymes that orchestrate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2] The human genome contains over 500 protein kinases, and despite significant advances, only a fraction have been successfully targeted by FDA-approved drugs.[2][3]

The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[4][5] Several successful anti-cancer drugs, including Axitinib and Pazopanib, feature this heterocyclic motif, highlighting its utility in designing compounds that can effectively target the ATP-binding site of kinases.[4][6] The 2-acetyl-5-chloro-2H-indazole core represents a promising, yet underexplored, template for the development of novel kinase inhibitors. Its specific substitution pattern offers a unique vector for chemical modification to achieve both high potency and selectivity.

This document provides a detailed, field-proven protocol for screening a library of this compound derivatives to identify and characterize novel kinase inhibitors. We will focus on a robust, luminescence-based assay methodology suitable for high-throughput screening (HTS) and subsequent hit validation.

Assay Principle: Quantifying Kinase Activity via ATP Depletion

The protocol described herein utilizes a homogeneous bioluminescent assay, such as the Kinase-Glo® platform, to quantify kinase activity.[7][8][9] The fundamental principle is straightforward and powerful: active kinases consume ATP as they transfer a phosphate group to their substrate.[10] The assay reagent contains luciferase, a thermostable enzyme that produces light in the presence of its substrate, luciferin, and ATP.[11]

The workflow is as follows:

  • The kinase, its substrate, and the test inhibitor are incubated in the presence of a defined concentration of ATP.

  • During the reaction, the kinase phosphorylates its substrate, depleting the ATP in the well.

  • The Kinase-Glo® reagent is added, which simultaneously stops the kinase reaction and initiates the luciferase reaction.

  • The amount of light (luminescence) produced is directly proportional to the amount of ATP remaining in the well.

Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal. Conversely, uninhibited kinase activity leads to low ATP levels and a dim signal. This inverse relationship between kinase activity and luminescent output provides a robust method for screening large compound libraries.[10][11] While other methods like fluorescence-based assays (e.g., TR-FRET) exist, the luminescence approach is often preferred for primary screening due to its high sensitivity, broad applicability to virtually any kinase, and lower susceptibility to compound interference (e.g., fluorescence quenching).[12][13][14]

Core Experimental Workflow

The process of identifying and validating kinase inhibitors follows a logical cascade, moving from a broad primary screen to more focused secondary and mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action A Compound Library (this compound derivatives) in DMSO B Single-Concentration Screen (e.g., 10 µM) in 384-well format A->B C Data Analysis Calculate % Inhibition B->C D Hit Identification (e.g., >50% Inhibition) C->D E Dose-Response Assay (10-point serial dilution) D->E F IC50 Determination (Non-linear regression) E->F G ATP Competition Assay (Determine IC50 at high ATP) F->G H Selectivity Profiling (Screen against a kinase panel) G->H I Lead Candidate H->I

Caption: High-level workflow for kinase inhibitor screening and validation.

Materials and Reagents

Reagent/MaterialRecommended SupplierNotes
Test CompoundsN/A10 mM stock solutions of this compound derivatives in 100% DMSO.
Kinase of InterestPromega, Reaction Biology, etc.Recombinant, purified enzyme. Determine optimal concentration empirically.
Kinase SubstrateN/ASpecific protein or peptide substrate for the chosen kinase.
ATP (Adenosine 5'-Triphosphate)Sigma-AldrichPrepare a concentrated stock solution (e.g., 10 mM) in nuclease-free water.
Kinase Assay BufferVaries with KinaseTypically contains Tris-HCl, MgCl₂, BSA, and DTT. Refer to enzyme datasheet.
Staurosporine (Positive Control)BenchChem, Cayman ChemicalA potent, non-selective kinase inhibitor. Prepare a 1 mM stock in DMSO.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichAnhydrous, molecular biology grade. Used as compound solvent.
Kinase-Glo® Luminescent Kinase AssayPromegaIncludes Kinase-Glo® Reagent and Buffer. Store as directed.[8]
Assay PlatesCorning, GreinerSolid white, opaque, flat-bottom 384-well plates are essential to maximize luminescent signal and prevent crosstalk.
Multichannel Pipettes / Liquid HandlerN/AFor accurate and precise reagent addition.
Plate ReaderBMG LABTECH, PerkinElmer, etc.Must have luminescence detection capabilities.

Detailed Experimental Protocols

Protocol 1: Primary Single-Point Screening

This protocol is designed to rapidly screen the entire compound library at a single concentration to identify "hits."

1. Compound Plating (Preparation of Source Plate):

  • In a 384-well source plate, add 100% DMSO to all wells that will be used for controls.

  • Add your library of this compound derivatives (10 mM stocks in DMSO) to the remaining wells.

  • Rationale: This source plate will be used to transfer a small volume of compound into the final assay plate, ensuring the final DMSO concentration remains low and consistent across all wells.[12]

2. Assay Plate Preparation (384-well, white, opaque):

  • Using a liquid handler or multichannel pipette, transfer 100 nL of compound/DMSO from the source plate to the corresponding wells of the assay plate.

  • Layout Example:

    • Columns 1-2: Vehicle Control (100% activity). Receive 100 nL of 100% DMSO.
    • Columns 3-4: Positive Control (0% activity). Receive 100 nL of Staurosporine (e.g., 1 mM stock).
    • Columns 5-48: Test Compounds. Receive 100 nL of each library compound.
  • Rationale: A final assay volume of 10 µL with 100 nL of compound stock results in a 1:100 dilution. A 10 mM stock yields a 100 µM final concentration, while a 1 mM stock yields 10 µM. The final DMSO concentration will be 1%. It is critical to keep the DMSO concentration consistent across all wells as it can impact kinase activity.[12]

3. Kinase Reaction:

  • Prepare a 2X Kinase Master Mix in kinase assay buffer containing the kinase enzyme at 2X the final desired concentration.

  • Add 5 µL of the 2X Kinase Master Mix to all wells.

  • Gently mix the plate (e.g., orbital shaker for 30 seconds) and incubate for 15 minutes at room temperature.

  • Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.

4. Reaction Initiation:

  • Prepare a 2X Substrate/ATP Master Mix in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[3]

  • Add 5 µL of the 2X Substrate/ATP Master Mix to all wells to start the reaction.

  • Mix the plate gently and incubate at 30°C for 60 minutes (or the empirically determined optimal time).

  • Rationale: The reaction time should be optimized to be within the linear range of the enzyme kinetics, typically corresponding to <20% ATP consumption in the vehicle control wells to ensure assay sensitivity.

5. Signal Detection:

  • Equilibrate the Kinase-Glo® Reagent and the assay plate to room temperature.

  • Add 10 µL of Kinase-Glo® Reagent to all wells.[8]

  • Mix on an orbital shaker for 2 minutes to ensure lysis and signal generation.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Read the luminescence on a plate reader.

Protocol 2: Dose-Response Assay for IC₅₀ Determination

This protocol is used for confirmed "hits" to determine their potency.

1. Compound Dilution:

  • Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO in a 96-well plate. Start with a high concentration (e.g., 10 mM).

  • Rationale: A serial dilution allows for the generation of a complete dose-response curve to accurately calculate the IC₅₀.[15]

2. Assay Procedure:

  • Follow the same procedure as the Primary Screen (Protocol 1, steps 2-5).

  • Instead of plating single compounds, transfer 100 nL from each point of the serial dilution into the assay plate wells.

  • Include vehicle (0% inhibition) and positive (100% inhibition) controls on every plate.

Data Analysis and Interpretation

1. Calculation of Percent Inhibition: The raw data will be in Relative Luminescence Units (RLU). First, calculate the percent inhibition for each test compound well using the plate controls.

  • Average High Signal (0% Inhibition): Avg(RLU_Vehicle)

  • Average Low Signal (100% Inhibition): Avg(RLU_Staurosporine)

The formula is: % Inhibition = 100 * (RLU_Compound - Avg(RLU_Staurosporine)) / (Avg(RLU_Vehicle) - Avg(RLU_Staurosporine))

2. Hit Identification: A common threshold for a "hit" in a primary screen is ≥50% inhibition . This threshold should be adjusted based on the assay's performance and desired stringency.

3. IC₅₀ Determination: For dose-response data, plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.[15] A lower IC₅₀ value indicates a more potent compound.

4. Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation. A Z' > 0.5 is considered an excellent assay.[7]

Z' = 1 - (3 * (SD_Vehicle + SD_Staurosporine)) / |Avg(RLU_Vehicle) - Avg(RLU_Staurosporine)|

Data Presentation

Quantitative data for confirmed hits should be summarized in a clear, tabular format.

Compound IDScaffoldPrimary Screen (% Inh @ 10 µM)IC₅₀ (nM)
IND-001This compound85.275
IND-002This compound9.8>10,000
IND-003This compound62.5850
StaurosporineN/A (Control)99.515

Secondary Assays: Hit Validation

A confirmed hit from a primary screen requires further validation.

  • ATP Competition Assay: To determine if the inhibitor is ATP-competitive, repeat the IC₅₀ determination with a high concentration of ATP (e.g., 10-fold higher than the Km). A significant rightward shift in the IC₅₀ value indicates that the compound competes with ATP for binding to the kinase.[16]

  • Selectivity Profiling: To assess the inhibitor's specificity, screen it against a panel of other kinases.[17][18] This is critical to identify potential off-target effects that could lead to toxicity. Services like Eurofins' KinaseProfiler™ or Reaction Biology's platform are widely used for this purpose.[19]

G cluster_0 Kinase Signaling Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ADP ADP Kinase->ADP PhosSubstrate Phosphorylated Substrate Substrate->PhosSubstrate Response Cellular Response (e.g., Proliferation) PhosSubstrate->Response Inhibitor Indazole Derivative (Inhibitor) Inhibitor->Kinase ATP ATP ATP->Kinase

Caption: Inhibition of a generic kinase signaling cascade by an indazole derivative.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
High Variability Between Replicates - Pipetting errors.- Inadequate mixing.- Edge effects in the plate due to evaporation.- Calibrate pipettes regularly; use reverse pipetting for viscous solutions.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells or fill them with buffer to create a humidity barrier.
Low Z'-Factor (<0.5) - Low signal-to-background ratio.- Kinase concentration is too low or reaction time is too short.- Reagent degradation.- Optimize enzyme and ATP concentrations to achieve robust ATP consumption (~50-80% in vehicle wells).- Ensure reagents (especially ATP and Kinase-Glo®) have been stored correctly and not undergone multiple freeze-thaw cycles.
False Positives - Compound precipitates or aggregates in the assay buffer.- Compound directly inhibits luciferase.- Include 0.01% Triton X-100 in the assay buffer to mitigate aggregation.- Perform a counter-screen: add the compound to a mixture of ATP and Kinase-Glo® reagent without the kinase. A drop in signal indicates luciferase inhibition.
False Negatives - Compound is unstable in the assay buffer.- Final compound concentration is too low.- Check compound stability over the course of the assay.- Confirm the concentration of the compound stock solution.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (RSC Advances) [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (BPS Bioscience) [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [Link]

  • Fluorescent Peptide Assays For Protein Kinases. (PMC, NIH) [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (PMC, NIH) [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (PMC, NIH) [Link]

  • Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. (Journal of the American Chemical Society) [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (PubMed) [Link]

  • SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (Pharmaceutical Technology) [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (Reaction Biology) [Link]

  • Assay Development for Protein Kinase Enzymes. (NCBI, NIH) [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (PMC, PubMed Central) [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (Reaction Biology) [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (MDPI) [Link]

  • New Screening Approaches for Kinases. (Royal Society of Chemistry) [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (Eurofins Discovery) [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (PubMed Central) [Link]

  • What Is the Best Kinase Assay? (BellBrook Labs) [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (NIH) [Link]

  • The difference between Ki, Kd, IC50, and EC50 values. (The Science Snail) [Link]

  • 2H-Indazole synthesis. (Organic Chemistry Portal) [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (PMC, NIH) [Link]

  • IC50 Determination. (edX) [Link]

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Introduction: The Privileged Indazole Scaffold in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-acetyl-5-chloro-2H-indazole as a versatile precursor for the synthesis of novel antimicrobial agents.

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are endowed with a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, anti-HIV, and, critically, antimicrobial properties.[1][3] The structural versatility of the indazole core allows for selective functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] The emergence of multidrug-resistant (MDR) pathogens necessitates the development of new chemical entities that operate via novel mechanisms of action, and indazole derivatives have shown promise in this arena, with some acting as potent inhibitors of essential bacterial enzymes like DNA gyrase.[5]

This guide focuses on a specific, strategically substituted starting material: This compound . This compound serves as an excellent foundational block for several reasons:

  • The 5-chloro substituent provides metabolic stability and can act as a key electronic influencer on the ring system, often enhancing biological activity.[6]

  • The 2-acetyl group is a synthetically valuable feature. It can be readily removed to liberate the N2 position for further functionalization, a common strategy for modulating the biological activity of indazoles.[7][8]

This document provides detailed application notes and protocols for leveraging this compound to synthesize diverse libraries of potential antimicrobial agents, from simple N-substituted analogs to complex molecular hybrids.

Strategic Synthesis Workflow

The overall strategy involves a divergent synthetic approach starting from this compound. The initial key step is the deprotection of the N2 position, which opens the gateway to a variety of derivatization pathways, including N-alkylation, N-arylation, and the construction of hybrid molecules incorporating other pharmacologically active moieties.

G cluster_0 Derivatization Pathways A This compound (Starting Material) B Protocol 1.1: Deacetylation A->B Hydrolysis C 5-Chloro-2H-indazole (Key Intermediate) B->C D Protocol 1.2: N-Alkylation / N-Arylation C->D F Protocol 2.1: N-Propargylation C->F E N-Substituted 5-Chloro-2H-indazole Analogs D->E J Protocol 3.1: Antimicrobial Screening (MIC Assay) E->J G 2-Propargyl-5-chloro-2H-indazole F->G H Protocol 2.2: Click Chemistry (CuAAC) G->H I Indazole-Triazole Hybrids H->I I->J K Bioactivity Data & SAR Analysis J->K

Figure 1: General workflow for synthesizing and evaluating antimicrobial agents from this compound.

Application Note 1: Synthesis of N-Substituted 5-Chloro-2H-Indazole Analogs

Rationale: Functionalization of the nitrogen atoms is a cornerstone of indazole chemistry.[9] Modifying the N2 position with various alkyl and aryl groups can drastically alter the molecule's steric and electronic profile, leading to enhanced binding affinity with biological targets and improved cell permeability. Studies have shown that 2-aryl-2H-indazole derivatives, in particular, possess significant antiprotozoal and anticandidal activities.[7][8]

Protocol 1.1: Deacetylation of this compound

This protocol describes the basic hydrolysis of the N-acetyl group to yield the core 5-chloro-2H-indazole intermediate. This step is critical for subsequent N-functionalization reactions.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask.

  • Add 1 M NaOH solution (2.0 eq) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and neutralize the solution by adding 1 M HCl dropwise until a pH of ~7 is reached. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude 5-chloro-2H-indazole by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acetyl signal (a singlet around δ 2.3-2.7 ppm in ¹H NMR) confirms the reaction's success.

Protocol 1.2: N-Alkylation of 5-Chloro-2H-indazole

This protocol details the introduction of an alkyl substituent at the N2 position, a common strategy for creating diverse analogs for screening.

Materials:

  • 5-chloro-2H-indazole (from Protocol 1.1)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-chloro-2H-indazole (1.0 eq) in anhydrous DMF (10 mL per gram), add K₂CO₃ (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (or heat to 50-60°C if necessary) and monitor by TLC. The reaction is typically complete within 3-12 hours.

  • Upon completion, pour the reaction mixture into ice-cold deionized water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (Hexanes/EtOAc gradient) to isolate the desired N-substituted indazole derivative.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while the carbonate base deprotonates the indazole nitrogen, activating it as a nucleophile. Cs₂CO₃ is often used for less reactive halides due to its greater solubility and the increased nucleophilicity of the resulting indazole anion.

Application Note 2: Synthesis of Indazole-Triazole Molecular Hybrids

Rationale: Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful tool in drug discovery.[10] The 1,2,3-triazole ring is an excellent linker and a known pharmacophore in its own right, often improving the pharmacological profile of a parent molecule.[11] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," provides a highly efficient and regioselective method for creating such hybrids.

Figure 2: Synthetic scheme for the preparation of indazole-triazole hybrids via click chemistry.
Protocol 2.1 & 2.2: Two-Step Synthesis of an Indazole-Triazole Hybrid

This protocol outlines the synthesis of a terminal alkyne intermediate followed by its reaction with an organic azide.

Step 1: N-Propargylation (Protocol 2.1)

  • Follow Protocol 1.2 , using propargyl bromide (1.1 eq) as the alkyl halide. The reaction is typically fast and can be performed at room temperature. Purify the resulting 2-propargyl-5-chloro-2H-indazole by column chromatography.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Protocol 2.2) Materials:

  • 2-propargyl-5-chloro-2H-indazole (1.0 eq)

  • An appropriate organic azide (e.g., benzyl azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol (t-BuOH) and Deionized water (1:1 mixture)

  • Standard laboratory glassware

Procedure:

  • In a vial, dissolve 2-propargyl-5-chloro-2H-indazole (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (10 mL per mmol of alkyne).

  • In a separate small vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water (1 mL).

  • In another small vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water (1 mL).

  • Add the sodium ascorbate solution to the main reaction mixture, followed immediately by the copper sulfate solution. The solution may turn heterogeneous and change color.

  • Stir the reaction vigorously at room temperature. Monitor by TLC until the starting materials are consumed (typically 1-6 hours).

  • Upon completion, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure indazole-triazole hybrid.

Trustworthiness: This protocol is self-validating as the formation of the triazole ring results in a significant change in polarity and distinct new signals in NMR spectra. The high efficiency and regioselectivity of the CuAAC reaction ensure a clean conversion with minimal byproducts, making purification straightforward.

Application Note 3: Protocol for Antimicrobial Activity Screening

Rationale: The ultimate validation of this synthetic effort is the biological evaluation of the newly created compounds. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent.[10]

Protocol 3.1: Broth Microdilution MIC Assay

This protocol is a standard method for determining the MIC against both bacteria and fungi.

Materials:

  • Synthesized indazole derivatives (dissolved in DMSO to a stock concentration, e.g., 10 mg/mL)

  • Standard antimicrobial drugs (e.g., Ampicillin, Tetracycline, Ciprofloxacin, Fluconazole)[10]

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)[10]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well. This creates a range of concentrations.

  • Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Inoculate each well (except for a sterility control well) with 10 µL of the diluted inoculum.

  • Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only). Also, run parallel dilutions for standard antibiotics as a reference.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Summarize the results in a clear, tabular format for easy comparison and structure-activity relationship (SAR) analysis.

Compound IDR-Group (at N2)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
5a -H>128>128>128
5b -CH₂Ph6412864
5c -CH₂CH₃128>128128
6a (Hybrid) -CH₂-(triazole)-Ph83216
Ciprofloxacin N/A10.5N/A
Fluconazole N/AN/AN/A4

References

  • Antibacterial activity of indazole derivatives (5a-o). ResearchGate. Available from: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Novel Substituted Indazoles towards Potential Antimicrobial Agents. Oriental Journal of Chemistry. Available from: [Link]

  • A Recent Study on Anti-microbial Properties of Some Novel Substituted Indazoles. Government Degree College, Palakonda. Available from: [Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. Ingenta Connect. Available from: [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Center for Biotechnology Information. Available from: [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed. Available from: [Link]

  • New indazole–1,2,3–triazoles as potent antimicrobial agents: Design, synthesis, molecular modeling and in silico ADME profiles. Odesa I. I. Mechnikov National University. Available from: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. Available from: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry Publishing. Available from: [Link]

  • Synthesis of novel (2H) indazole scaffold as an antimicrobial and anti-tubercular agent. Chemistry & Biology Interface. Available from: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available from: [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information (PMC). Available from: [Link]

Sources

Application Notes and Protocols: 2-Acetyl-5-chloro-2H-indazole as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide provides an in-depth exploration of 2-acetyl-5-chloro-2H-indazole (CAS No: 98083-44-4[4]), a highly versatile and strategically functionalized building block for the synthesis of complex heterocyclic systems. The N-acetyl group serves as a removable protecting group, which also influences the reactivity and regioselectivity of subsequent transformations. The C5-chloro substituent provides a robust handle for late-stage diversification via cross-coupling reactions. This document details the synthesis, handling, and key synthetic applications of this building block, offering field-proven protocols and mechanistic insights for researchers in drug discovery and synthetic organic chemistry.

Physicochemical Properties and Safe Handling

The effective use of any chemical building block begins with a thorough understanding of its properties and the implementation of rigorous safety protocols.

PropertyValue
CAS Number 98083-44-4[4]
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
MDL Number MFCD16619588[4]
Appearance Off-white to light yellow solid (typical)
Storage Recommended storage at 2-8 °C in a cool, well-ventilated area. Keep container tightly closed.[5]
Safety and Handling Precautions
  • General Handling : Always handle in a certified chemical fume hood.[5] Avoid direct contact with the substance; wear impermeable gloves, safety glasses with side-shields, and a lab coat.[5][6] Avoid inhalation of dust or fumes and prevent the formation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Use safety glasses complying with EN166 or OSHA's 29 CFR 1910.133 regulations.[6]

    • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Skin and Body Protection : Wear impermeable protective clothing to prevent skin exposure.[5][6]

  • Emergency Procedures :

    • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[6]

    • Eye Contact : Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6]

    • Ingestion : Do not ingest. If swallowed, seek immediate medical assistance.[6]

  • Fire Fighting : Use carbon dioxide, dry chemical powder, or foam.[5] In combustion, it may emit toxic fumes, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][6] Firefighters should wear self-contained breathing apparatus.[5]

Synthesis of the Building Block

The title compound is typically prepared via the N-acetylation of 5-chloro-1H-indazole. The reaction regioselectively yields the 2-acetyl isomer under specific conditions, although formation of the 1-acetyl isomer is also possible. The isomers can often be separated by column chromatography.

Protocol 2.1: Synthesis of this compound

This protocol is a representative procedure adapted from standard N-acetylation methods for heterocyclic amines.

Materials:

  • 5-chloro-1H-indazole

  • Acetic anhydride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a solution of 5-chloro-1H-indazole (1.0 eq) in dry DCM in a round-bottom flask, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the this compound isomer.

Expertise & Experience: The use of pyridine not only acts as a base to neutralize the acetic acid byproduct but also as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that facilitates the acylation. The 2H-indazole tautomer is generally less stable than the 1H-tautomer[2], but its nitrogen is often more nucleophilic, leading to a mixture of products where the 2-acetyl isomer can be a significant component.

Application I: N-Deacetylation for N-H Indazole Access and Subsequent N-Arylation

The primary utility of the acetyl group is its function as a protecting group that can be readily cleaved under basic or acidic conditions to unmask the N-H of the indazole ring.[8] This free N-H is a key site for diversification, particularly for N-arylation or N-alkylation reactions, which are fundamental in medicinal chemistry for modulating a compound's physicochemical properties.

Workflow for Deprotection and Functionalization

G A This compound B Base Hydrolysis (e.g., K₂CO₃, MeOH) A->B Deprotection C 5-Chloro-2H-indazole B->C D Copper- or Palladium-Catalyzed N-Arylation/Alkylation C->D Diversification E Diverse Library of N-Substituted 5-Chloroindazoles D->E caption Fig 1. Deprotection and subsequent N-functionalization workflow. G sub 2-Aryl-5-chloro-2H-indazole [M-Lₙ]⁺ meta Metallacycle Intermediate C-H Activation sub->meta Coordination & C-H Activation ins Insertion Intermediate meta->ins Insertion coup Coupling Partner (e.g., Alkyne, Ylide) coup->ins prod C3-Functionalized Product [M-Lₙ]⁺ ins->prod Reductive Elimination/ Aromatization prod:f1->sub:f1 Catalyst Regeneration caption Fig 2. Simplified catalytic cycle for C3 C-H functionalization. G Start This compound PathA C3 C-H Functionalization (after N-aryl derivatization) Start->PathA PathB C5 Cross-Coupling (e.g., Suzuki) Start->PathB ProdA C3-Substituted Indazole PathA->ProdA Both C3 and C5 Disubstituted Indazole ProdB C5-Substituted Indazole PathB->ProdB ProdA->PathB then... ProdB->PathA then... caption Fig 3. Orthogonal reactivity of the building block.

Sources

Gram-Scale Synthesis of 2-Acetyl-5-chloro-2H-indazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique bicyclic structure, a fusion of benzene and pyrazole rings, allows for diverse biological activities, including but not limited to anti-inflammatory, antimicrobial, and anticancer properties. The targeted synthesis of specific indazole derivatives is therefore of paramount importance in the discovery and development of novel therapeutics. This application note provides a detailed, gram-scale experimental procedure for the synthesis of 2-acetyl-5-chloro-2H-indazole, a key intermediate for further chemical elaboration in drug discovery programs.

Chemical Principles and Mechanistic Rationale

The synthesis of this compound is achieved through the N-acetylation of 5-chloro-1H-indazole. This reaction is a classic example of electrophilic substitution on a nitrogen heterocycle.

Reaction Scheme:

5-chloro-1H-indazole 5-chloro-1H-indazole Product This compound 5-chloro-1H-indazole->Product Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Product Pyridine Pyridine (catalyst/solvent) Pyridine->Product Acetic_Acid Acetic Acid (byproduct) Product->Acetic_Acid

Caption: Reaction scheme for the acetylation of 5-chloro-1H-indazole.

The reaction mechanism involves the nucleophilic attack of the N2 nitrogen of the indazole ring on one of the carbonyl carbons of acetic anhydride. Acetic anhydride serves as the acetylating agent, providing the electrophilic acetyl group. Pyridine is employed as a basic catalyst and a solvent. Its role is to deprotonate the indazole, increasing its nucleophilicity, and to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. The regioselectivity of the acetylation (N2 vs. N1) can be influenced by reaction conditions, but for many indazoles, the 2-acetylated product is a significant isomer formed.

Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for the synthesis of this compound on a gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-chloro-1H-indazole≥97%Commercially availableStarting material
Acetic anhydrideReagent grade, ≥98%Commercially availableAcetylating agent, corrosive
PyridineAnhydrous, ≥99.8%Commercially availableCatalyst and solvent, flammable, toxic
Dichloromethane (DCM)ACS gradeCommercially availableExtraction solvent
Saturated aq. NaHCO₃-Prepared in-houseFor washing
Brine (sat. aq. NaCl)-Prepared in-houseFor washing
Anhydrous MgSO₄ or Na₂SO₄AnhydrousCommercially availableDrying agent
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
Ethyl acetateACS gradeCommercially availableEluent for chromatography
HexanesACS gradeCommercially availableEluent for chromatography
Equipment
  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Procedure

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-1H-indazole (5.0 g, 32.7 mmol).

  • In a fume hood, add anhydrous pyridine (50 mL). Stir the mixture until the 5-chloro-1H-indazole is completely dissolved.

  • Cool the solution to 0 °C using an ice bath.

2. Acetylation:

  • Slowly add acetic anhydride (4.0 g, 39.2 mmol, 1.2 equivalents) dropwise to the cooled solution while stirring. The addition should be done over 10-15 minutes to control any exothermic reaction.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

3. Work-up:

  • After the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into 200 mL of ice-cold water with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers in a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove excess acetic acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield this compound as a solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[1][2]

Experimental Workflow Diagram

A 1. Dissolve 5-chloro-1H-indazole in anhydrous pyridine B 2. Cool to 0 °C A->B C 3. Add acetic anhydride dropwise B->C D 4. Stir at room temperature for 12-16 h C->D E 5. Quench with ice-water D->E F 6. Extract with Dichloromethane E->F G 7. Wash with 1M HCl, sat. NaHCO3, and brine F->G H 8. Dry over MgSO4 and concentrate G->H I 9. Purify by column chromatography H->I J 10. Recrystallize for higher purity I->J K 11. Characterize the final product J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Thin Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show a singlet for the acetyl methyl protons (around δ 2.3-2.8 ppm) and characteristic signals for the aromatic protons of the indazole ring.

    • ¹³C NMR: The spectrum should display a signal for the carbonyl carbon of the acetyl group (around δ 168-172 ppm) in addition to the signals for the aromatic carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (194.62 g/mol ).

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood, wearing gloves and safety glasses.[6]

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

  • General Precautions: Standard laboratory safety practices should be followed, including wearing a lab coat, safety goggles, and gloves at all times.

References

  • Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine. Japan Consortium for Glycobiology and Glycotechnology. Available at: [Link]

  • Jin, G.-Q., et al. (2020). Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry.
  • Wiley-VCH. (2007).
  • Syntheses of Medicinal Compounds. (2017). Practical pharmaceutical chemistry.
  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

  • Ibrahim, M. N. (n.d.). Studies on Acetylation of Indoles.
  • Pérez-Villanueva, M., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules.
  • SpectraBase. (n.d.). 2-ACETYL-BENZO-[G]-INDAZOLE - Optional[13C NMR]. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles.
  • BenchChem. (2025). Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Cerritos College. (n.d.).
  • Leslie, J. M. (2020).
  • ChemicalBook. (n.d.). 2-ACETYL-5-CHLORO-3-METHYLTHIANAPHTHENE(51527-18-5) 13C NMR spectrum.
  • PubChem. (n.d.). 2-Acetyl-5-chlorothiophene. Retrieved from [Link]

  • Rodríguez-Villar, J., et al. (2021).
  • Nanjing Chemical M
  • Chemsrc. (n.d.). 2-Acetyl-5-chlorothiophene. Retrieved from [Link]

  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for In Vitro Assay of 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-acetyl-5-chloro-2H-indazole

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of indazole have shown significant promise as anti-cancer, anti-inflammatory, and antimicrobial agents.[3][4] The compound this compound, belonging to this esteemed class, is a synthetic molecule of considerable interest for drug discovery and development. Its structural features—a chlorinated benzene ring fused to an N-acetylated pyrazole—suggest a potential for interaction with various biological targets, necessitating a systematic in vitro evaluation to elucidate its pharmacological profile.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed to systematically characterize the biological effects of this compound. The protocols are structured to enable a tiered screening approach, beginning with a broad assessment of cytotoxicity and progressing to more specific assays to investigate its mechanisms of action, including the induction of apoptosis, inhibition of cell migration and invasion, and anti-inflammatory potential. These application notes are intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar indazole derivatives.

Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of robust and reproducible in vitro assays.

Physicochemical Data for this compound:

PropertyValueSource
CAS Number 98083-44-4[5]
Molecular Formula C₉H₇ClN₂O[5]
Molecular Weight 194.62 g/mol Calculated from formula[6][7]
Solubility Soluble in DMSO. Aqueous solubility is predicted to be low.Assumption based on similar heterocyclic compounds.
Stability Stability in solution is not fully characterized. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.General best practice.
Protocol for Preparation of a 10 mM Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving organic compounds for use in biological assays due to its high solubilizing capacity and miscibility with aqueous media. A concentrated stock solution is prepared to minimize the final concentration of DMSO in the cell culture medium, which can be toxic to cells at higher concentrations (typically >0.5%).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of the compound is calculated as follows:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 194.62 g/mol × 1000 mg/g = 1.946 mg

  • Weighing the compound: Carefully weigh out approximately 1.95 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Tier 1: Primary Screening for Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and guides the concentration range for subsequent mechanistic studies.

MTT Cell Viability/Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution of this compound in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) × 100

  • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Tier 2: Mechanism of Action - Apoptosis Induction

If the primary screening indicates cytotoxic activity, the next logical step is to investigate whether the compound induces programmed cell death, or apoptosis.

Luminescent Caspase-3/7 Apoptosis Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is a target for caspases-3 and -7. Cleavage of the substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ value for a period of 6-24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells) from all readings.

  • Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

Bax/Bcl-2 Ratio Analysis

Principle: The Bcl-2 family of proteins are critical regulators of the intrinsic pathway of apoptosis. The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a key determinant of a cell's susceptibility to apoptosis. An increased Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to caspase activation. This ratio can be assessed at the protein level by Western blotting or at the mRNA level by quantitative PCR.

Workflow for Western Blotting:

  • Cell Treatment and Lysis: Treat cells with the compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bax and Bcl-2, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescent substrate.

  • Densitometry: Quantify the band intensities and calculate the Bax/Bcl-2 ratio, normalizing to a loading control like β-actin.

Apoptosis_Pathway

Tier 3: Functional Anti-Cancer Assays

Should the compound prove to be cytotoxic and pro-apoptotic, its potential as an anti-cancer agent can be further explored by assessing its impact on cell migration and invasion, which are hallmarks of metastasis.

Migration_Invasion_Workflow

Cell Migration Scratch Assay

Principle: This assay models cell migration in two dimensions. A "scratch" or gap is created in a confluent monolayer of cells. The rate at which the cells collectively migrate to close this gap is monitored over time. Inhibition of this process suggests an anti-migratory effect of the test compound.

Protocol:

  • Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer.

  • Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a straight scratch down the center of each well.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add medium containing the test compound at sub-lethal concentrations (determined from the MTT assay).

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours using a microscope with a camera.

  • Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Cell Invasion Assay

Principle: This assay mimics the invasion of cancer cells through the extracellular matrix (ECM). Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a layer of Matrigel (a reconstituted basement membrane). The lower chamber contains a chemoattractant. The ability of cells to degrade the Matrigel and migrate through the pores to the lower side of the membrane is quantified.

Protocol:

  • Insert Preparation: Thaw Matrigel on ice and coat the upper surface of the Transwell inserts (8 µm pore size). Allow to solidify at 37°C.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber.

  • Treatment: Add the test compound to both the upper and lower chambers.

  • Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the stain and measure its absorbance, or count the number of stained cells in several microscopic fields.

Tier 4: Alternative Mechanism - Anti-inflammatory Activity

Given that many indazole derivatives exhibit anti-inflammatory properties, it is worthwhile to investigate if this compound can inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).

COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The peroxidase component of COX-2 is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG₂ to PGH₂, resulting in a colored product that can be quantified spectrophotometrically.

Protocol (based on a colorimetric kit, e.g., Cayman Chemical):

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a vehicle control (DMSO).

  • Pre-incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid and the colorimetric substrate (TMPD) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to determine the reaction rate.

Data Analysis:

  • Calculate the initial reaction velocity for each well.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Summary of Expected Data and Interpretation

The series of assays described will generate a comprehensive in vitro pharmacological profile of this compound. The expected outcomes and their interpretations are summarized below.

AssayKey ParameterInterpretation
MTT Assay IC₅₀ valuePotency of the compound in inhibiting cell viability/proliferation.
Caspase-3/7 Assay Fold change in luminescenceIndicates induction of apoptosis via activation of effector caspases.
Bax/Bcl-2 Ratio Ratio of protein/mRNA levelsAn increase in the ratio suggests a pro-apoptotic shift in the cell.
Scratch Assay Rate of wound closureInhibition of closure suggests an anti-migratory effect.
Transwell Invasion Assay Number of invaded cellsA decrease in invaded cells indicates an anti-invasive potential.
COX-2 Inhibition Assay IC₅₀ valuePotency of the compound as an inhibitor of the COX-2 enzyme, suggesting anti-inflammatory activity.

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic in vitro evaluation of this compound. By following this tiered approach, researchers can efficiently determine its cytotoxic, pro-apoptotic, anti-metastatic, and anti-inflammatory potential. The data generated will be crucial for guiding further preclinical development and for understanding the therapeutic promise of this novel indazole derivative.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Molecular Weight Calcul
  • Molecular Weight Calculator.
  • This compound.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • This compound. Sigma-Aldrich.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Indazole From Natural Resources And Biological Activity.
  • Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • 2H-Indazole synthesis. Organic Chemistry Portal.
  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances.

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Application Note: A Strategic Approach to the Synthesis of Novel 2-Acetyl-5-Chloro-2H-Indazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4] While the 1H-indazole tautomer is thermodynamically more stable, the 2H-regioisomer often presents unique biological activities, making it a compelling target for drug development.[2] This application note provides a detailed, field-proven guide for the synthesis of 2-acetyl-5-chloro-2H-indazole and its novel derivatives. We present a robust, two-stage synthetic strategy, starting with the construction of the 5-chloro-2H-indazole core, followed by a regioselective N-acetylation. The protocols herein are designed to be self-validating and adaptable, enabling researchers to generate a library of novel N-acyl-2H-indazoles for screening in drug discovery pipelines.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of N-substituted 2H-indazoles presents a significant regioselectivity challenge, as reactions often favor the formation of the more stable 1H-isomer.[5] Therefore, a direct, one-pot synthesis of the target compound is often complex and can lead to low yields and difficult purification. Our recommended strategy circumvents this by decoupling the formation of the heterocyclic core from its N-functionalization.

Causality Behind the Strategy:

  • Control of Regiochemistry: By first synthesizing the unsubstituted 5-chloro-2H-indazole, we isolate the challenge of forming the correct tautomeric scaffold. Subsequent N-acylation can then be performed under controlled conditions to favor substitution at the N2 position.

  • Modularity and Library Synthesis: This two-stage approach is inherently modular. The synthesized 5-chloro-2H-indazole serves as a common intermediate, which can be reacted with a wide variety of acylating agents to rapidly generate a diverse library of novel analogs.

The retrosynthetic pathway is outlined below:

G target Target: this compound intermediate1 Intermediate 1: 5-Chloro-2H-indazole target->intermediate1 N-Acetylation intermediate2 Intermediate 2: Schiff Base (from 5-chloro-2-nitrobenzaldehyde) intermediate1->intermediate2 Reductive Cyclization sm Starting Materials: 5-Chloro-2-nitrobenzaldehyde + Amine intermediate2->sm Condensation

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Scaffold: 5-Chloro-2H-Indazole

The foundational step is the reliable construction of the 5-chloro-2H-indazole core. We have selected a robust method based on the Cadogan reductive cyclization, which involves the reaction of a substituted o-nitrobenzaldehyde with a primary amine to form a Schiff base, followed by deoxygenative cyclization using a phosphite reagent.[6] This method is well-documented and tolerant of various functional groups.[7]

The forward synthesis workflow is as follows:

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: N-Acetylation (Example) start 5-Chloro-2-nitrobenzaldehyde + Aniline step1 Condensation (Ethanol, reflux) start->step1 step2 Schiff Base Intermediate step1->step2 step3 Reductive Cyclization (Triethyl phosphite, 150°C) step2->step3 product1 5-Chloro-2-phenyl-2H-indazole step3->product1 product1_for_acylation 5-Chloro-1H-indazole (Precursor) step4 Deprotonation & Acetylation (NaH, Acetic Anhydride in THF) product1_for_acylation->step4 final_product Target: This compound step4->final_product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-acetyl-5-chloro-2H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a focus on maximizing yield and regioselectivity. Indazole derivatives are crucial scaffolds in modern drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1][2][3][4] The 5-chloroindazole core, in particular, has been explored for its potential in developing selective estrogen receptor β (ERβ) ligands for conditions like multiple sclerosis.[3][5][6][7]

Achieving a high yield of the desired this compound isomer over its N1 counterpart is a frequent challenge. This resource provides in-depth troubleshooting, validated protocols, and the mechanistic rationale behind key experimental choices to empower you to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield of acetylated product is consistently low, with significant unreacted 5-chloroindazole remaining. What are the likely causes?

A: Low conversion is a common issue that can typically be traced back to suboptimal reaction conditions or reagent quality. Consider the following factors:

  • Insufficient Activation/Basicity: The N-acetylation of indazole requires the deprotonation of the N-H proton to form the indazolide anion, which then acts as the nucleophile. If the base used is too weak or used in insufficient quantity, the concentration of the reactive anion will be low, leading to a sluggish or incomplete reaction. For instance, while organic bases like triethylamine might be sufficient in some cases, stronger inorganic bases like potassium carbonate or sodium hydride (NaH) are often more effective.[8]

  • Reagent Decomposition: The acetylating agent, particularly acetyl chloride, is highly sensitive to moisture. Any water present in the solvent or on the glassware will rapidly hydrolyze it to acetic acid, rendering it ineffective. Acetic anhydride is generally more resilient but can also degrade. Ensure all reagents are fresh, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature: Acetylation is an exothermic process, but sufficient thermal energy is required to overcome the activation barrier. If the reaction is run at too low a temperature, the rate may be impractically slow. Conversely, excessively high temperatures can lead to the degradation of the product or starting material and the formation of colored impurities. A systematic temperature screen is often a valuable optimization step.

Q2: My primary issue is poor regioselectivity. I am isolating a significant amount of the 1-acetyl-5-chloro-1H-indazole isomer. How can I favor the formation of the desired N2-isomer?

A: This is the most critical challenge in indazole functionalization. The formation of N1 versus N2 isomers is governed by a delicate interplay of kinetic and thermodynamic factors, influenced heavily by your choice of solvent, base, and counter-ion.[8]

  • Understanding the Mechanism: The indazolide anion has two nucleophilic nitrogen atoms. N1 is generally considered the thermodynamic site of alkylation or acylation, leading to the more stable product. N2 is often the kinetic site, meaning it reacts faster under certain conditions.[8] To favor the N2-product, you must operate under strict kinetic control.

  • Solvent Effects: The choice of solvent can dramatically influence the regiochemical outcome. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can stabilize the transition state leading to the N2-isomer. In contrast, less polar solvents like Tetrahydrofuran (THF) may favor the N1-isomer.[8]

  • Counter-ion and Base Selection: The nature of the cation from the base can influence selectivity. Cesium carbonate (Cs₂CO₃) is often reported to favor N2-alkylation, potentially due to chelation effects.[9] For acetylation, a strong base like sodium hydride in THF often leads to N1-selectivity, whereas conditions involving potassium carbonate in DMF might offer a different outcome. It is crucial to screen different base-solvent combinations.[8]

  • Reaction Time and Temperature: Since the N1-isomer is often the thermodynamically more stable product, longer reaction times or higher temperatures can allow for the isomerization of the initially formed kinetic N2-product back to the N1-isomer. Therefore, it is critical to monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to isolate the kinetic product.

Q3: My crude product shows multiple spots on a TLC plate, and purification by column chromatography is difficult. What are these impurities, and how can I improve separation?

A: Besides the N1-isomer and starting material, other impurities can arise.

  • Potential Byproducts:

    • Di-acetylation: While less common, reaction at both nitrogen atoms is possible under harsh conditions.

    • Ring-Opening/Degradation: High temperatures or the presence of strong acids/bases can lead to the degradation of the indazole ring.

    • Hydrolyzed Reagents: Impurities can arise from the hydrolysis of acetic anhydride or acetyl chloride.

  • Purification Strategy:

    • Column Chromatography: Separating the N1 and N2 isomers can be challenging due to their similar polarities. A shallow solvent gradient is often necessary. A systematic screen of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) is recommended. Sometimes, adding a small amount of a modifier like triethylamine can improve peak shape for nitrogen-containing heterocycles.

    • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for removing isomeric impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that selectively precipitate the desired isomer.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 5-chloroindazole + Anhydrous Solvent Inert Establish Inert Atmosphere (N2/Ar) Start->Inert Cool Cool to 0 °C Inert->Cool AddBase Add Base (e.g., K2CO3, NaH) Cool->AddBase Stir1 Stir for 30 min AddBase->Stir1 AddAc Slowly Add Acetylating Agent Stir1->AddAc Warm Warm to RT (or specified temp) AddAc->Warm Monitor Monitor by TLC/LC-MS Every 30-60 min Warm->Monitor Monitor->Warm Incomplete (Troubleshoot Temp/Time) Quench Quench Reaction (e.g., with H2O or sat. NH4Cl) Monitor->Quench SM Consumed Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: Workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent: acetic anhydride or acetyl chloride? A: Both can be effective. Acetyl chloride is more reactive but also more sensitive to moisture and can generate HCl as a byproduct, which may require a stoichiometric amount of base to neutralize. Acetic anhydride is less reactive, often requiring slightly higher temperatures or longer reaction times, but is easier to handle and its byproduct, acetic acid, is more benign. For difficult acetylations, acetyl chloride might provide a higher driving force.

Q2: What is the mechanism of N-acetylation and why does regioselectivity occur? A: The reaction proceeds via nucleophilic acyl substitution. First, a base removes the acidic proton from the indazole ring, creating a resonance-stabilized indazolide anion. This anion has electron density on both N1 and N2. This anion then attacks the electrophilic carbonyl carbon of the acetylating agent. The regioselectivity is determined by which nitrogen atom attacks. The N2 position is often more sterically accessible, leading to a faster reaction (kinetic control), while the N1-acetylated product is often electronically more stable (thermodynamic control).

G Indazole 5-Chloroindazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + B: Base Base (B:) AcX Acetylating Agent (Ac-X) N2_Product This compound (Kinetic Product) Anion->N2_Product + Ac-X (fast, less stable) N1_Product 1-Acetyl-5-chloro-1H-indazole (Thermodynamic Product) Anion->N1_Product + Ac-X (slower, more stable)

Caption: Regioselectivity in the acetylation of 5-chloroindazole.

Q3: How should I store this compound? A: Like many acetylated heterocycles, the product can be susceptible to hydrolysis over long periods, especially in the presence of moisture. It is best stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere if storing for an extended duration.[10]

Recommended Experimental Protocol

This protocol is a generalized starting point. Optimization of temperature, time, and reagent stoichiometry is recommended for your specific setup.

Objective: To synthesize this compound with improved regioselectivity towards the N2-isomer.

Materials:

  • 5-chloroindazole

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloroindazole (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the starting material).

  • Add dried, powdered potassium carbonate (1.5 eq).

  • Reaction Execution: Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add acetic anhydride (1.2 eq) dropwise over 5 minutes.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:EtOAc), checking for the consumption of the starting material. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient elution of Hexanes and Ethyl Acetate to separate the N1 and N2 isomers.

Data Summary Table
ParameterCondition A (Kinetic Focus)Condition B (Alternative)Rationale
Base K₂CO₃Triethylamine (TEA)K₂CO₃ is a stronger base, promoting faster deprotonation.
Solvent DMFDichloromethane (DCM)Polar aprotic DMF can favor N2 substitution.[8]
Temperature Room Temperature0 °C to Room TempLower temperatures help maintain kinetic control.
Expected Outcome Higher N2 : N1 ratioPotentially higher N1 isomer formationCondition A is designed to favor the kinetic product.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization.
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • ResearchGate. (n.d.). Optimization for synthesis of 2H-indazole. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimization of 2H-Indazole Synthesis.
  • BenchChem. (n.d.). Avoiding isomerization during 2H-indazole synthesis.
  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Rodríguez-Villar, J. A., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of benzimidazoles. Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conditions for the microwave-assisted acetylation reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones. Retrieved from [Link]

  • BenchChem. (2025). Protocol for the synthesis of indazoles using 1-Acetyl-2-phenyldiazene.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • PubMed. (2025). Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chloroindazole based estrogen receptor β ligands with favorable pharmacokinetics promote functional remyelination and visual recovery. Retrieved from [Link]

  • ResearchGate. (n.d.). NHC catalyzed N-1 acylation of indazole. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Multiple Sclerosis News Today. (2019). Chloroindazole compounds show promise as treatments. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

  • Global Autoimmune Institute. (n.d.). Breakthrough Compound Reverses Myelin Loss.
  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
  • National Center for Biotechnology Information. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Retrieved from [Link]

  • PubMed Central. (2025). Chloroindazole ERβ ligand treatment modifies peripheral cytokine and chemokine responses in EAE. Retrieved from [Link]

  • Hopemax. (2025). What is the stability of 2 - Acetylthiophene under different conditions?.
  • FirstWord Pharma. (2025). Cadenza Bio Announces Peer-Reviewed Study Showing Oral, Brain-Penetrant ERβ Ligands Drive Remyelination and Functional Recovery in MS Models. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-acetyl-5-chloro-2H-indazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to optimize your experimental outcomes, minimize side reactions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What is the most common side reaction in the N-acetylation of 5-chloroindazole?

A1: The most prevalent side reaction is the formation of the regioisomeric N-1 acetylated product, 1-acetyl-5-chloro-1H-indazole . This occurs due to the presence of two reactive nitrogen atoms in the indazole ring, leading to a mixture of N-1 and N-2 acetylated isomers.

Q2: What are the key factors that influence the regioselectivity of the acetylation?

A2: The regioselectivity of the N-acetylation of 5-chloroindazole is primarily influenced by the choice of base , solvent , and the acetylating agent . The reaction can be steered towards either the N-1 or N-2 isomer by carefully selecting these conditions, which can favor either kinetic or thermodynamic control of the reaction.

Q3: Is the desired this compound the thermodynamically more stable product?

A3: No, generally the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer.[1] Consequently, the N-1 acetylated isomer is often the thermodynamically favored product.[2] Achieving a high yield of the N-2 isomer often requires conditions that favor kinetic control.

Q4: Can other side reactions occur besides N-1 acetylation?

A4: While N-1 acetylation is the major side reaction, other minor side products can potentially form. These may include di-acetylation (if a strong acetylating agent and forcing conditions are used), or C-acylation at the C-3 position, although this is less common under standard N-acetylation conditions.[3][4] The chloro-substituent is generally stable under typical acetylation conditions.

Part 2: Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired this compound and a High Amount of Unreacted Starting Material

  • Potential Cause 1: Ineffective Acetylating Agent: The acetylating agent (e.g., acetic anhydride) may not be sufficiently reactive under the chosen conditions.

    • Solution: Consider adding a catalytic amount of a strong acid (like sulfuric acid) or a base such as pyridine to activate the acetic anhydride. Alternatively, a more reactive acetylating agent like acetyl chloride can be used, but be aware that this may also increase the formation of side products.

  • Potential Cause 2: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Be cautious, as higher temperatures can sometimes favor the formation of the thermodynamically more stable N-1 isomer.

  • Potential Cause 3: Presence of Moisture: Water in the reaction can hydrolyze the acetylating agent, reducing its effectiveness.

    • Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents.

Issue 2: High Proportion of the Undesired 1-Acetyl-5-chloro-1H-indazole Isomer

  • Potential Cause 1: Reaction Conditions Favoring the Thermodynamic Product: As the N-1 isomer is often more stable, prolonged reaction times or high temperatures can lead to its formation, potentially through isomerization of the N-2 product.[2]

    • Solution: Employ conditions that favor the kinetic product. This often involves using a less polar solvent and a specific base. For instance, while a strong base like sodium hydride (NaH) in a non-polar solvent like THF has been shown to favor N-1 alkylation in some indazole systems, milder bases like potassium carbonate or triethylamine in a polar aprotic solvent like DMF may offer a different regioisomeric ratio.[5][6] A systematic screening of bases and solvents is recommended.

  • Potential Cause 2: Choice of Base and Solvent System: The nature of the indazole anion in solution, which is influenced by the base and solvent, plays a crucial role in determining the site of acetylation.

    • Solution: The regioselectivity of indazole alkylation and acylation is highly dependent on the reaction conditions.[7] For example, in some cases, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF can provide a different N-1/N-2 ratio compared to a strong base in a non-polar solvent. It is advisable to perform small-scale experiments to screen different base/solvent combinations to find the optimal conditions for maximizing the yield of the desired N-2 isomer.

Issue 3: Difficulty in Separating the 1-Acetyl and 2-Acetyl Isomers

  • Potential Cause: Similar Polarity of the Isomers: The N-1 and N-2 acetylated isomers of 5-chloroindazole are regioisomers and often have very similar polarities, making their separation by standard column chromatography challenging.

    • Solution:

      • Optimize Column Chromatography: Use a high-quality silica gel with a fine mesh size. Employ a shallow solvent gradient with a low polarity eluent system (e.g., hexane/ethyl acetate or toluene/ethyl acetate) to maximize the difference in retention times.

      • Alternative Chromatographic Techniques: Consider using High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., normal phase or reversed-phase) for better separation.[1][8][9][10][11] Chiral chromatography has also been shown to be effective in separating isomers of other compounds.[8][11]

      • Recrystallization: If a suitable solvent system can be found, fractional crystallization may be an effective method for separating the isomers, especially if one isomer is significantly more abundant than the other.

Issue 4: Unexpected Peaks in the ¹H NMR Spectrum

  • Potential Cause 1: Presence of Both N-1 and N-2 Isomers: The most common reason for a complex ¹H NMR spectrum is the presence of both regioisomers.

    • Solution: Compare the obtained spectrum with the expected chemical shifts for both isomers (see Table 1). The chemical shifts of the protons on the indazole ring, particularly H-7, can be indicative of the substitution pattern. In many cases, the H-7 proton of the N-1 isomer is shifted further downfield compared to the N-2 isomer.[3]

  • Potential Cause 2: Residual Solvents: Solvents used in the reaction or workup can appear in the NMR spectrum.

    • Solution: Cross-reference the unexpected peaks with standard NMR solvent charts.[12][13] Ensure the product is thoroughly dried under high vacuum to remove residual solvents.

  • Potential Cause 3: Other Side Products: Although less common, C-acylation or di-acetylation products could be present.

    • Solution: These products would have distinct NMR signals. For example, a C-3 acetylated product would show the loss of the H-3 proton signal and the appearance of a new acetyl methyl singlet. Di-acetylated products would lack the N-H proton signal and show two acetyl methyl singlets.

Part 3: Experimental Protocols

The following are generalized protocols that can be used as a starting point for your experiments. Optimization will likely be required for your specific laboratory conditions and reagents.

Protocol 1: N-Acetylation of 5-Chloroindazole using Acetic Anhydride and Pyridine

This protocol is a standard method for N-acetylation and may produce a mixture of N-1 and N-2 isomers.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloroindazole (1.0 equivalent) in dry pyridine (5-10 mL per gram of indazole).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench by the slow addition of methanol. Remove the pyridine and excess acetic anhydride under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the N-1 and N-2 isomers.

Protocol 2: Analytical TLC for Reaction Monitoring
  • Eluent System: A starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). This may need to be adjusted to achieve good separation between the starting material and the two product isomers.

  • Visualization: Visualize the spots under UV light (254 nm). The starting 5-chloroindazole will have a different Rf value than the acetylated products. The two isomers will likely have very close Rf values.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve a small amount of the purified product (or the crude mixture) in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Identify the signals corresponding to the acetyl methyl group (a singlet around 2.3-2.8 ppm) and the aromatic protons of the indazole ring.

  • Isomer Identification: Compare the chemical shifts of the aromatic protons to the expected values for the N-1 and N-2 isomers (see Table 1). Two-dimensional NMR techniques like HMBC and NOESY can provide definitive structural elucidation.[3]

Part 4: Technical Discussion & Mechanistic Insights

The formation of two regioisomers upon N-acetylation of 5-chloroindazole is a consequence of the ambident nucleophilic nature of the indazole ring. The indazole exists in two tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1]

G Indazole_1H 5-Chloro-1H-indazole (More Stable) Indazole_2H 5-Chloro-2H-indazole (Less Stable) Indazole_1H->Indazole_2H Tautomerization

Acetylation can proceed through two main pathways, leading to the N-1 and N-2 substituted products. The ratio of these products is determined by a delicate balance of factors that influence whether the reaction is under kinetic or thermodynamic control.

  • Kinetic Control: The kinetically controlled product is formed faster. The site of initial attack by the acetylating agent is influenced by the electron density at each nitrogen atom and steric hindrance. Under certain conditions, the N-2 position might be more kinetically favored.

  • Thermodynamic Control: The thermodynamically controlled product is the more stable of the two isomers. As the 1-acetyl-5-chloro-1H-indazole is generally the more stable isomer, conditions that allow for equilibration (e.g., longer reaction times, higher temperatures) will favor its formation.[2]

The choice of base is critical. A strong base will deprotonate the indazole to form the indazolide anion, which has two nucleophilic nitrogen centers. The counterion of the base and the solvent can then influence which nitrogen is more reactive. For example, in some systems, sodium ions have been shown to chelate with the N-2 nitrogen and a substituent at the C-3 position, directing alkylation to the N-1 position.[14]

G cluster_start Starting Material cluster_reagents Reagents cluster_products Products 5-Chloroindazole 5-Chloroindazole Acetic Anhydride / Base Acetic Anhydride / Base N1_Isomer 1-Acetyl-5-chloro-1H-indazole (Thermodynamic Product, Side Reaction) Acetic Anhydride / Base->N1_Isomer Pathway 1 N2_Isomer This compound (Kinetic Product, Desired) Acetic Anhydride / Base->N2_Isomer Pathway 2

Part 5: Visualization & Data

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Acetylated 5-Chloroindazoles

The following table provides approximate ¹H NMR chemical shifts for the N-1 and N-2 acetylated isomers of 5-chloroindazole in CDCl₃. These values are estimates based on general principles and data from similar indazole derivatives and should be used as a guide for isomer identification.[2][3][12][13][15][16][17][18]

Proton1-Acetyl-5-chloro-1H-indazole (N-1 Isomer)This compound (N-2 Isomer)
H-3 ~8.1-8.3~8.2-8.4
H-4 ~7.6-7.8~7.5-7.7
H-6 ~7.3-7.5~7.1-7.3
H-7 ~8.2-8.5~7.7-7.9
-COCH₃ ~2.7-2.9~2.3-2.5

Note: The most significant difference is often observed for the H-7 proton, which is typically more deshielded (shifted further downfield) in the N-1 isomer due to the anisotropic effect of the adjacent acetyl group.

Part 6: References

  • Jin, G.-Q., Gao, W.-X., Zhou, Y.-B., Liu, M.-C., & Wu, H.-Y. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry.

  • Wiley-VCH. (2007). Supporting Information for a scientific publication.

  • BenchChem. (2025). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).

  • BenchChem. (2025). Application Notes and Protocols for the One-Pot Synthesis of 2H-Indazoles.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.

  • Alam, M. M., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(46), 28665-28676.

  • ResearchGate. (n.d.). Direct C‐3 acylation of 3H‐indazoles.

  • Wang, B., Zhong, X., Yao, H., Deng, R., Yan, Z., Gao, M., & Lin, S. (2020). Direct Alkylation and Acylation of 2H-Indazoles Using Aldehydes under Metal-Free Conditions. Asian Journal of Organic Chemistry, 9(10), 1646-1650.

  • The Royal Society of Chemistry. (n.d.). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes.

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

  • Oregon State University. (n.d.). 1H NMR Chemical Shift.

  • ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles.

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.

  • Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 28(11), 6765-6777.

  • Elguero, J., Perez, J. G., & Hunt, I. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 24(18), 3326.

  • Imamura, A. (2022). O-Acetylation using acetic anhydride in pyridine. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.

  • ResearchGate. (n.d.). Different approaches for the synthesis of 2H-Indazoles.

  • The Royal Society of Chemistry. (n.d.). A product from the reaction of pyridine with acetic anhydride.

  • University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts (δ, ppm).

  • National Institutes of Health. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

  • PubMed. (2012). Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading.

  • Nirogi, R., Kandikere, V., Shinde, A., & Ajjala, R. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of chromatographic science, 46(9), 764–767.

  • National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.

  • National Institutes of Health. (n.d.). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

  • PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.

  • LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.

  • PubMed. (2013). Highly efficient and regioselective acylation of pharmacologically interesting cordycepin catalyzed by lipase in the eco-friendly solvent 2-methyltetrahydrofuran.

  • Nirogi, R., Kandikere, V., Shinde, A., & Ajjala, R. (2008). Enantiomeric separation of Linezolid by chiral reversed-phase liquid chromatography. Journal of chromatographic science, 46(9), 764–767.

  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

  • MDPI. (2023). Acetylation of Scaled-Down Chitin Nanofiber Films to Improve Mechanical Properties.

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Technical Support Center: Overcoming Solubility Issues with 2-acetyl-5-chloro-2H-indazole in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-acetyl-5-chloro-2H-indazole. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental assays. As a substituted indazole, this molecule possesses a rigid, hydrophobic core that frequently leads to poor aqueous solubility, a common hurdle in drug discovery and development.[1][2][3]

This guide provides a series of structured troubleshooting workflows, detailed protocols, and answers to frequently asked questions to help you systematically address and overcome these challenges, ensuring the generation of reliable and reproducible data.

Section 1: Understanding the Solubility Challenge

The structure of this compound, with its fused benzene and pyrazole rings, is inherently hydrophobic. While the acetyl group provides a slight increase in polarity, the molecule's overall character favors organic solvents over aqueous media. The primary challenge arises when a stock solution, typically prepared in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer. This sudden shift in the solvent environment from organic to aqueous dramatically lowers the compound's solubility, often leading to precipitation.[4][5] This phenomenon, known as antisolvent precipitation, can interfere with liquid handling robotics and, more critically, lead to inaccurate assay results, such as false-negatives or positives.[6][7]

PropertyPredicted/Typical ValueImplication for Solubility
Molecular Structure Fused aromatic rings (indazole core)Inherently hydrophobic, leading to low aqueous solubility.[8]
Primary Solvent Dimethyl Sulfoxide (DMSO)Excellent for initial stock preparation but can cause precipitation upon aqueous dilution.[4][9]
Aqueous Environment Physiological pH (~7.4)The indazole moiety is weakly basic; solubility may be pH-dependent.[8][10][11]
Assay Conditions Dilution into buffers, mediaHigh risk of the compound "crashing out" of solution, affecting the true concentration.[5]
Section 2: Troubleshooting Workflow & FAQs

This section provides answers to common questions and a logical workflow to guide your experimental troubleshooting.

Logical Troubleshooting Workflow

Use the following decision tree to systematically address solubility issues with this compound.

G cluster_0 Phase 1: Initial Assessment & Co-Solvent Optimization cluster_1 Phase 2: Advanced Solubilization Strategies cluster_2 Phase 3: Physicochemical Adjustment Start Start: Compound Precipitates in Aqueous Assay Buffer CheckDMSO Q: What is the final DMSO concentration in your assay? Start->CheckDMSO OptimizeDMSO Action: Determine Max Tolerable DMSO % for your assay system. (See Protocol 1) CheckDMSO->OptimizeDMSO < 1% or unknown PrecipitationPersists1 Q: Does precipitation persist at max tolerable DMSO %? CheckDMSO->PrecipitationPersists1 >= 1% and tolerated OptimizeDMSO->PrecipitationPersists1 ConsiderExcipients Action: Explore solubility-enhancing excipients. PrecipitationPersists1->ConsiderExcipients Yes CheckpH Action: Investigate pH dependence. Is your assay buffer pH flexible? PrecipitationPersists1->CheckpH If excipients fail or are incompatible ExcipientChoice Choose strategy based on assay type ConsiderExcipients->ExcipientChoice Cyclodextrin Strategy: Cyclodextrins (HP-β-CD or SBE-β-CD) Good for biochemical & cell assays. (See Protocol 2) ExcipientChoice->Cyclodextrin Cell-based or Biochemical Surfactant Strategy: Non-ionic Surfactants (e.g., Tween-80, Polysorbate 20) Mainly for biochemical assays. (See Protocol 3) ExcipientChoice->Surfactant Biochemical Cyclodextrin->CheckpH Surfactant->CheckpH ModifypH Strategy: Lower Buffer pH (e.g., pH 6.0-6.5) Increases solubility of weak bases. (See Protocol 4) CheckpH->ModifypH Yes End Solution Found: Proceed with Optimized Assay Conditions CheckpH->End No ModifypH->End

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: My compound dissolves perfectly in 100% DMSO, but precipitates immediately when I add it to my assay buffer. Why?

This is a classic case of antisolvent precipitation.[5] DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[9][12] However, when your concentrated DMSO stock is diluted into an aqueous buffer, the local solvent environment for the compound molecules rapidly changes from organic to aqueous. Water is a poor solvent for the hydrophobic this compound, causing it to crash out of solution.

Q2: What is the maximum concentration of DMSO I should use in my assay?

There is no universal answer, as tolerance to DMSO is highly dependent on the specific assay system (e.g., enzyme, cell type). As a general rule, many enzymatic assays can tolerate up to 1-2% DMSO, while cell-based assays are often more sensitive, with DMSO concentrations ideally kept below 0.5%.[13] It is crucial to determine the empirical limit for your specific system by running a DMSO tolerance curve (see Protocol 1).

Q3: Can I heat the compound or use sonication to improve its solubility?

Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound in the initial stock solvent (e.g., DMSO). However, these methods only create a supersaturated solution. The compound is likely to precipitate again once it is diluted into the aqueous assay buffer and returns to room temperature. These methods do not address the fundamental insolubility of the compound in the final aqueous medium.

Q4: Are there alternative organic co-solvents I can use instead of DMSO?

Yes, other co-solvents can be tested, though DMSO is often the most effective.[14] Common alternatives include:

  • Ethanol: Often better tolerated by cells than DMSO, but typically a weaker solvent for highly hydrophobic compounds.[13]

  • Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG-400): These are frequently used in pharmaceutical formulations to improve solubility.[14][15]

  • Dimethylformamide (DMF): A strong solvent, but generally more toxic to biological systems than DMSO.

When using any co-solvent, you must run vehicle controls to ensure the solvent itself does not affect the assay results.

Q5: How do I choose between using a surfactant and a cyclodextrin?

The choice depends primarily on your assay type.

  • Surfactants work by forming micelles that encapsulate hydrophobic compounds.[16][17] They are very effective but can disrupt cell membranes and denature proteins, making them more suitable for biochemical assays than for live-cell assays.[18][19]

  • Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[20][21][22] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are generally well-tolerated in both biochemical and cell-based assays, making them a more versatile choice.[12][23][24]

G cluster_0 Cyclodextrin Inclusion Complex Cyclodextrin label_hydrophilic Hydrophilic Exterior Cyclodextrin->label_hydrophilic Compound 2-acetyl-5-chloro -2H-indazole label_hydrophobic Hydrophobic Cavity

Caption: Cyclodextrin encapsulating a hydrophobic molecule.

Section 3: Experimental Protocols
Protocol 1: Determining Maximum Tolerable DMSO Concentration

Objective: To find the highest concentration of DMSO that does not significantly impact your assay's performance (e.g., enzyme activity, cell viability).

  • Prepare a DMSO Dilution Series: In your final assay buffer, prepare a series of DMSO concentrations ranging from 0.1% to 5% (e.g., 0.1, 0.25, 0.5, 1.0, 2.0, 5.0%).

  • Set Up Controls:

    • Negative Control: Assay buffer with no DMSO.

    • Positive Control (if applicable): Assay buffer with a known activator or inhibitor (dissolved in the lowest possible DMSO concentration).

  • Run the Assay: Perform your standard assay protocol using the different DMSO concentrations as the vehicle. Ensure all other conditions are kept constant.

  • Analyze Data: Plot the assay signal (e.g., absorbance, fluorescence, cell count) against the DMSO concentration.

Protocol 2: Solubility Enhancement with Cyclodextrins

Objective: To use cyclodextrins to form an inclusion complex and increase the aqueous solubility of the compound.[20][21][23]

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective starting point.

  • Prepare Cyclodextrin-Containing Buffer: Prepare your assay buffer containing a range of HP-β-CD concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Prepare Compound Stock: Create a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Test Dilution: Dilute the DMSO stock directly into the cyclodextrin-containing buffers to your desired final compound concentration. Visually inspect for precipitation against a dark background.

  • Assay Compatibility Control: Run a vehicle control with the chosen cyclodextrin concentration (but without the compound) to ensure the cyclodextrin itself does not interfere with your assay.

  • Proceed with Assay: Use the lowest concentration of HP-β-CD that prevents precipitation for your experiments.

Protocol 3: Solubility Enhancement with Surfactants (for Biochemical Assays)

Objective: To use non-ionic surfactants to form micelles and solubilize the compound.[16][18]

  • Choose a Surfactant: Tween-80 or Polysorbate 20 are common choices with low critical micelle concentrations (CMC).

  • Prepare Surfactant-Containing Buffer: Prepare your assay buffer with a range of surfactant concentrations, typically starting just above the CMC (e.g., 0.01%, 0.05%, 0.1% v/v).

  • Test Dilution: Dilute your DMSO stock of the compound into the surfactant-containing buffers and visually inspect for precipitation.

  • Assay Compatibility Control: It is critical to run a vehicle control with the chosen surfactant concentration. Surfactants can inhibit enzymes or interfere with detection methods.[18]

Protocol 4: Assessing pH-Dependent Solubility

Objective: To determine if adjusting the pH of the assay buffer can improve solubility. Indazoles are weakly basic, and their solubility often increases in more acidic conditions.[10][25][26][27]

  • Prepare Buffers: Prepare a set of your assay buffers adjusted to different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4). Use appropriate buffering agents for each pH range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.4).

  • Check Assay Compatibility: Ensure your assay (e.g., enzyme, protein stability) is functional across the tested pH range. Run your positive and negative controls at each pH.

  • Test Solubility: Dilute your DMSO stock of the compound into each buffer and observe for precipitation. You can quantify solubility by centrifuging any precipitate and measuring the concentration of the compound remaining in the supernatant via HPLC-UV.

Section 4: Best Practices for Stock Solution Handling
  • Use High-Quality DMSO: Ensure your DMSO is anhydrous and of high purity. Water contamination can reduce its solvating power and lead to precipitation over time.[28]

  • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[7]

  • Pre-warm Aliquots: Before use, allow aliquots to thaw completely and come to room temperature. Briefly vortex to ensure any micro-precipitates are redissolved.

  • Serial Dilutions: When preparing working solutions, perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer. This gradual reduction in concentration can sometimes mitigate precipitation.

References
  • MDPI.
  • National Institutes of Health (NIH). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Fiveable. pH and Solubility - AP Chem.
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • OAText.
  • PubMed.
  • A
  • Sussex Drug Discovery Centre.
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • askIITians. How does pH affect solubility?
  • SlideShare. PH and Solvent Effect on Drug Solubility.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed.
  • Wikipedia. Cosolvent.
  • ResearchGate. (PDF)
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate.
  • ResearchGate.
  • PubMed.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • PubMed.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
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  • MDPI. Pharmaceutics | Announcements.
  • ResearchGate.
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  • PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
  • Google Patents.
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  • ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF.
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  • Wikipedia. Indazole.

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-acetyl-5-chloro-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental insights to help you navigate the common challenges and optimize your reaction conditions for improved yield, purity, and regioselectivity.

Introduction to the Synthesis of this compound

The N-acetylation of 5-chloroindazole is a crucial transformation for introducing an acetyl group onto the indazole ring system, a common structural motif in many biologically active compounds. The reaction typically involves the treatment of 5-chloroindazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst. However, a key challenge in this synthesis is controlling the regioselectivity, as acetylation can occur at either the N1 or N2 position of the indazole ring, leading to the formation of 1-acetyl-5-chloro-1H-indazole and this compound, respectively. This guide will focus on strategies to selectively synthesize the desired 2H-indazole isomer.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a practical question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Question: I am not getting a good yield of my acetylated indazole. What could be the reasons, and how can I improve it?

Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Reagent Quality:

    • 5-Chloroindazole: Ensure the starting material is pure and dry. Impurities can interfere with the reaction.

    • Acetylating Agent: Acetic anhydride and acetyl chloride are sensitive to moisture. Use freshly opened bottles or distill them before use. Hydrolysis of the acetylating agent will lead to the formation of acetic acid, which will not participate in the desired reaction.

    • Solvent: Use anhydrous solvents, especially when using moisture-sensitive reagents like acetyl chloride. Residual water can quench the acetylating agent.

  • Reaction Conditions:

    • Temperature: The reaction temperature can significantly impact the rate. For N-acetylation, reactions are often run at room temperature or with gentle heating. If the reaction is sluggish, consider moderately increasing the temperature (e.g., to 40-60 °C) while monitoring for side product formation.

    • Reaction Time: The reaction may be incomplete. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Choice of Base (if applicable):

    • If you are using a base to deprotonate the indazole, ensure it is strong enough and added under appropriate conditions (e.g., inert atmosphere for highly reactive bases like sodium hydride).

Issue 2: Formation of a Mixture of N1 and N2 Isomers

Question: My final product is a mixture of 1-acetyl-5-chloro-1H-indazole and this compound. How can I improve the selectivity for the N2 isomer?

Answer: Achieving high regioselectivity is a common challenge in the functionalization of indazoles. The ratio of N1 to N2 isomers is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions, which can favor either the kinetic or thermodynamic product.[1][2][3][4][5]

  • Understanding Kinetic vs. Thermodynamic Control:

    • Kinetic Control: At lower temperatures and with shorter reaction times, the product that forms faster (the kinetic product) will predominate.[4][5]

    • Thermodynamic Control: At higher temperatures and with longer reaction times, the more stable product (the thermodynamic product) will be the major isomer, as an equilibrium between the two products can be established.[1][2][4][5] For N-acylated indazoles, the 1H-indazole isomer is often considered the more thermodynamically stable tautomer.[6]

  • Strategies to Favor the 2-acetyl Isomer (Kinetic Product):

    • Reaction Temperature: Conduct the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the kinetically controlled N2-acetylation.

    • Choice of Base and Solvent: The combination of base and solvent can influence the position of the counter-ion and thus the nucleophilicity of the N1 and N2 positions. For N-alkylation, different base/solvent systems have been shown to favor either N1 or N2 substitution.[7] While specific data for the acetylation of 5-chloroindazole is limited, experimenting with different conditions is recommended.

    • Mitsunobu Conditions: For N-alkylation, Mitsunobu conditions have been shown to have a strong preference for the formation of the N2-regioisomer.[7] While not a direct acetylation, this suggests that conditions favoring kinetic control can lead to the N2 product.

  • Influence of the 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the relative nucleophilicity of the N1 and N2 atoms, potentially impacting the isomer ratio.

Issue 3: Difficult Purification of the Product

Question: I am having trouble separating the N1 and N2 isomers and removing byproducts. What are the best purification methods?

Answer: Effective purification is crucial for obtaining the desired product with high purity.

  • Separation of N1 and N2 Isomers:

    • Column Chromatography: This is the most common method for separating N1 and N2 isomers. The polarity of the two isomers is often different enough to allow for separation on silica gel. A systematic screening of solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) is recommended.

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure isomer, especially if one isomer is significantly less soluble than the other.

  • Work-up Procedure:

    • After the reaction is complete, a careful work-up is necessary to remove excess reagents and byproducts.

    • If using acetic anhydride, the reaction can be quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining anhydride and neutralize the acetic acid byproduct.

    • If using acetyl chloride, a base (like triethylamine or pyridine) is often used to scavenge the HCl byproduct. During work-up, an aqueous wash with a mild acid (e.g., dilute HCl) can remove the basic scavenger.

    • The crude product is then typically extracted into an organic solvent (e.g., ethyl acetate, dichloromethane), washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Which acetylating agent is better: acetic anhydride or acetyl chloride?

A1: The choice between acetic anhydride and acetyl chloride depends on several factors:

  • Reactivity: Acetyl chloride is generally more reactive than acetic anhydride and may lead to faster reaction times.

  • Byproducts: Acetyl chloride produces corrosive hydrogen chloride (HCl) gas, which needs to be neutralized with a base. Acetic anhydride produces acetic acid, which is less corrosive and easier to handle.

  • Handling: Acetic anhydride is less volatile and less sensitive to moisture than acetyl chloride, making it easier and safer to handle. For many applications, acetic anhydride is preferred due to its ease of handling and less corrosive byproduct.

Q2: Is a catalyst necessary for the N-acetylation of 5-chloroindazole?

A2: N-acetylation of indazoles can often proceed without a catalyst, especially when using a reactive acetylating agent like acetyl chloride or when heating with acetic anhydride. However, the use of a base (e.g., pyridine, triethylamine) is common to act as a nucleophilic catalyst and to scavenge the acid byproduct. For less reactive substrates or milder conditions, catalysts like N-heterocyclic carbenes (NHCs) have been reported for N1-acylation of indazoles.[8]

Q3: How can I confirm the structure of my product and determine if I have the N1 or N2 isomer?

A3: The most definitive methods for structure elucidation and isomer identification are spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of the protons on the indazole ring will be different for the N1 and N2 isomers. For 2-aryl-2H-indazoles, characteristic chemical shifts have been reported. For instance, in 7-chloro-2-phenyl-2H-indazole, the proton at the C3 position (H3) appears as a singlet around 8.37 ppm in CDCl₃.[9]

    • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also differ between the N1 and N2 isomers.

    • 2D NMR (NOESY/HMBC): Two-dimensional NMR experiments can provide definitive structural confirmation. For example, a Nuclear Overhauser Effect (NOE) between the acetyl protons and a proton on the indazole ring can help determine the point of attachment. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the acetyl carbonyl carbon and protons on the indazole ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the acetylated product but will not distinguish between the N1 and N2 isomers.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloroindazole (1.0 eq.) in a suitable solvent (e.g., toluene, acetic acid, or neat acetic anhydride).

  • Addition of Reagent: Add acetic anhydride (1.1 - 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 80-120 °C). Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Carefully add water or a saturated aqueous solution of sodium bicarbonate to quench the excess acetic anhydride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: N-Acetylation using Acetyl Chloride and a Base
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloroindazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine, 1.1 - 1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Addition of Reagent: Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute aqueous HCl (to remove the base), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Key Reaction Parameters and Their Expected Influence on the N-Acetylation of 5-Chloroindazole

ParameterConditionExpected Outcome on YieldExpected Outcome on N2-SelectivityRationale
Acetylating Agent Acetyl ChloridePotentially higher/fasterMay favor kinetic productHigher reactivity.
Acetic AnhydrideGenerally goodMay favor thermodynamic product with prolonged heatingMilder reagent, easier to handle.
Temperature Low (0 °C - RT)May be slowerFavors kinetic product (potentially N2)Kinetic control.[4][5]
High (Reflux)Faster reactionMay favor thermodynamic product (potentially N1)Thermodynamic control, allows for equilibration.[1][2]
Base Pyridine/TriethylamineGoodCan influence selectivityActs as a catalyst and acid scavenger.
Stronger bases (e.g., NaH)Potentially higherHighly dependent on solvent and counter-ionAlters the nucleophilicity of N1 vs. N2.
Solvent Aprotic (DCM, THF)GoodCan influence selectivitySolvates the indazole anion differently.
Protic (Acetic Acid)Good with Ac₂OMay favor thermodynamic productCan participate in proton exchange.

Visualizations

Reaction Scheme: N-Acetylation of 5-Chloroindazole

G indazole 5-Chloroindazole product_N2 This compound (Kinetic Product) indazole->product_N2 Base/Solvent Temperature product_N1 1-Acetyl-5-chloro-1H-indazole (Thermodynamic Product) indazole->product_N1 Base/Solvent Temperature acetylating_agent Acetylating Agent (Acetic Anhydride or Acetyl Chloride)

Caption: General reaction scheme for the N-acetylation of 5-chloroindazole, leading to a mixture of N1 and N2 isomers.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Purity of 5-Chloroindazole and Acetylating Agent start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions use_fresh_reagents Use Fresh/Distilled Reagents check_reagents->use_fresh_reagents Impurities Suspected optimize_temp Optimize Temperature (e.g., gentle heating) check_conditions->optimize_temp Reaction Sluggish optimize_time Optimize Reaction Time (monitor by TLC/LC-MS) check_conditions->optimize_time Incomplete Reaction

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • NHC catalyzed N-1 acylation of indazole. ResearchGate. [Link]

  • Current methods for N1‐acylation of indazoles and this work. ResearchGate. [Link]

  • Automated N-terminal Acetylation. CEM Corporation. [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. RSC Publishing. [Link]

  • Synthesis of 1-acetyl-1H-indazole. PrepChem.com. [Link]

  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. PubMed. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. ResearchGate. [Link]

  • Automated N-Terminal Acetylation. CEM Corporation. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Jack Westin. [Link]

  • Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source | Catalysis | ChemRxiv. Cambridge Open Engage. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. National Institutes of Health. [Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. IJCRT.org. [Link]

  • Innovative cascade reaction for 2H-indazole derivative synthesis. PubMed. [Link]

  • Acetylation of Peptides and Proteins: Monograph 0003. IonSource. [Link]

  • Nα Selective Acetylation of Peptides. National Institutes of Health. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. [Link]

Sources

troubleshooting unexpected NMR peaks in 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks observed in the analysis of 2-acetyl-5-chloro-2H-indazole. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.

Troubleshooting Guide: Unexpected NMR Peaks

This section addresses specific anomalies you may encounter in your ¹H NMR spectrum for this compound. Each question reflects a common issue, followed by a detailed explanation of potential causes and recommended actions.

Q1: My spectrum shows two distinct sets of aromatic signals and two acetyl singlets. What is the likely cause?

A1: The most probable cause is the presence of the N1 regioisomer, 1-acetyl-5-chloro-1H-indazole, alongside your target N2 isomer.

Expertise & Experience: The acetylation of 5-chloro-2H-indazole can proceed at either the N1 or N2 position of the indazole ring. While reaction conditions are often optimized to favor the N2 product, the formation of the N1 isomer is a common side reaction.[1][2] These two isomers are structurally similar and can be difficult to separate by standard column chromatography, often resulting in a mixture.

  • Diagnostic NMR Signals:

    • This compound (Target): The H3 proton typically appears as a sharp singlet significantly downfield, often above 8.3 ppm.[3][4][5]

    • 1-acetyl-5-chloro-1H-indazole (Isomer): The H3 proton for the N1 isomer also appears as a singlet but is generally found further upfield compared to its N2 counterpart. The aromatic protons will also exhibit a distinct splitting pattern and chemical shifts due to the different electronic environment.

Trustworthiness & Validation Protocol: To confirm the presence of both isomers, advanced 2D NMR techniques are invaluable.

  • Recommended Experiment: A Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: The acetyl carbonyl carbon will show a correlation to different protons in each isomer.

    • In the N2 isomer , the carbonyl carbon should show a ³J-correlation to the H3 proton.

    • In the N1 isomer , the carbonyl carbon will show a ³J-correlation to the H7 proton.

This differential correlation provides unambiguous proof of the acetylation position.

Visualizing the Key Species:

G cluster_0 Potential Species in Sample Target This compound (N2 Isomer) Isomer 1-acetyl-5-chloro-1H-indazole (N1 Isomer) Start 5-chloro-2H-indazole (Starting Material)

Caption: Key chemical structures in the analysis.

Q2: I see a broad, low-intensity singlet that disappears when I add a drop of D₂O to my NMR sample. What is it?

A2: This is the characteristic signal of the N-H proton from unreacted 5-chloro-2H-indazole starting material.

Expertise & Experience: Protons attached to heteroatoms like nitrogen (N-H) or oxygen (O-H) are labile, meaning they can be readily exchanged. Their chemical shift is often concentration and temperature-dependent, and the signal is typically broadened due to quadrupole coupling and chemical exchange. In many aprotic solvents, the indazole N-H proton signal can appear far downfield, sometimes >10 ppm.[6]

Trustworthiness & Validation Protocol: The "D₂O shake" is a classic, definitive test for identifying labile protons.

  • Acquire Standard Spectrum: Run the ¹H NMR of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it for 15-20 seconds to ensure mixing.

  • Re-acquire Spectrum: Run the ¹H NMR again.

  • Analyze: The labile N-H proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the original N-H signal will disappear or be significantly attenuated.[7]

Q3: My spectrum is clean in the aromatic region, but I have unexpected peaks in the aliphatic region (0-4 ppm). What are they?

A3: These signals are almost certainly from residual solvents used during the reaction or purification process.

Expertise & Experience: Even after drying under high vacuum, trace amounts of solvents can remain trapped in a solid sample. Common solvents used in acetylation reactions and subsequent silica gel chromatography include ethyl acetate, hexanes/heptane, dichloromethane, and acetone.

Trustworthiness & Validation Protocol: The most reliable way to identify these peaks is to compare their chemical shift and multiplicity to established reference tables. The chemical shifts of these impurities are well-documented.[8][9][10][11]

Data Presentation: Common Solvent Impurities

Solvent¹H Chemical Shift (CDCl₃, ppm)¹H Chemical Shift (DMSO-d₆, ppm)Multiplicity
Acetone2.172.09Singlet
Dichloromethane5.305.76Singlet
Diethyl Ether3.48 (q), 1.21 (t)3.36 (q), 1.09 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)Quartet, Singlet, Triplet
n-Hexane1.25 (m), 0.88 (t)1.24 (m), 0.86 (t)Multiplet, Triplet
Tetrahydrofuran (THF)3.76 (m), 1.85 (m)3.60 (m), 1.76 (m)Multiplet, Multiplet
Water~1.56~3.33Broad Singlet

Data compiled from authoritative sources.[8][10]

Q4: After storing my sample for a week, the NMR shows a decrease in my product signals and an increase in peaks corresponding to the starting material. Why?

A4: This indicates that your product is undergoing hydrolysis. The N-acetyl group on the indazole is susceptible to cleavage, especially in the presence of moisture.

Expertise & Experience: N-acyl azoles, including N-acetylindazoles, can be labile and act as acyl transfer agents.[12] The stability is highly dependent on pH and the presence of nucleophiles, such as water. Over time, exposure to atmospheric moisture can be sufficient to hydrolyze the acetyl group, reverting the compound to 5-chloro-2H-indazole and releasing acetic acid (which would appear as a singlet around 2.1 ppm in CDCl₃).

Trustworthiness & Validation Protocol: To prevent degradation, rigorous sample handling and storage are critical.

  • Storage: Store the compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Handling: Always handle the material in a dry environment, such as a glove box or on a Schlenk line, to minimize exposure to moisture.

  • Solvent Purity: Ensure that the deuterated solvent used for NMR analysis is anhydrous. Using a fresh, sealed ampule of high-purity solvent is best practice.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing unexpected NMR signals.

Frequently Asked Questions (FAQs)

Q: What is the expected ¹H NMR spectrum for pure this compound? A: In CDCl₃, you should expect to see:

  • A sharp singlet for the acetyl methyl protons (CH₃) around 2.5-2.8 ppm (3H).

  • Three signals in the aromatic region (7.0-8.5 ppm) corresponding to the indazole ring protons (H4, H6, H7).

  • A sharp singlet for the H3 proton, typically the most downfield signal of the ring system, often >8.3 ppm (1H).

Q: Can I use ¹³C NMR to help identify impurities? A: Absolutely. While ¹H NMR is often the first line of analysis, ¹³C NMR is excellent for confirmation. Solvent impurities also have characteristic ¹³C chemical shifts that are well-documented.[8][10] For example, the carbonyl of residual ethyl acetate appears around 171 ppm and acetone at 206 ppm in DMSO-d₆.

Q: Are there any other potential impurities from the reaction itself? A: Yes, depending on your specific acetylation conditions. If you used acetic anhydride with a pyridine catalyst, you might see residual pyridine signals (~7.4, 7.8, and 8.6 ppm in CDCl₃). If the reaction was not worked up properly, you could also have acetic acid (~2.1 ppm, singlet).

References

  • Stability Studies of N‐Acylimidazoles. ResearchGate.

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.

  • 2H-indazole, 5-chloro-2-methyl- (541539-86-0) 1H NMR. ChemicalBook.

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry.

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC.

  • Visible-Light-Driven Decarboxylative Coupling of 2H‑Indazoles with α‑Keto Acids without Photocatalysts and Oxidants. Semantic Scholar.

  • TfOH-Catalyzed Regioselective N2-Alkylation of Indazoles with Diazo Compounds. The Royal Society of Chemistry.

  • Wiley-VCH 2007 - Supporting Information. Wiley Online Library.

  • Supporting Information - AWS. s3.amazonaws.com.

  • Studied stability of NAC in DMEM medium. ResearchGate.

  • This compound. Matrix Scientific.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

  • 2H-Indazole synthesis. Organic Chemistry Portal.

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Ohio State University, Department of Chemistry.

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI.

  • 4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts.

  • 2-ACETYL-BENZO-[G]-INDAZOLE. SpectraBase.

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI.

  • 2-Acetyl-5-chlorothiophene. PubChem.

  • 1H-Indazole, 5-chloro-. PubChem.

  • (PDF) Synthesis of P005091. ResearchGate.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

  • Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal.

  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PMC.

  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. PubMed.

Sources

stability issues of the acetyl group on 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-acetyl-5-chloro-2H-indazole. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are utilizing this compound in their synthetic endeavors. Here, we address the nuanced stability issues of the N-acetyl group, offering practical troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the successful outcome of your research.

Troubleshooting Guide: Navigating Experimental Challenges

This section is structured to help you diagnose and resolve common issues encountered during the use of this compound.

Issue 1: Unexpected Deacetylation During a Reaction

Symptom: You observe the formation of 5-chloro-2H-indazole as a significant byproduct in your reaction, confirmed by LC-MS or ¹H NMR analysis.

Potential Causes & Solutions:

  • Reaction Conditions: The N-acetyl group on the 2H-indazole moiety can be labile under certain conditions. The 2H-indazole is the less thermodynamically stable tautomer compared to the 1H-indazole, which can influence the reactivity of substituents at the N-2 position.[1][2] The presence of the electron-withdrawing chloro group at the 5-position can further modulate the electron density of the heterocyclic core, potentially impacting the stability of the N-acetyl group.

    • Basic Conditions: Strong bases or even milder bases at elevated temperatures can promote hydrolysis of the acetyl group. If your reaction involves a base, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) at the lowest effective temperature.

    • Acidic Conditions: While generally more stable to acidic conditions than O-acetyl groups, prolonged exposure to strong acids, especially in the presence of water, can lead to hydrolysis. If acidic conditions are necessary, consider using a Lewis acid or running the reaction at a lower temperature.

    • Nucleophiles: Certain nucleophiles can directly attack the acetyl carbonyl, leading to deacetylation.

Troubleshooting Workflow:

start Unexpected Deacetylation Observed cond1 Reaction Conditions? start->cond1 base Basic? cond1->base Yes acid Acidic? cond1->acid Yes nucleophile Nucleophilic Reagents Present? cond1->nucleophile Yes sol1 Use non-nucleophilic base (e.g., DBU) Lower temperature base->sol1 sol2 Use Lewis acid if possible Minimize water content Lower temperature acid->sol2 sol3 Consider alternative reagents Protect other functional groups nucleophile->sol3 end Deacetylation Minimized sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for unexpected deacetylation.

Issue 2: Low Yield in Reactions Intended to Preserve the Acetyl Group

Symptom: The desired product is formed, but in a lower-than-expected yield, with the starting material consumed and multiple byproducts observed.

Potential Causes & Solutions:

  • Thermal Instability: High reaction temperatures can lead to the degradation of this compound. It is crucial to determine the optimal temperature for your specific transformation.

  • Incompatible Reagents: Some reagents may react with the acetyl group or the indazole core. For instance, strong reducing agents might affect the acetyl group, and certain oxidizing agents could react with the heterocyclic ring.

  • Solvent Effects: The choice of solvent can significantly influence reaction outcomes. Protic solvents, in combination with high temperatures, might facilitate undesired side reactions.

Recommended Actions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. This will help in identifying the optimal reaction time and temperature, and in observing the formation of byproducts in real-time.

  • Reagent Compatibility Screen: Before scaling up, perform small-scale test reactions with different reagents to assess their compatibility with the acetyl group on the indazole scaffold.

  • Solvent Selection: If possible, opt for aprotic solvents to minimize the risk of hydrolysis or other solvent-mediated side reactions.

Reagent TypeGeneral Compatibility with N-Acetyl GroupRecommended Precautions
Bases Strong bases (e.g., NaOH, KOH) are likely to cause deacetylation. Organic bases (e.g., Et3N, DIPEA) are generally safer at lower temperatures.Use the mildest effective base at the lowest possible temperature.
Acids Strong protic acids (e.g., HCl, H2SO4) can cause hydrolysis, especially with water present. Lewis acids are often better tolerated.Use anhydrous conditions and consider Lewis acids as an alternative.
Reducing Agents Hydride reagents (e.g., LiAlH4, DIBAL-H) may reduce the acetyl group. Catalytic hydrogenation is generally compatible.Choose a reducing agent that is selective for the target functional group.
Oxidizing Agents Strong oxidizing agents may affect the indazole ring. Milder oxidants are preferred.Screen different oxidizing agents to find one compatible with the substrate.
Cross-Coupling Catalysts Palladium and copper catalysts are generally compatible. However, basic conditions often required for these reactions can be a concern.[3][4]Carefully select the base and solvent system for cross-coupling reactions.

Table 1: General compatibility of the N-acetyl group on this compound with common classes of reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen. For extended storage, refrigeration (2-8 °C) is advised.

Q2: How can I monitor for deacetylation during my reaction or upon storage?

A: The most effective way to monitor for deacetylation is by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This method can separate and quantify the acetylated and deacetylated forms of the indazole.[5]

  • ¹H NMR Spectroscopy: The disappearance of the acetyl protons (a singlet typically around 2.3-2.7 ppm) and the appearance of the N-H proton of the deacetylated indazole (a broad singlet at a downfield chemical shift) are clear indicators of deacetylation.[6]

  • LC-MS: This technique can identify the molecular ions of both the starting material and the deacetylated product, providing a quick assessment of the reaction mixture's composition.[7]

Q3: Is the acetyl group on this compound intended to be a protecting group? If so, what are the recommended deprotection conditions?

A: Yes, the acetyl group can function as a protecting group for the N-2 position of the indazole. Selective removal of the acetyl group can be achieved under specific conditions.

Protocol for Selective N-Deacetylation:

  • Basic Hydrolysis:

    • Dissolve this compound in a suitable solvent such as methanol or a mixture of THF and water.

    • Add a mild base like potassium carbonate (K₂CO₃) or a catalytic amount of sodium methoxide.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

    • Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl or NH₄Cl solution) and extract the product.

  • Acidic Hydrolysis:

    • Dissolve the compound in a protic solvent like methanol or ethanol.

    • Add a dilute solution of a strong acid such as HCl.

    • Stir at room temperature or with gentle heating, while carefully monitoring the reaction to avoid degradation of the indazole core.

    • Once the reaction is complete, neutralize with a base and work up accordingly.

Deprotection Workflow:

start Selective Deacetylation Required cond1 Substrate Compatibility? start->cond1 base_sensitive Base-Sensitive Functional Groups? cond1->base_sensitive No acid_sensitive Acid-Sensitive Functional Groups? cond1->acid_sensitive Yes protocol1 Mild Basic Hydrolysis (e.g., K₂CO₃ in MeOH/H₂O) base_sensitive->protocol1 protocol2 Mild Acidic Hydrolysis (e.g., dilute HCl in EtOH) acid_sensitive->protocol2 end 5-chloro-2H-indazole Obtained protocol1->end protocol2->end

Caption: Decision workflow for selective deacetylation.

Q4: How does the 5-chloro substituent affect the stability of the acetyl group?

A: The chlorine atom at the 5-position is an electron-withdrawing group. This can influence the electronic properties of the indazole ring system. Generally, electron-withdrawing groups can make the acetyl carbonyl carbon more electrophilic and thus potentially more susceptible to nucleophilic attack, which could lead to deacetylation.[8] However, the precise effect can be complex and may also depend on the specific reaction conditions.

References

  • El-Shorbagi, A. N., et al. (2022). Synthesis and evaluation of novel N1-acylated 5-(4-pyridinyl)indazole derivatives as potent and selective haspin inhibitors. Bioorganic Chemistry, 128, 106081. Available from: [Link]

  • Goreti, R., et al. (2024). Selective deprotection for the preparation of 2 and 3. ResearchGate. Available from: [Link]

  • Gagnon, J., et al. (2021). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Molecules, 26(8), 2136. Available from: [Link]

  • Shaaban, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4479. Available from: [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1833-1867. Available from: [Link]

  • Kononov, A. I., et al. (2024). Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates. The Journal of Organic Chemistry, 89(14), 10021-10026. Available from: [Link]

  • De Cesare, S., et al. (2021). Direct Monitoring of Biocatalytic Deacetylation Reactions by 1H NMR Reveals Fine Details of Substrate Specificity. Organic & Biomolecular Chemistry, 19(22), 4947-4951. Available from: [Link]

  • Alonso, D. A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available from: [Link]

  • ResearchGate. (n.d.). Effect of electron-donating and electron-withdrawing groups on the cyclization step. ResearchGate. Available from: [Link]

  • Srogl, J., et al. (2021). Synthesis of indazoles from 2-formylphenylboronic acids. Organic & Biomolecular Chemistry, 19(25), 5649-5653. Available from: [Link]

  • Hassoun, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(18), 4347-4355. Available from: [Link]

  • Sci-Hub. (n.d.). Polarographic analysis of heterocyclic nitrogen compounds. Sci-Hub. Available from: [Link]

  • Zhang, Y., Yin, Z., & Wu, X.-F. (2019). New Acetylation of Heterocycles. ChemistryViews. Available from: [Link]

  • Li, Y.-S., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Molecules, 21(2), 226. Available from: [Link]

  • Kasaai, M. R. (2009). Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review. Journal of Agricultural and Food Chemistry, 57(5), 1667-1676. Available from: [Link]

  • Wang, D., et al. (2019). Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry, 17(29), 7013-7017. Available from: [Link]

  • Zhu, Y.-m., et al. (2007). Synthesis of 2-Aryl-2H-indazoles via Copper(I)-Catalyzed Intramolecular Amination Reaction. Heterocycles, 71(8), 1755-1764. Available from: [Link]

Sources

Technical Support Center: Regioselective Synthesis of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetyl-5-chloro-2H-indazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole chemistry. The regioselective functionalization of the indazole scaffold is a common yet significant challenge, and this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental work.

Introduction to the Challenge: N1 vs. N2 Regioselectivity

The core challenge in the synthesis of this compound lies in controlling the regioselectivity of the N-acetylation of 5-chloroindazole. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two constitutional isomers: 1-acetyl-5-chloro-1H-indazole and the desired this compound. The relative ratio of these isomers is highly dependent on the reaction conditions.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][2] This intrinsic stability often leads to a preference for the formation of the N1-substituted product under thermodynamic control.[2][3] Conversely, the N2-position can sometimes be more kinetically accessible, allowing for its preferential functionalization under specific, kinetically controlled conditions.[3][4]

This guide will walk you through strategies to maximize the yield of the desired N2-isomer and troubleshoot common issues encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: My reaction produces a mixture of N1 and N2 isomers, with the N1 isomer being the major product.

Root Cause Analysis:

The formation of the N1-acetyl isomer as the major product is often indicative of reaction conditions that favor thermodynamic equilibrium. The N1-acyl indazole is generally the more stable isomer, and prolonged reaction times or high temperatures can lead to the isomerization of the initially formed N2-product to the more stable N1-isomer.[1][2]

Solutions:

  • Employ Kinetic Control: To favor the formation of the N2-isomer, it is crucial to operate under kinetic control. This typically involves:

    • Lower Reaction Temperatures: Perform the acetylation at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of isomerization.

    • Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the equilibration to the N1-isomer.

  • Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity.

    • Under strongly basic conditions, the indazole is deprotonated to form an ambidentate anion, which can lead to a mixture of products.[5]

    • Mildly acidic or neutral conditions may favor N2-alkylation, a principle that can be extrapolated to acetylation.[4][5] Consider performing the reaction in the absence of a strong base, or with a non-nucleophilic organic base like pyridine, which can also act as a catalyst and solvent.

    • Solvent polarity can also play a role. Nonpolar or less polar solvents might favor N2-selectivity by minimizing the stabilization of the more polar transition state leading to the N1-isomer.

Problem 2: The overall yield of the acetylated products is low.

Root Cause Analysis:

Low yields can stem from incomplete reaction, degradation of the starting material or product, or inefficient workup and purification.

Solutions:

  • Optimize Reagent Stoichiometry: Ensure that the acetylating agent (e.g., acetic anhydride or acetyl chloride) is used in a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Inert Atmosphere: While not always strictly necessary for acetylation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions if any of the reagents are sensitive to air or moisture.

  • Workup Procedure:

    • Ensure that the quenching step is performed carefully, especially when using reactive acetylating agents like acetyl chloride. Quenching with a cold, dilute solution of a weak base (e.g., sodium bicarbonate) can neutralize excess acid and reagent.

    • Extraction efficiency can be improved by selecting an appropriate organic solvent and ensuring the correct pH of the aqueous phase.

Problem 3: I am having difficulty separating the N1 and N2 isomers.

Root Cause Analysis:

The N1 and N2 acetylated isomers of 5-chloroindazole can have very similar polarities, making their separation by column chromatography challenging.

Solutions:

  • High-Performance Column Chromatography:

    • Use a high-quality silica gel with a smaller particle size for better resolution.

    • Employ a shallow solvent gradient during elution, starting with a non-polar solvent system and gradually increasing the polarity. Hexane/ethyl acetate or dichloromethane/methanol are common solvent systems to explore.

  • Alternative Purification Techniques:

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be an effective method for separating closely related isomers.

    • Recrystallization: If a solid product is obtained, fractional recrystallization from a suitable solvent system might be possible. This relies on differences in the solubility of the two isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best acetylating agent to use for this synthesis?

Both acetic anhydride and acetyl chloride are commonly used for N-acetylation.

  • Acetic Anhydride: Generally a milder and less hazardous reagent. It can be used on its own or with a catalytic amount of acid or base.

  • Acetyl Chloride: More reactive and may lead to faster reaction rates. It generates HCl as a byproduct, so a base (e.g., pyridine or triethylamine) is typically added to neutralize the acid. For favoring the kinetic N2-product, the higher reactivity of acetyl chloride at low temperatures might be advantageous.

Q2: How does the chloro-substituent at the 5-position affect the regioselectivity?

The electronic effect of the chloro group at the 5-position is relatively modest. It is an electron-withdrawing group via induction but can be weakly electron-donating through resonance. Its influence on the N1/N2 regioselectivity is less pronounced than that of substituents at the 3 or 7 positions.[6] For instance, electron-withdrawing groups at the C7 position have been shown to confer excellent N2 regioselectivity in N-alkylation.[1][6] While a direct analogy to acetylation should be made with caution, the electronic nature of the indazole ring is a key factor.

Q3: Can I use a catalyst to improve the N2-selectivity?

While the literature on specific catalysts for N2-acetylation of indazoles is not extensive, some general principles can be applied. In N-alkylation, copper(II) triflate has been used to promote N2-alkylation.[7] Exploring Lewis acid catalysis under mild conditions could be a viable research direction. However, for a standard laboratory synthesis, focusing on optimizing reaction conditions (temperature, time, solvent, and base) is the most direct approach.

Q4: How can I confirm the regiochemistry of my product?

Unequivocal structure determination is crucial. A combination of spectroscopic techniques is recommended:

  • NMR Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (HMBC, NOESY) are powerful tools. In the HMBC spectrum, a correlation between the acetyl protons and the indazole ring carbons can help determine the point of attachment. For the N2-isomer, a correlation is expected between the acetyl carbonyl carbon and the H3 proton of the indazole ring. NOESY can also be informative, showing spatial proximity between the acetyl group and protons on the indazo ring.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your experimental observations.

Protocol 1: Kinetically Controlled N2-Acetylation with Acetic Anhydride

This protocol aims to favor the N2-isomer by using a short reaction time at a moderate temperature.

Materials:

  • 5-chloro-1H-indazole

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-chloro-1H-indazole (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically within 1-2 hours), quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the N1 and N2 isomers.

ParameterValue
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours (monitor by TLC)
Key Reagents Acetic Anhydride, Pyridine
Control Type Kinetic
Protocol 2: N2-Acetylation using Acetyl Chloride

This protocol utilizes the higher reactivity of acetyl chloride at low temperatures.

Materials:

  • 5-chloro-1H-indazole

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-chloro-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Stir the reaction at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by column chromatography as described in Protocol 1.

ParameterValue
Temperature 0 °C
Reaction Time Monitor by TLC
Key Reagents Acetyl Chloride, Triethylamine
Control Type Kinetic

Visualizing the Regioselectivity Challenge

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Acetylation of 5-Chloroindazole Start 5-Chloroindazole N1_Product 1-acetyl-5-chloro-1H-indazole (Thermodynamic Product) Start->N1_Product Thermodynamic Control (High Temp, Long Time) N2_Product This compound (Kinetic Product) Start->N2_Product Kinetic Control (Low Temp, Short Time) N2_Product->N1_Product Isomerization

Caption: Competing pathways in the acetylation of 5-chloroindazole.

G cluster_1 Troubleshooting Workflow Problem Poor N2-Selectivity Check_Temp Lower Reaction Temperature? Problem->Check_Temp Analyze Conditions Check_Temp->Problem No Check_Time Shorten Reaction Time? Check_Temp->Check_Time Yes Check_Time->Problem No Check_Base Change Base/Solvent? Check_Time->Check_Base Yes Check_Base->Problem No Solution Improved N2-Selectivity Check_Base->Solution Yes

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acetyl-5-chloro-2H-indazole. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis and require robust, scalable, and reproducible methodologies. We will address common challenges, provide in-depth troubleshooting advice, and explain the critical scientific principles governing this synthesis.

The acetylation of 5-chloro-1H-indazole is a well-known transformation, yet it presents a significant and often underestimated challenge: regioselectivity . The indazole nucleus possesses two reactive nitrogen centers, N1 and N2, leading to the potential formation of two distinct constitutional isomers upon acetylation.[1] The desired product, this compound, is often the less thermodynamically stable isomer, making its selective synthesis a nuanced task.[2] This guide provides field-proven insights to help you navigate these challenges effectively.

Overall Synthesis and Scale-Up Workflow

The successful synthesis and isolation of pure this compound involves a multi-stage process. Each stage has critical parameters that must be controlled, especially during scale-up.

cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Regioselective Acetylation cluster_2 Part C: Purification & Isolation A1 Starting Material (e.g., 4-Chloro-2-methylaniline) A2 Diazotization & Cyclization A1->A2 A3 5-chloro-1H-indazole (Precursor) A2->A3 B1 Deprotonation (Base & Solvent Selection) A3->B1 Critical Input B2 Acetylation (e.g., Acetic Anhydride) B1->B2 B3 Crude Product (Mixture of N1 & N2 Isomers) B2->B3 C1 Reaction Quench & Workup B3->C1 Proceed to Purification C2 Isomer Separation (Chromatography/Crystallization) C1->C2 C3 Final Product (this compound) C2->C3

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound?

The core challenge is controlling the regioselectivity of the N-acetylation reaction. 5-chloro-1H-indazole has two nucleophilic nitrogen atoms, N1 and N2. Direct acetylation typically yields a mixture of 1-acetyl-5-chloro-1H-indazole and the desired this compound. The ratio of these isomers is highly dependent on reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, which can often favor the formation of the N1-substituted product under equilibrium conditions.[2]

Q2: Why can't I just use standard acetylation conditions like acetic anhydride and pyridine?

While simple conditions might provide the product, they rarely offer good selectivity for the N2 isomer. The reaction mechanism involves the formation of an indazolide anion intermediate after deprotonation by a base. The subsequent attack on the acetylating agent can occur from either nitrogen. The choice of base, solvent, counter-ion, and temperature all influence the electronic and steric environment of this anion, thereby dictating the N1/N2 product ratio.[3] Relying on generic conditions without optimization will almost certainly lead to a difficult-to-separate mixture of isomers and low yields of the desired product.

Q3: Which analytical techniques are essential for monitoring this reaction?

  • Thin Layer Chromatography (TLC): Excellent for initial, rapid in-process checks. The N1 and N2 isomers will likely have different Rf values due to polarity differences, allowing you to visualize the reaction progress and isomer ratio qualitatively.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A well-developed HPLC method can accurately determine the ratio of starting material, N1 isomer, and N2 isomer. This is crucial for optimizing reaction conditions.

  • Proton NMR (¹H NMR): Indispensable for structural confirmation. The chemical shifts of the protons on the indazole ring, particularly the H3 proton, are distinct for the N1 and N2 isomers, allowing for unambiguous identification and quantification of the isomer ratio in the crude product.[4]

Troubleshooting Guide

Issue 1: Poor Regioselectivity - The N1 Isomer is the Major Product

Question: My reaction is producing primarily the unwanted 1-acetyl-5-chloro-1H-indazole. How can I increase the yield of the desired 2-acetyl isomer?

Answer: This is the most common problem and requires a systematic approach to manipulate the reaction's kinetic and thermodynamic parameters. The goal is to create conditions that favor acetylation at the N2 position.

Causality & Solution Strategy:

The site of alkylation or acylation in indazoles is governed by a delicate balance of electronics, sterics, and reaction conditions (base, solvent, temperature).[3] To favor the N2 position, you must influence the reactivity of the indazolide anion.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System: This is the most critical factor.

    • From Strong, Non-coordinating Bases to Weaker, Coordinating Bases: If you are using a strong base like Sodium Hydride (NaH) in a non-polar solvent like THF, the resulting sodium indazolide anion is highly reactive and may lead to the thermodynamically favored N1 product.[3] Try switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. The larger, softer cation (K⁺, Cs⁺) can coordinate differently with the indazolide anion, potentially making the N2 position more accessible.

    • Solvent Effects: Polar aprotic solvents like DMF can play a significant role in solvating the cation and influencing the nucleophilicity of the two nitrogen atoms.[2] Experiment with different solvents to find the optimal balance.

  • Control the Temperature:

    • Acetylation is often kinetically controlled. The N2 position can sometimes be the site of kinetic attack. Try running the deprotonation and acetylation at a lower temperature (e.g., 0 °C or -20 °C). This can slow down the reaction and potentially favor the kinetic N2 product over the thermodynamic N1 product.

  • Consider the Acetylating Agent:

    • While acetic anhydride is common, its reactivity can sometimes be difficult to control. You could explore using acetyl chloride at low temperatures with a non-nucleophilic base like triethylamine. The choice of electrophile can sometimes influence the regiochemical outcome.

start Low N2-Selectivity Observed base_check Analyze Base/Solvent System start->base_check temp_check Lower Reaction Temperature (e.g., to 0 °C) base_check->temp_check If using NaH/THF, switch to K2CO3/DMF result Analyze N1/N2 Ratio via HPLC/NMR temp_check->result success Optimized N2-Selectivity Achieved result->success Ratio Improved fail Continue Optimization result->fail Ratio Unchanged fail->base_check Iterate

Caption: Decision workflow for troubleshooting poor N2-regioselectivity.

Issue 2: Difficulty Separating N1 and N2 Isomers

Question: I have a mixture of the 1-acetyl and 2-acetyl isomers, and they are co-eluting during column chromatography. What are the best purification strategies?

Answer: While challenging, separation is achievable due to differences in the isomers' physical properties. The N1-acetyl isomer is generally more polar than the N2-acetyl isomer due to the location of the electron-withdrawing acetyl group.

Strategies for Separation:

  • Optimize Flash Chromatography:

    • Solvent System: Do not rely solely on standard ethyl acetate/hexane systems. A shallow gradient is key. Try adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to modulate selectivity. For example, a gradient of 0-20% ethyl acetate in DCM might provide better separation than ethyl acetate/hexane.

    • Silica Gel: Ensure you are using high-quality silica gel with a consistent particle size (e.g., 40-63 µm). The loading of the crude material should be low (typically 1-2% of the silica weight) to prevent band broadening.

  • Leverage Crystallization:

    • Fractional Crystallization: This can be a highly effective and scalable method. The two isomers will have different solubilities in various solvents. Screen a range of solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate, heptane) and solvent mixtures. Dissolve the crude mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer may crystallize out first, enriching the mother liquor with the other isomer.

    • Seeding: If you have a small, pure sample of the desired 2-acetyl isomer, you can use it to seed a supersaturated solution to promote selective crystallization.

Quantitative Data Summary:

Property1-Acetyl-5-chloro-1H-indazoleThis compoundRationale for Separation
Polarity HigherLowerThe difference in dipole moment allows for separation via chromatography.
Solubility Likely differentLikely differentForms the basis for separation by fractional crystallization.
Rf (Typical) LowerHigherIn a normal phase system (e.g., SiO₂, Hex/EtOAc), the less polar compound travels further.
Issue 3: Reaction Stalls or Incomplete Conversion during Scale-Up

Question: My lab-scale reaction went to completion, but on a larger scale, I'm left with significant amounts of unreacted 5-chloro-1H-indazole. Why is this happening?

Answer: Scale-up introduces challenges related to mass and heat transfer. What works in a 100 mL flask doesn't always translate directly to a 20 L reactor.

Potential Causes and Solutions:

  • Inefficient Mixing: In a large reactor, achieving homogeneous mixing is more difficult. If the base is not properly dispersed, deprotonation will be incomplete. If the acetylating agent is not well-mixed, you will have localized "hot spots" of high concentration and other areas that are starved of the reagent.

    • Solution: Ensure your reactor's impeller design and agitation speed are appropriate for the reaction volume and viscosity. Consider using a baffled reactor to improve mixing efficiency.

  • Poor Temperature Control: The deprotonation of indazole can be endothermic or exothermic depending on the base, while the acetylation step is almost always exothermic. If the reactor's cooling capacity is insufficient, the internal temperature can rise, leading to side reactions or decomposition of reagents.

    • Solution: Add reagents sub-surface and at a controlled rate to allow the cooling system to keep up. Use a calibrated temperature probe to monitor the internal batch temperature accurately.

  • Quality of Reagents: The purity and water content of reagents become much more critical at scale.

    • Solution: Ensure your solvent (e.g., DMF, THF) is anhydrous. Water will consume the base (especially NaH) and hydrolyze the acetylating agent. Use freshly opened or properly stored reagents.

Experimental Protocol: Optimized for N2-Selectivity

This protocol is a starting point and should be optimized for your specific equipment and scale.

1. Materials:

  • 5-chloro-1H-indazole (1.0 eq)[5]

  • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetic Anhydride (Ac₂O) (1.2 eq)

  • Ethyl Acetate

  • Brine Solution

2. Procedure:

  • Charge a clean, dry, inerted reactor with 5-chloro-1H-indazole and finely milled potassium carbonate.

  • Add anhydrous DMF (approx. 10 volumes relative to the starting material).

  • Begin agitation and stir the slurry for 30-60 minutes at room temperature to ensure good dispersion.

  • Cool the reactor to 0-5 °C using an appropriate cooling bath.

  • Slowly add acetic anhydride dropwise or via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for another 2-4 hours.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Once complete, carefully quench the reaction by slowly adding cold water, keeping the temperature below 20 °C.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude mixture via flash chromatography or fractional crystallization as described in the troubleshooting guide.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). 2H-Indazoles are synthesized using a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide. Organic Letters, 13(13), 3542–3545. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available from: [Link]

  • Pallerla, M. K., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. Available from: [Link]

  • Khatri, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Omega. Available from: [Link]

  • Reyes-Vivas, H., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available from: [Link]

  • Cortes-Toledo, E., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. Available from: [Link]

  • PubChem. (n.d.). 1H-Indazole, 5-chloro-. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Available from: [Link]

  • Bonacorso, H. G., et al. (2017). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Moynihan, H. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available from: [Link]

  • Moynihan, H. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Available from: [Link]

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Technical Support Center: Analytical Method Development for Purity Assessment of 2-Acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for purity determination of 2-acetyl-5-chloro-2H-indazole. It is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring scientific integrity and regulatory compliance.

Introduction: The Criticality of Purity in Pharmaceutical Analysis

This compound is a heterocyclic compound whose derivatives are explored in medicinal chemistry. In pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount for safety and efficacy.[1][2] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate rigorous analytical testing to identify and quantify any impurities.[3][4] This document serves as a practical resource for developing and troubleshooting a robust analytical method for this specific compound.

The primary goal of this analytical method is to separate, detect, and quantify this compound from any potential process-related impurities or degradation products.[1][5] A well-developed method must be specific, sensitive, accurate, and precise.

Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for analyzing non-volatile, polar to moderately non-polar small molecules like this compound.[6][7] Its high resolving power and sensitivity make it ideal for separating structurally similar impurities from the main compound.[6]

Frequently Asked Questions (FAQs) for HPLC Method Development

Q1: How do I select an appropriate HPLC column for this compound?

A1: The choice of column is critical for achieving good separation. For a molecule like this compound, a C18 (octadecylsilane) column is the most common and logical starting point due to its versatility and hydrophobic nature.

  • Rationale: The indazole core and acetyl group provide some polarity, while the chlorophenyl moiety adds hydrophobicity. A C18 stationary phase will interact with the molecule through hydrophobic interactions, providing good retention.

  • Starting Point Recommendation: A standard C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 3.5 µm or 5 µm is recommended for initial development. Smaller particle sizes (e.g., <2 µm in UPLC systems) can offer higher efficiency and faster analysis times.[8]

Q2: What is a good starting mobile phase and gradient?

A2: A combination of an aqueous buffer and an organic solvent is standard for RP-HPLC.

  • Aqueous Phase (Mobile Phase A): A buffered solution is crucial to control the ionization state of the analyte and any acidic or basic impurities, which directly impacts retention and peak shape. A good starting point is a 10-20 mM phosphate or acetate buffer at a pH between 3 and 4.

  • Organic Phase (Mobile Phase B): Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.

  • Initial Gradient: A broad scouting gradient is recommended to determine the approximate elution conditions. For example:

    • Start at 10-20% Acetonitrile.

    • Ramp up to 90-95% Acetonitrile over 20-30 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes. This will help visualize where the main peak and any impurities elute, allowing for gradient optimization.

Q3: What UV detection wavelength should I use?

A3: To determine the optimal wavelength, a UV-Vis spectrum of this compound dissolved in the mobile phase should be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) should be chosen to ensure the highest sensitivity for the main peak and its impurities. If impurities have different λmax values, selecting a wavelength that provides a reasonable response for all compounds of interest is a common strategy. For similar acetylated indazole structures, a starting wavelength in the range of 210-230 nm is often effective.[9][10]

HPLC Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing significantly (USP Tailing Factor > 1.5). What are the likely causes and how can I fix it?

A: Peak tailing is a common problem and can be caused by several factors.[11]

  • Secondary Silanol Interactions:

    • Cause: The nitrogen atoms in the indazole ring can act as basic sites, interacting with acidic residual silanol groups on the silica-based column packing. This secondary interaction slows down a portion of the analyte molecules, causing the peak to tail.

    • Solution:

      • Lower Mobile Phase pH: Add a small amount of an acid like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid to the mobile phase. This protonates the basic sites on the analyte and suppresses the ionization of silanol groups, minimizing the unwanted interaction.

      • Use a Base-Deactivated Column: Modern columns are often "end-capped" or use a base-deactivated silica that has fewer accessible silanol groups.

      • Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol groups.[12]

  • Column Overload:

    • Cause: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, tailing peak.[13]

    • Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts to see if the peak shape improves.

  • Column Contamination or Void:

    • Cause: Accumulation of particulate matter on the column frit or the creation of a void at the column inlet can distort the sample path, affecting all peaks.[12][14]

    • Solution:

      • Use a guard column to protect the analytical column.

      • Filter all samples and mobile phases.

      • If a void is suspected, the column may need to be replaced. Sometimes, reversing and flushing the column can dislodge contaminants from the inlet frit.[12]

Issue: Poor Resolution

Q: I am not able to separate a known impurity from the main this compound peak. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity, efficiency, or retention factor of the separation.

  • Optimize the Mobile Phase:

    • Cause: The current mobile phase composition may not be selective enough to differentiate between the analyte and the impurity.

    • Solution:

      • Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent) provides more time for the compounds to interact with the stationary phase, often improving resolution.

      • Change the Organic Solvent: Switching from acetonitrile to methanol (or a combination) can alter the selectivity of the separation, as they have different interactions with the analyte and stationary phase.

      • Adjust pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable compounds, potentially resolving co-eluting peaks.

  • Change the Column:

    • Cause: The column chemistry may not be suitable for the separation.

    • Solution:

      • Try a Different Stationary Phase: If a C18 column doesn't provide adequate resolution, consider a phenyl-hexyl or a polar-embedded phase column. These offer different selectivities that may resolve the critical pair.

      • Increase Column Length or Decrease Particle Size: A longer column or one with smaller particles will increase the column efficiency (number of theoretical plates), leading to narrower peaks and better resolution.[13]

Workflow for Troubleshooting HPLC Peak Shape Issues

G start Poor Peak Shape Observed (Tailing/Fronting) check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue (e.g., column void, blocked frit) check_all_peaks->system_issue Yes chem_issue Likely Chemical Interaction Issue check_all_peaks->chem_issue No all_peaks_yes Yes action_system Action: 1. Check for leaks/blockages. 2. Reverse-flush column. 3. Replace guard/analytical column. system_issue->action_system end Peak Shape Improved action_system->end all_peaks_no No check_overload Is the peak overloaded? chem_issue->check_overload action_overload Action: Reduce sample concentration or injection volume. check_overload->action_overload Yes action_chem Action: 1. Lower mobile phase pH (add TFA/Formic Acid). 2. Use a base-deactivated column. 3. Increase buffer strength. check_overload->action_chem No overload_yes Yes action_overload->end overload_no No action_chem->end

Caption: Troubleshooting logic for poor HPLC peak shape.

Protocol: Starting RP-HPLC Method for Purity Analysis

This protocol provides a robust starting point for your method development.

1. Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or Type I)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • This compound reference standard

3. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGood starting point for retaining and separating the analyte from potential impurities.
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered to control ionization and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low viscosity.
Gradient Program 0-25 min: 20% to 90% B; 25-30 min: 90% B; 30.1-35 min: 20% BA scouting gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.
Detection UV at λmax (e.g., 220 nm, to be determined)Provides high sensitivity for the analyte.
Injection Volume 5 µLA small volume to prevent column overload; can be adjusted based on sensitivity needs.

4. Sample Preparation:

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent (e.g., 50:50 Water:Acetonitrile).

  • Sample Solution (e.g., 0.5 mg/mL): Prepare in the same manner as the standard solution.

  • Note: Ensure the diluent is miscible with the mobile phase to prevent peak distortion.[14]

5. System Suitability Test (SST): Before running samples, perform at least five replicate injections of the standard solution to ensure the system is performing correctly. Key parameters include:

  • Tailing Factor: Should be ≤ 1.5 for the main peak.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Alternative and Confirmatory Techniques

While HPLC is the primary workhorse, other techniques are valuable for comprehensive purity analysis.

  • Gas Chromatography (GC):

    • FAQ: When should I consider using GC?

    • A: GC is suitable for analytes that are volatile and thermally stable. While indazole derivatives can be analyzed by GC, often with derivatization, HPLC is generally preferred for this type of compound to avoid potential thermal degradation in the GC inlet.[15] GC-MS is particularly powerful for identifying volatile impurities or residual solvents.[2]

  • Mass Spectrometry (MS):

    • FAQ: How does MS complement HPLC analysis?

    • A: Coupling HPLC with a mass spectrometer (LC-MS) is the gold standard for impurity profiling.[16] It allows you to determine the mass-to-charge ratio (m/z) of the peaks eluting from the column. This information is invaluable for:

      • Confirming the identity of the main peak.

      • Proposing structures for unknown impurities based on their molecular weight.

      • Providing higher specificity than UV detection alone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • FAQ: What is the role of NMR in purity analysis?

    • A: NMR is a powerful tool for structural elucidation. While not typically used for routine purity checks, it is essential for:

      • Unambiguously confirming the structure of the this compound reference standard.[17]

      • Characterizing the structure of any significant unknown impurities that have been isolated via preparative HPLC.

Method Validation: Ensuring Fitness for Purpose

Once a method is developed, it must be validated to prove it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[18][19][20]

Method Validation FAQs

Q1: What are the essential validation parameters for a purity method?

A1: For a quantitative impurity test, the key parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).[20][21]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.

  • Linearity: Demonstrating a proportional relationship between analyte concentration and detector response over a specified range.[1]

  • Accuracy: The closeness of the test results to the true value (often assessed by recovery studies).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (evaluated as repeatability and intermediate precision).

  • Range: The interval between the upper and lower concentration levels for which the method has been shown to be accurate, precise, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).[3]

Q2: How do I demonstrate the specificity of my method?

A2: Specificity, particularly for a stability-indicating method, is demonstrated through forced degradation studies.[6] This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products.

  • Conditions:

    • Acidic Hydrolysis: e.g., 0.1 M HCl at 60 °C

    • Basic Hydrolysis: e.g., 0.1 M NaOH at 60 °C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 105 °C

    • Photolytic Stress: Exposure to UV/Visible light as per ICH Q1B guidelines.

  • Analysis: The stressed samples are then analyzed using your HPLC method. The method is considered specific if the degradation product peaks are well-resolved from the main peak, and the peak purity of the main peak (assessed by a PDA detector) is not compromised.

General Workflow for Analytical Method Development & Validation

G start Define Analytical Target Profile (ATP) lit_review Literature Review & Analyte Characterization start->lit_review tech_select Select Technique (e.g., RP-HPLC) lit_review->tech_select method_dev Method Development & Optimization (Column, Mobile Phase, etc.) tech_select->method_dev pre_val Pre-Validation Check (SST, Specificity) method_dev->pre_val validation Formal Method Validation (ICH Q2(R1) Parameters) pre_val->validation transfer Method Transfer & Routine Use validation->transfer

Caption: High-level workflow for analytical method development.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 16, 2024, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved January 16, 2024, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 16, 2024, from [Link]

  • Key Challenges in Analytical Development and How to Overcome Them. (n.d.). Apicule. Retrieved January 16, 2024, from [Link]

  • Challenges in Analytical Method Development and Validation. (2015, July 1). BioPharm International. Retrieved January 16, 2024, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved January 16, 2024, from [Link]

  • Common Problems in Analytical Method Validation. (2024, May 16). Pharma Specialists. Retrieved January 16, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 16, 2024, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 16, 2024, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved January 16, 2024, from [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 16, 2024, from [Link]

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved January 16, 2024, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Journal of Pharmaceutical Sciences. Retrieved January 16, 2024, from [Link]

  • Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Introduction to Analytical Method Development and Validation. (2025, April 30). Lab Manager. Retrieved January 16, 2024, from [Link]

  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved January 16, 2024, from [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27). PharmaTech. Retrieved January 16, 2024, from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010, March 31). LCGC International. Retrieved January 16, 2024, from [Link]

  • Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021, August 25). PubMed. Retrieved January 16, 2024, from [Link]

  • Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (2020). The Royal Society of Chemistry. Retrieved January 16, 2024, from [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (n.d.). PMC - NIH. Retrieved January 16, 2024, from [Link]

  • The mass fragments of indole and indazole synthetic cannabimimetic compounds in GC-EI-MS, GC-positive CI-MS, and GC-negative CI-MS analyses. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024, April 23). RSC Advances. Retrieved January 16, 2024, from [Link]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. (2021, April 8). PMC. Retrieved January 16, 2024, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (n.d.). PubMed Central. Retrieved January 16, 2024, from [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • List of impurities. (n.d.). Costcon Healthcare LLP. Retrieved January 16, 2024, from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2024, from [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (n.d.). ResearchGate. Retrieved January 16, 2024, from [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 25). Impactfactor. Retrieved January 16, 2024, from [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. (2011). Semantic Scholar. Retrieved January 16, 2024, from [Link]

  • (PDF) RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. (2024, December 1). ResearchGate. Retrieved January 16, 2024, from [Link]

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Validation & Comparative

A Comparative Analysis of 1H- vs. 2H-Indazole Biological Activity: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole. While structurally similar, the positioning of the nitrogen-hydrogen bond profoundly influences the molecule's electronic properties, three-dimensional shape, and ultimately, its biological activity. This guide provides a comparative analysis of 1H- and 2H-indazole derivatives, offering insights into their structure-activity relationships (SAR) and therapeutic potential, supported by experimental data to inform rational drug design.

The Structural and Electronic Dichotomy of Indazole Isomers

Indazole's versatility stems from its two stable tautomeric forms. The 1H-indazole is thermodynamically more stable than its 2H-counterpart and is, therefore, the predominant tautomer.[1][2][4] This stability difference arises from the benzenoid character of the 1H-isomer, whereas the 2H-isomer exhibits a less stable ortho-quinoid resonance form.[2] These fundamental differences in electron distribution and hydrogen bonding capabilities dictate how these scaffolds interact with biological targets.

Key Structural Differences:

Feature1H-Indazole2H-Indazole
N-H Position Nitrogen at position 1Nitrogen at position 2
Stability More stable (benzenoid)Less stable (ortho-quinoid)[2]
Hydrogen Bonding N1-H acts as a hydrogen bond donorN2-H acts as a hydrogen bond donor
Dipole Moment Different magnitude and vectorDifferent magnitude and vector

Comparative Biological Activity: A Tale of Two Isomers

The distinct physicochemical properties of 1H- and 2H-indazoles translate into differential biological activities across various therapeutic areas. While both isomers have yielded potent drug candidates, the 1H-scaffold has been more extensively explored and is present in a larger number of clinically approved drugs.[1][5]

Anticancer Activity

The indazole core is a cornerstone in the development of kinase inhibitors for oncology.[6][7] Both 1H- and 2H-indazole derivatives have demonstrated significant potential in this arena.

1H-Indazole Derivatives: A multitude of 1H-indazole-based compounds have been developed as potent anticancer agents. For instance, Pazopanib , a tyrosine kinase inhibitor approved for renal cell carcinoma, features a 1H-indazole core.[1][4] Similarly, Niraparib , a PARP inhibitor used in the treatment of ovarian cancer, is built upon a 1H-indazole scaffold.[1] The SAR studies of 1H-indazole derivatives often highlight the importance of substitutions at the 3, 4, and 6-positions for potent kinase inhibition.[1]

2H-Indazole Derivatives: While less common, 2H-indazoles have also emerged as promising anticancer agents. Certain 2H-indazole derivatives have been investigated as cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle.[8]

Comparative Data on Anticancer Activity:

Compound TypeTargetExample CompoundIC50Reference
1H-Indazole VEGFR-2Pazopanib30 nM[1]
1H-Indazole PARP-1Niraparib3.8 nM[1]
1H-Indazole EGFR T790MCompound 1095.3 nM[1]
1H-Indazole Bcr-AblWTCompound 890.014 µM[1]
2H-Indazole VEGFR-2Compound 1333.45 nM[1]

This table presents a selection of data to illustrate the potency of both isomer types. A direct head-to-head comparison of isomeric pairs against the same target is often lacking in the literature.

Anti-inflammatory Activity

Both indazole isomers have been successfully incorporated into non-steroidal anti-inflammatory drugs (NSAIDs).

1H-Indazole Derivatives: Benzydamine and Bendazac are well-established anti-inflammatory drugs that possess the 1H-indazole scaffold.[1][4] Their mechanism of action involves the inhibition of pro-inflammatory cytokine production.

2H-Indazole Derivatives: Recent studies have explored 2H-indazole derivatives as dual antimicrobial and anti-inflammatory agents. Some compounds have shown in vitro inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9][10]

Antimicrobial Activity

The indazole nucleus is a versatile scaffold for the development of novel antimicrobial agents.

1H-Indazole Derivatives: Derivatives of 1H-indazole have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Some have been identified as inhibitors of DNA gyrase B, an essential bacterial enzyme.[9]

2H-Indazole Derivatives: A number of 2H-indazole derivatives have demonstrated potent antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, in some cases exceeding the potency of the standard drug metronidazole.[9][10][11] SAR studies on 2-phenyl-2H-indazoles have indicated that electron-withdrawing groups on the 2-phenyl ring can enhance antiprotozoal activity.[11]

Comparative Data on Antiprotozoal Activity (IC50 in µM):

CompoundE. histolyticaG. intestinalisT. vaginalisReference
Metronidazole (Ref.) 1.81.90.2[9]
2-(4-chlorophenyl)-2H-indazole 0.140.380.16[9]
2-(4-(methoxycarbonyl)phenyl)-2H-indazole 0.180.210.19[9]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for key biological assays.

Kinase Inhibition Assay (Example: EGFR Kinase Assay)
  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic or anti-proliferative effects of test compounds on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HT29, K562), cell culture medium, fetal bovine serum (FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]

Anti-inflammatory Assay (COX-2 Inhibition Assay)
  • Objective: To evaluate the in vitro inhibitory effect of test compounds on the activity of the COX-2 enzyme.

  • Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), test compounds, assay buffer, and a detection kit (e.g., a colorimetric or fluorescent assay that measures prostaglandin production).

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compounds at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period at a controlled temperature.

    • Stop the reaction and measure the amount of prostaglandin produced using the detection kit.

    • Calculate the IC50 value of the test compounds.

Visualizing the Landscape: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of 1H- and 2H-Indazole Derivatives kinase Kinase Inhibition Assays synthesis->kinase Screening cell Cell Viability Assays synthesis->cell Screening anti_inflammatory Anti-inflammatory Assays synthesis->anti_inflammatory Screening antimicrobial Antimicrobial Assays synthesis->antimicrobial Screening ic50 IC50 Determination kinase->ic50 Data Collection cell->ic50 Data Collection anti_inflammatory->ic50 Data Collection antimicrobial->ic50 Data Collection sar SAR Analysis ic50->sar Interpretation

Caption: A generalized experimental workflow for the discovery and evaluation of novel indazole-based therapeutic agents.

kinase_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indazole_Inhibitor 1H/2H-Indazole Kinase Inhibitor Indazole_Inhibitor->PI3K Inhibition

Sources

The Indazole Scaffold: A Comparative Efficacy Analysis of Key Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

The indazole core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to several clinically approved drugs and a robust pipeline of investigational agents.[1][2] While the specific compound 2-acetyl-5-chloro-2H-indazole primarily serves as a synthetic intermediate for more complex molecules, its parent structure is the foundation for compounds with significant therapeutic impact. This guide provides a comparative analysis of the efficacy of prominent, biologically active indazole derivatives, offering researchers and drug development professionals a technical overview supported by experimental data and protocols. We will explore key examples from oncology and beyond, elucidating their mechanisms of action and providing the necessary frameworks for their preclinical evaluation.

The Anti-Angiogenic Powerhouses: Pazopanib and Axitinib in Oncology

A cornerstone of modern cancer therapy is the inhibition of angiogenesis, the process by which tumors develop new blood vessels to fuel their growth.[2][3] Several indazole derivatives have emerged as potent anti-angiogenic agents by targeting key receptor tyrosine kinases (RTKs) involved in this pathway.

Mechanism of Action: Targeting the VEGFR Signaling Axis

Pazopanib and Axitinib, both FDA-approved for the treatment of advanced renal cell carcinoma (RCC), exert their primary effects by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][4][5][6] VEGF-A, a critical signaling protein, binds to VEGFR-2 on endothelial cells, triggering a phosphorylation cascade that promotes cell proliferation, migration, and survival—hallmarks of angiogenesis.[7][8]

Pazopanib is a multi-targeted tyrosine kinase inhibitor, acting on VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptors (PDGFR-α and -β) and c-Kit.[4][9][10] Axitinib is a more selective, second-generation inhibitor with high potency against VEGFR-1, -2, and -3.[1][11] This inhibition of multiple signaling pathways is crucial for disrupting the complex network that tumors use to establish a blood supply.

VEGFR_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 P P VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation Promotes MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Pazopanib Pazopanib Pazopanib->VEGFR2 Inhibits Axitinib Axitinib Axitinib->VEGFR2 Inhibits p38_MAPK_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF-2) p38->Substrates Response Inflammation, Apoptosis, Cytokine Production Substrates->Response Mediate ARRY797 ARRY-797 ARRY797->p38 Inhibits

Caption: Overview of the p38 MAPK stress-activated signaling cascade.

A Vasodilatory Application: YC-1

Further demonstrating the chemical diversity of this class, the indazole derivative YC-1 is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). [12][13]Activation of sGC leads to increased levels of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in vasodilation. [14]YC-1 has been investigated for its potential in treating circulatory disorders due to its ability to relax blood vessels and inhibit platelet aggregation. [12][15]

Experimental Protocols for Efficacy Determination

Objective comparison of compound efficacy relies on standardized, reproducible experimental protocols. The following section details a foundational assay for assessing the cytotoxic or anti-proliferative effects of indazole derivatives on cancer cell lines.

Workflow: In Vitro Cytotoxicity Assessment

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout Cell_Culture 1. Culture Cells (e.g., A549, HUVEC) Harvest 2. Harvest & Count Cell_Culture->Harvest Seed 3. Seed Cells in 96-well plate Harvest->Seed Compound_Prep 4. Prepare Serial Dilutions of Indazole Derivatives Seed->Compound_Prep Treatment 5. Add Compounds to Cells Compound_Prep->Treatment Incubation 6. Incubate (24-72h) Treatment->Incubation Add_MTT 7. Add MTT Reagent Incubation->Add_MTT Incubate_MTT 8. Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize 9. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read 10. Read Absorbance (~570nm) Solubilize->Read Analysis 11. Calculate IC50 Read->Analysis

Caption: Standard workflow for determining compound cytotoxicity via MTT assay.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [16]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Indazole derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS) [17]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background control. Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach. [18]2. Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (typically 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [19]5. Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope. [18]6. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [17]7. Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [16]Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. [16]8. Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

This protocol provides a robust and high-throughput method to generate the quantitative data necessary for comparing the cytotoxic efficacy of various indazole derivatives, forming the basis of a solid structure-activity relationship (SAR) study.

Conclusion

The indazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. From potent anti-angiogenic agents like Pazopanib and Axitinib that have become mainstays in oncology to metabolic modulators like Lonidamine and pathway-specific inhibitors like ARRY-797, the versatility of this core is evident. [4][20][21]While this compound is a starting point in synthesis, the journey from such simple building blocks to life-changing therapeutics is driven by a deep understanding of mechanism, rigorous experimental validation, and a continuous search for improved efficacy and safety. The protocols and comparative data presented here serve as a foundational guide for researchers aiming to contribute to the rich and evolving story of indazole-based drug development.

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A Comparative Guide to the Definitive Confirmation of 2-Acetyl-5-chloro-2H-indazole via Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous identification and quantification of process-related impurities and synthetic intermediates are paramount. 2-Acetyl-5-chloro-2H-indazole, a potential intermediate or impurity in the synthesis of various pharmacologically active indazole-containing compounds, requires a highly selective and sensitive analytical method for its confirmation.[1][2] This guide provides an in-depth technical comparison of analytical methodologies, culminating in a detailed exposition of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the definitive analysis of this compound.

The Analytical Challenge: Why Specificity and Sensitivity Matter

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Consequently, the control of impurities during the synthesis of these drugs is a critical regulatory requirement to ensure patient safety and product efficacy.[5][6] this compound, if present as an impurity, could potentially have its own pharmacological or toxicological profile. Therefore, an analytical method must not only detect its presence at trace levels but also differentiate it from structurally similar compounds, including isomers and other process-related impurities.

Comparative Analysis of Analytical Techniques

While several analytical techniques can be employed for the analysis of small organic molecules, they offer varying degrees of selectivity and sensitivity. Here, we compare the suitability of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Analytical Technique Principle Advantages Limitations for this compound
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, widely available, good for quantification of the main component.Lack of specificity; co-eluting impurities with similar UV spectra can lead to inaccurate quantification. Lower sensitivity compared to MS-based methods.
GC-MS Separation of volatile compounds followed by mass analysis.High chromatographic efficiency for volatile compounds, provides structural information from fragmentation patterns.The analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds, adding complexity to sample preparation.
LC-MS/MS Chromatographic separation coupled with mass analysis and subsequent fragmentation of a specific precursor ion.High selectivity and sensitivity, provides structural confirmation through fragmentation analysis, suitable for a wide range of compounds, including non-volatile and thermally labile ones.[7]Higher initial instrument cost and complexity compared to HPLC-UV.

For the confirmation of a process-related impurity like this compound, where trace-level detection and unambiguous identification are critical, LC-MS/MS emerges as the superior analytical choice . Its ability to combine chromatographic separation with the high specificity of tandem mass spectrometry makes it an indispensable tool in pharmaceutical analysis.[6][8]

A Deep Dive into the Recommended LC-MS/MS Method

The proposed LC-MS/MS method is designed for high-throughput, sensitive, and selective confirmation of this compound. The method is built upon the principles of reversed-phase chromatography for separation and tandem mass spectrometry for detection and confirmation.

Chromatographic Separation: The Foundation of the Analysis

The goal of the liquid chromatography step is to separate this compound from the active pharmaceutical ingredient (API) and other potential impurities. A C18 stationary phase is a common and effective choice for the separation of moderately polar small molecules.

Table 1: Optimized Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent separation efficiency and is suitable for a wide range of small molecules. The smaller particle size enhances resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, offering good peak shape and lower backpressure than methanol.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that compounds with a range of polarities are eluted efficiently, and the column is cleaned between injections.
Flow Rate 0.4 mL/minA flow rate compatible with standard electrospray ionization sources.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 5 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
Mass Spectrometric Detection: The Key to Confirmation

Tandem mass spectrometry (MS/MS) provides two levels of mass analysis, offering exceptional selectivity. In the first stage, the protonated molecule of this compound ([M+H]⁺) is selected. In the second stage, this precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances sensitivity.[9]

Table 2: Proposed Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe indazole nitrogen atoms are readily protonated, making positive ion ESI a suitable choice.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temperature 150 °CA moderate temperature to ensure efficient desolvation without causing thermal degradation.
Desolvation Gas Flow 800 L/HrHigh gas flow aids in the desolvation of the eluent from the LC.
Precursor Ion (Q1) m/z 197.03Calculated [M+H]⁺ for C₉H₇ClN₂O.
Product Ion (Q3) m/z 155.02Proposed major fragment resulting from the loss of the acetyl group (CH₂=C=O).
Collision Energy 20 eVThis energy should be optimized to maximize the intensity of the product ion.
Predicted Fragmentation Pathway

The primary fragmentation pathway for the protonated this compound is expected to be the neutral loss of ketene (CH₂=C=O) from the acetyl group, a common fragmentation for N-acetylated compounds.

G cluster_precursor Precursor Ion (Q1) cluster_collision Collision Cell (q2) cluster_product Product Ion (Q3) precursor [C₉H₇ClN₂O + H]⁺ m/z 197.03 collision Collision-Induced Dissociation (CID) - CH₂=C=O (42 Da) precursor->collision Selection product [C₇H₅ClN₂ + H]⁺ m/z 155.02 collision->product Fragmentation G cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis stock Stock Solution working Working Standards stock->working lc LC Separation working->lc sample Sample Solution sample->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

The definitive confirmation of this compound as a potential process-related impurity necessitates a highly sensitive and selective analytical method. While other techniques have their merits, LC-MS/MS provides an unparalleled combination of chromatographic separation and mass spectrometric detection, ensuring both accurate quantification and unambiguous identification. The detailed method and protocol presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to implement a reliable, self-validating system for the control of this critical impurity, thereby contributing to the overall safety and quality of pharmaceutical products.

References

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A Comparative Analysis of the Biological Activities of 5-chloro-2H-indazole and its N-acetylated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological profile of indazole-containing compounds is significantly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a comparative overview of the biological activities of 5-chloro-2H-indazole and its N-acetylated counterpart, 1-acetyl-5-chloro-2H-indazole.

The introduction of a chlorine atom at the C5 position of the indazole ring is known to modulate the electronic properties and lipophilicity of the molecule, which can, in turn, impact its interaction with biological targets. N-acetylation, the introduction of an acetyl group at one of the nitrogen atoms of the indazole ring, can further alter the compound's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. These modifications are critical in drug design as they can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

This technical guide will delve into the anticipated biological activities of these two compounds, drawing upon the established pharmacology of indazole derivatives. We will explore their potential as anti-inflammatory, antimicrobial, and anticancer agents, supported by detailed experimental protocols for their evaluation.

Comparative Biological Activity Profile

While direct comparative studies on 5-chloro-2H-indazole and 1-acetyl-5-chloro-2H-indazole are not extensively available in the public domain, we can infer a likely comparative activity profile based on the known structure-activity relationships (SAR) of indazole derivatives. The N-H proton of the indazole ring is often involved in hydrogen bonding interactions with biological targets. Acetylation of this nitrogen atom will block this hydrogen bond donor capability, which may lead to a decrease in affinity for certain targets. Conversely, the acetyl group may introduce new favorable interactions or alter the molecule's conformation to better fit a binding pocket.

Biological Activity5-chloro-2H-indazole1-acetyl-5-chloro-2H-indazoleRationale for Predicted Difference
Anti-inflammatory Moderate to GoodPotentially Reduced or AlteredThe N-H of the indazole ring can be crucial for binding to enzymes like cyclooxygenase (COX). N-acetylation may disrupt this interaction, potentially reducing activity. However, some N-substituted indazoles retain anti-inflammatory properties.[4]
Antimicrobial ModeratePotentially Similar or ReducedThe antimicrobial activity of indazoles is often linked to their ability to disrupt microbial cell processes. The effect of N-acetylation would be target-dependent. Some N-substituted indazoles have shown good antimicrobial activity.[1]
Anticancer Moderate to GoodPotentially AlteredThe anticancer activity of indazoles is diverse, targeting various kinases and cellular pathways.[5] The impact of N-acetylation would depend on the specific target. For some kinases, the N-H is a key interaction point.

Mechanistic Insights: The Anti-inflammatory Action of Indazoles

A primary mechanism underlying the anti-inflammatory effects of many indazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, particularly the inducible COX-2 isoform, these compounds can effectively reduce the production of pro-inflammatory prostaglandins.

Furthermore, some indazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway represents a significant strategy for controlling inflammation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB phosphorylates IkB IkB IkB NF-kB NF-kB NF-kB_active NF-kB NF-kB->NF-kB_active translocates IkB-NF-kB->NF-kB IkB degradation Gene Expression Gene Expression NF-kB_active->Gene Expression binds to DNA Pro-inflammatory Proteins Pro-inflammatory Proteins Gene Expression->Pro-inflammatory Proteins transcription & translation

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

To empirically determine and compare the biological activities of 5-chloro-2H-indazole and its N-acetylated form, the following experimental protocols are recommended.

Synthesis of 1-acetyl-5-chloro-2H-indazole

A standard method for the N-acetylation of indazoles involves the reaction of the parent indazole with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base.

Synthesis_Workflow 5-chloro-2H-indazole 5-chloro-2H-indazole Reaction Stir at RT 5-chloro-2H-indazole->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Pyridine Pyridine Pyridine->Reaction Work-up Aqueous Work-up Reaction->Work-up Purification Column Chromatography Work-up->Purification 1-acetyl-5-chloro-2H-indazole 1-acetyl-5-chloro-2H-indazole Purification->1-acetyl-5-chloro-2H-indazole

Caption: Workflow for the synthesis of 1-acetyl-5-chloro-2H-indazole.

Step-by-Step Protocol:

  • Dissolve 5-chloro-2H-indazole (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

  • Add acetic anhydride (1.1 equivalents) to the solution.

  • If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-acetyl-5-chloro-2H-indazole.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the peroxidase activity of COX-1 and COX-2.[8][9]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Amplex™ Red reagent (fluorogenic probe)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (5-chloro-2H-indazole and 1-acetyl-5-chloro-2H-indazole) dissolved in DMSO

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Fluorometric plate reader

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compounds at various concentrations to the wells of the microplate. Include wells for a vehicle control (DMSO) and positive controls.

  • Add the Amplex™ Red reagent to all wells.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm in kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.[10]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • 96-well microplate

  • Spectrophotometer or plate reader

Step-by-Step Protocol:

  • Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits microbial growth. Alternatively, measure the absorbance at 600 nm.

Conclusion

The comparative analysis of 5-chloro-2H-indazole and its N-acetylated derivative presents an intriguing case study in medicinal chemistry. While the parent compound is expected to exhibit a range of biological activities characteristic of the indazole class, N-acetylation is predicted to modulate this profile. The loss of the N-H hydrogen bond donor may diminish activity against certain targets, whereas the introduction of the acetyl group could enhance activity against others or improve pharmacokinetic properties. The provided experimental protocols offer a robust framework for the empirical validation of these hypotheses, enabling a data-driven comparison of their anti-inflammatory and antimicrobial potential. Such studies are essential for elucidating the structure-activity relationships of this important class of heterocyclic compounds and for the rational design of novel therapeutic agents.

References

Sources

A Comparative Guide to High-Resolution Mass Spectrometry for the Structural Elucidation of 2-Acetyl-5-Chloro-2H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the structural characterization of 2-acetyl-5-chloro-2H-indazole, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, provides detailed protocols, and presents supporting data to ensure scientific integrity and practical applicability.

The Critical Role of Unambiguous Structure Verification in Pharmaceutical Development

In the synthesis of novel active pharmaceutical ingredients (APIs), the unequivocal confirmation of the structure of all intermediates is a cornerstone of quality control and regulatory compliance. The isomeric nature of many synthetic intermediates, such as the potential for different acetylation and chlorination positions on the indazole ring, necessitates analytical techniques that provide not just a molecular weight, but a detailed structural fingerprint. This compound (C₉H₇ClN₂O) presents such a challenge, where precise mass measurement and fragmentation analysis are paramount for its definitive identification and differentiation from potential isomers. High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS) capabilities, has emerged as a powerful tool for this purpose, offering exceptional sensitivity, speed, and structural insight.[1][2][3]

High-Resolution Mass Spectrometry: A Primary Tool for Structural Elucidation

HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy (typically < 5 ppm), enabling the confident determination of elemental compositions.[1] This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound, with a monoisotopic mass of 194.0247 g/mol , HRMS can readily confirm its elemental composition.

Ionization and Fragmentation: The Keys to Structural Detail

The choice of ionization technique is critical for analyzing small molecules like this compound. Electrospray ionization (ESI) is a "soft" ionization method that typically produces intact protonated molecules ([M+H]⁺), minimizing in-source fragmentation and preserving the molecular ion for subsequent analysis.[1]

Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion. The resulting fragment ions provide a detailed roadmap of the molecule's structure. For this compound, collision-induced dissociation (CID) is a common fragmentation technique.

Proposed Fragmentation Pathway of this compound

Based on established fragmentation patterns of N-acetylated compounds and indazole derivatives, a plausible fragmentation pathway for the [M+H]⁺ ion of this compound is proposed below.[4][5] The primary fragmentation events are expected to be the loss of the acetyl group and cleavages within the indazole ring system.

A key fragmentation is the neutral loss of ketene (CH₂=C=O) from the acetyl group, a common pathway for N-acetylated compounds. Another significant fragmentation would be the cleavage of the N-N bond of the indazole ring, followed by further rearrangements. The presence of the chlorine atom will also produce a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

fragmentation_pathway M [M+H]⁺ m/z 195.0325 F1 Loss of CH₂CO (Ketene) m/z 153.0220 M->F1 - 42.0106 Da F2 [C₇H₆ClN₂]⁺ F1->F2 Indazole cation F3 Loss of N₂ m/z 125.0131 F2->F3 - 28.0061 Da F4 [C₇H₆Cl]⁺ F3->F4 Chlorophenyl cation F5 Loss of C₂H₂ m/z 99.0030 F4->F5 - 26.0157 Da F6 [C₅H₄Cl]⁺ F5->F6 Chlorocyclopropenyl cation analytical_techniques cluster_HRMS HRMS cluster_NMR NMR cluster_XRAY X-ray Crystallography HRMS High Sensitivity Elemental Composition Fragmentation Pattern NMR Detailed Connectivity Stereochemistry Solution State XRAY Absolute 3D Structure Solid State Molecule This compound Molecule->HRMS Analysis Molecule->NMR Analysis Molecule->XRAY Analysis experimental_workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 MeOH:H₂O) UHPLC UHPLC Separation (C18 column, gradient elution) SamplePrep->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI HRMS HRMS Analysis (Full Scan, >70,000 resolution) ESI->HRMS MSMS Data-Dependent MS/MS (Collision-Induced Dissociation) HRMS->MSMS DataAnalysis Data Analysis (Accurate Mass, Isotopic Pattern, Fragment Interpretation) MSMS->DataAnalysis

Sources

A Senior Application Scientist's Guide to Establishing the Purity of 2-acetyl-5-chloro-2H-indazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Drug Discovery

In the landscape of drug discovery and biological screening, the integrity of every data point is paramount. The compounds we screen are the foundational questions we ask of a biological system; flawed compounds lead to flawed questions and, consequently, unreliable answers. Impurities, even at trace levels, can be biologically active, leading to false positives, masking the true activity of the target molecule, or causing unforeseen toxicity.[1][2] This guide addresses a critical, yet often overlooked, aspect of preclinical research: establishing the purity of a novel small molecule, using 2-acetyl-5-chloro-2H-indazole as a case study.

The goal of high-throughput screening (HTS) is to identify active compounds that can serve as starting points for optimization.[3] The quality of the compound library, measured by purity and identity, is a cornerstone of a successful campaign.[4] This document is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of analytical techniques to ensure that the compounds entering your screening funnel are of verifiable quality, thereby safeguarding the validity of your biological data. We will move beyond simple protocols to explain the causality behind our analytical choices, advocating for a self-validating, orthogonal approach to purity assessment.

The Subject: Characterizing this compound

This compound is a heterocyclic compound belonging to the indazole class, a scaffold known for its wide range of pharmacological activities and prevalence in medicinal chemistry.[5][6][7]

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • Structure: (Image for illustrative purposes)

Before any analysis, understanding potential impurities is crucial. Synthetic routes for 2H-indazoles can be varied.[8][9] A primary concern is the presence of its regioisomer, 1-acetyl-5-chloro-1H-indazole , which may form during the acylation step. Other likely impurities include residual starting materials, reagents, and solvents from the synthesis and purification process. Our analytical strategy must be designed to detect and quantify these specific, as well as other unknown, impurities.

The Orthogonal Philosophy: A Multi-Pronged Approach to Truth

A purity value derived from a single analytical method is not a confirmation; it is a hypothesis. To build a robust and trustworthy purity profile, we must employ orthogonal methods—techniques that measure the same property using fundamentally different principles.[2] This approach minimizes the risk of co-eluting impurities in chromatography or "invisible" impurities in spectroscopy, creating a self-validating system.

For this compound, our recommended orthogonal workflow combines chromatographic separation with spectroscopic characterization and elemental composition analysis.

Caption: Orthogonal workflow for purity validation.

Comparative Analysis of Purity Assessment Methodologies

We will now compare the most effective techniques for assessing the purity of this compound. The choice of method is driven by the specific information it provides, contributing to a holistic understanding of the sample's composition.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., C18 silica) and a liquid mobile phase.[10] A UV detector quantifies the components as they elute, with the peak area being proportional to the concentration.

  • Causality for Choice: This is the workhorse for purity assessment of non-volatile organic molecules. Its high resolving power is ideal for separating the target compound from its isomers (like 1-acetyl-5-chloro-1H-indazole) and other synthesis-related impurities. The aromatic indazole core provides strong UV absorbance, ensuring high sensitivity.

  • Trustworthiness: The method's validity is established by running a blank (solvent), confirming the absence of system peaks, and ensuring a sharp, symmetrical peak for the main component. Purity is typically expressed as a percentage of the total peak area.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of ≥95% is generally required for HTS.[3][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of mass spectrometry.[10][12] After separation, the eluent is ionized (e.g., via Electrospray Ionization - ESI), and the mass-to-charge ratio (m/z) of the ions is measured, providing molecular weight information.

  • Causality for Choice: While HPLC-UV confirms purity, LC-MS confirms identity. It provides definitive evidence that the major peak in the chromatogram has the correct molecular weight for this compound (194.62 g/mol , expected [M+H]⁺ ion at m/z 195.03). It also helps tentatively identify impurities by their mass.

  • Trustworthiness: This technique directly validates the primary HPLC peak's identity. The presence of a single major ion corresponding to the target molecule's mass in the main chromatographic peak provides high confidence.

  • Sample Preparation & HPLC: Use the same sample and HPLC conditions as described in section 4.1.

  • Instrumentation:

    • LC System: As per section 4.1.

    • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

    • Ion Source: ESI, positive ion mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

  • Data Analysis: Extract the ion chromatogram for the expected mass ([M+H]⁺ = 195.03). Confirm that this peak aligns with the main UV peak and that the mass spectrum extracted from this peak shows the correct molecular ion as the base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C).[13] It provides detailed information about the molecular structure, including the number and type of atoms and their connectivity. Quantitative NMR (qNMR) can be used for highly accurate purity assessments against a certified internal standard.[2]

  • Causality for Choice: NMR is the gold standard for unambiguous structure elucidation.[13][14] It will definitively distinguish between the 1-acetyl and 2-acetyl isomers based on unique chemical shifts and coupling patterns of the aromatic protons.[15] The presence of impurity signals in the spectrum provides an orthogonal measure of purity.

  • Trustworthiness: A clean ¹H NMR spectrum, where all signals can be assigned to the target structure and integration values match the number of protons, is powerful evidence of high purity. For absolute quantification, qNMR provides a purity value independent of the compound's response factor, unlike chromatography.[2]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

      • (Optional) 2D NMR: COSY and HSQC experiments can be run to confirm proton-proton and proton-carbon connectivities, respectively.

  • Data Analysis:

    • Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum for this compound.

    • Scrutinize the baseline for small peaks that do not correspond to the main compound or the solvent. These represent impurities.

Elemental Analysis (EA)
  • Principle: The compound is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This allows for the determination of the mass percentage of carbon, hydrogen, and nitrogen in the sample.[16][17]

  • Causality for Choice: EA provides a fundamental assessment of a compound's elemental composition. It is completely orthogonal to chromatographic and spectroscopic methods.[18] A sample that is pure by HPLC and NMR should also have an elemental composition that matches its theoretical formula.

  • Trustworthiness: For a new chemical entity, a successful elemental analysis (experimental values within ±0.4% of the theoretical values) is a strong confirmation of its empirical formula and, by extension, its purity from non-elemental or isomeric impurities with different formulas.[11]

  • Sample Preparation: Provide 2-3 mg of the dried, homogenous compound in a tin capsule.

  • Instrumentation: An automated CHN elemental analyzer.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₉H₇ClN₂O).

    • Theoretical: C=55.54%, H=3.63%, N=14.40%.

    • Acceptance Criteria: Experimental values should be within C ±0.4%, H ±0.4%, N ±0.4%.

Data Synthesis: Building the Final Purity Report

The power of this workflow lies in the convergence of data. No single technique tells the whole story.

Caption: Synthesizing data from orthogonal methods.

Summary Comparison of Analytical Techniques
Parameter HPLC-UV LC-MS NMR Spectroscopy Elemental Analysis
Principle Chromatographic SeparationSeparation + Mass DetectionNuclear Magnetic ResonanceCombustion & Gas Detection
Purity Assessment Relative quantification of impurities based on UV absorbance (Area %).Primarily for identity confirmation (Molecular Weight).Structural confirmation and detection of proton/carbon-containing impurities. qNMR for absolute purity.Compares experimental vs. theoretical elemental composition.
Key Strength Excellent for separating isomers and non-volatile impurities. High throughput.Confirms molecular weight of the main peak and impurities.Unambiguous structure elucidation. Can quantify without a specific reference standard (qNMR).Fundamental check of elemental formula; orthogonal to other methods.
Key Limitation Requires impurities to have a chromophore. Purity can be overestimated if impurities co-elute or have poor UV absorbance.Less quantitative than UV detection. Ionization suppression can affect results.Lower sensitivity than HPLC. Not suitable for non-protonated impurities (e.g., salts, silica).Does not distinguish between isomers. Requires mg-scale sample quantity. Insensitive to impurities with similar elemental composition.

Conclusion: Upholding Scientific Integrity

Establishing the purity of a screening compound like this compound is not a perfunctory checkbox; it is an exercise in scientific rigor that underpins the reliability of subsequent biological research.[1][19] By employing an orthogonal analytical approach—combining the high-resolution separation of HPLC , the definitive identification of LC-MS and NMR , and the fundamental verification of Elemental Analysis —we create a self-validating workflow. This multi-faceted strategy ensures that when a "hit" is identified in a biological screen, the activity can be confidently attributed to the intended molecule, paving the way for successful and reproducible drug discovery programs.

References

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022).
  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific Blog.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com.
  • BenchChem. (n.d.). A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques. BenchChem Tech Support.
  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(4), 693-701.
  • Medistri SA. (2023).
  • Baell, J. B., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1257–1275.
  • Salter, E. J., & Wissinger, J. E. (2022). An International Study Evaluating Elemental Analysis. Organic & biomolecular chemistry, 20(27), 5329–5334.
  • Marin, A., et al. (2018). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Pacific BioLabs.
  • Gilbert, D. F., et al. (2015). The Importance of Triaging in Determining the Quality of Output from High-Throughput Screening. Taylor & Francis Online.
  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Yale University.
  • Elguero, J., et al. (1976). 13 C NMR of indazoles.
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Matrix Scientific. (n.d.). This compound.
  • Al-Hourani, B. J., et al. (2024).
  • Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Biotechnology Forums.
  • Zhang, H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 27(19), 6296.
  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 14(10), 1855–1882.
  • Elyashberg, M., et al. (2012). Identification and structure elucidation by NMR spectroscopy.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal.
  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. (n.d.). The Royal Society of Chemistry.
  • Almanza-Sánchez, R., et al. (2022). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules (Basel, Switzerland), 27(21), 7460.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Indazole. Wikipedia.

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A Practical Guide to Cross-Reactivity Profiling of Novel Indazole Analogs: A Case Study with 2-acetyl-5-chloro-2H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Imperative of Selectivity

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] From potent kinase inhibitors in oncology, such as Pazopanib, to agents with anti-inflammatory, antimicrobial, and neuroprotective properties, the versatility of the indazole core is well-documented.[2][3][4][5] This structural motif's ability to engage with a diverse array of biological targets underscores the critical importance of thorough cross-reactivity studies in the development of any new indazole-based therapeutic candidate.

This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel compound 2-acetyl-5-chloro-2H-indazole as a practical example. While, to date, there is no publicly available data on the specific biological targets of this compound, its structural features suggest it may interact with various protein families. Here, we will proceed under the hypothesis that its primary activity is kinase inhibition, a common modality for indazole derivatives.[3][6] This guide will equip researchers, scientists, and drug development professionals with the principles and methodologies to rigorously assess the selectivity of such a compound, compare its performance against relevant alternatives, and interpret the resulting data to inform further development.

Designing a Cross-Reactivity Study: A Multi-Faceted Approach

A robust cross-reactivity study is not a single experiment but a tiered strategy designed to identify and quantify off-target interactions. The goal is to build a "selectivity profile" that informs the therapeutic window and potential side effects of a compound.

Workflow for Cross-Reactivity Profiling

A Compound of Interest (this compound) B Primary Target Identification & Potency Assay (e.g., Hypothetical Kinase Target) A->B C Broad Panel Screening (e.g., Kinase, GPCR, Ion Channel Panels) B->C D Dose-Response Confirmation of Hits C->D E Cell-Based Secondary Assays (Target Engagement & Functional Outcomes) D->E F Comparative Analysis with Alternative Compounds E->F G Selectivity Profile & Risk Assessment F->G

Caption: Workflow for a comprehensive cross-reactivity study.

Selection of Alternative Compounds for Comparison

To contextualize the selectivity of this compound, it is essential to compare it with other relevant molecules. The choice of comparators should be guided by structural similarity and known biological activity. For this guide, we will consider the following hypothetical alternatives:

  • Compound A (Known Selective Kinase Inhibitor): An indazole derivative with a well-documented high selectivity for a specific kinase. This serves as a benchmark for ideal selectivity.

  • Compound B (Known Multi-Targeted Kinase Inhibitor): An indazole derivative known to inhibit multiple kinases. This provides a reference for a less selective compound.

  • Compound C (Structurally Similar but Inactive Analog): A close structural analog of this compound that has been shown to be biologically inactive. This acts as a negative control.

Experimental Protocols

Primary Target Engagement: A Representative Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay to quantify the binding of a test compound to a kinase active site.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody brings the two fluorophores into close proximity, resulting in a high TR-FRET signal. A compound that binds to the kinase active site will displace the tracer, leading to a decrease in the TR-FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 4X kinase/antibody solution in the appropriate kinase buffer.

    • Prepare a 4X tracer solution in the same buffer.

    • Prepare a serial dilution of the test compound (e.g., this compound) and comparator compounds in DMSO, and then dilute in kinase buffer to a 2X concentration.

  • Assay Procedure:

    • Add 5 µL of the 2X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 4X kinase/antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Panel Screening: The Rationale for Target Selection

Given that indazole derivatives have been reported to interact with a wide range of targets, a broad screening panel is crucial. A typical panel for a compound with hypothesized kinase activity would include:

  • A comprehensive kinase panel (e.g., >400 kinases): This is essential to identify off-target kinase interactions. The selection should cover all major branches of the human kinome.

  • A safety panel of non-kinase targets: This panel should include targets known to be associated with adverse drug reactions, such as GPCRs, ion channels, and nuclear receptors. Since some indazoles have shown activity at cannabinoid receptors or nitric oxide synthases, these should be included.[7][8]

Data Presentation and Interpretation

The data from these screens should be organized into clear, comparative tables.

Table 1: Hypothetical Potency and Selectivity Data
CompoundPrimary Target IC50 (nM)Off-Target Hit 1 IC50 (nM)Off-Target Hit 2 IC50 (nM)Selectivity Score (Off-Target 1 / Primary Target)
This compound 151,500>10,000100
Compound A 5>10,000>10,000>2,000
Compound B 251005004
Compound C >10,000>10,000>10,000N/A

Data are for illustrative purposes only.

Visualizing Kinase Selectivity

A powerful way to visualize kinase selectivity is through a dendrogram plot, where inhibited kinases are mapped onto the human kinome tree.

cluster_0 Kinome Tree A B A->B C A->C D B->D E B->E F C->F G C->G

Caption: Illustrative kinome dendrogram showing primary and off-target kinases.

Cell-Based Secondary Assays: Validating In Vitro Findings

Hits from in vitro screens must be validated in a cellular context to confirm their biological relevance.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

Principle: This assay measures ATP levels as an indicator of cell viability. A decrease in ATP is indicative of cytotoxicity.

Step-by-Step Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and comparator compounds for a specified period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion: Synthesizing the Data into a Coherent Narrative

A thorough cross-reactivity study provides a critical assessment of a compound's therapeutic potential. For our hypothetical compound, this compound, the illustrative data suggest a favorable selectivity profile compared to the multi-targeted Compound B, though not as clean as the highly selective Compound A. The lack of cytotoxicity at concentrations well above its primary target IC50 would further support its therapeutic window.

By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of their compound's biological interactions, enabling data-driven decisions in the drug development process. This rigorous approach is essential for advancing novel indazole derivatives from promising hits to safe and effective therapeutics.

References

  • Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]

  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. PubMed. [Link]

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A Comparative Guide to the Synthetic Methodologies of 2-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

The 2-substituted indazole scaffold is a privileged structural motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds, including anti-cancer agents like Niraparib and Pazopanib.[1] The regioselective introduction of substituents at the N-2 position of the indazole ring is a critical challenge for synthetic chemists. This guide provides an in-depth comparison of the prevalent synthetic methodologies for accessing 2-substituted indazoles, offering insights into their mechanisms, scopes, and practical applications. We will delve into both classical and contemporary transition-metal-catalyzed approaches, providing experimental data and protocols to aid researchers in selecting the optimal strategy for their specific synthetic targets.

Direct N-Alkylation of Indazoles: The Classical Approach

The direct alkylation of the indazole ring with alkyl halides or their equivalents represents the most traditional approach to N-substituted indazoles. However, this method is often hampered by a lack of regioselectivity, yielding a mixture of N-1 and N-2 isomers.[2][3] The ratio of these isomers is influenced by several factors, including the nature of the electrophile, the base, and the solvent employed.

Generally, N-1 isomers are thermodynamically more stable, while N-2 isomers are kinetically favored.[2] The use of specific alkylating agents, such as trimethyloxonium tetrafluoroborate, has been reported to favor the formation of N-2 alkylated isomers.[2]

Causality Behind Experimental Choices: The choice of base and solvent is critical in directing the regioselectivity. A strong, non-nucleophilic base in a polar aprotic solvent often favors the formation of the N-2 isomer by promoting the kinetically controlled pathway.

Representative Experimental Protocol: N-Alkylation of Indazole

A mixture of 1H-indazole (1.0 mmol), the appropriate alkyl halide (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (5 mL) is stirred at room temperature for 12-24 hours.[2] The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to separate the N-1 and N-2 isomers.

Transition-Metal-Catalyzed N-Arylation: A Modern Staple

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylindazoles. Both copper- and palladium-catalyzed systems have been extensively developed, offering reliable and high-yielding routes to 2-arylindazoles.[4][5]

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation, a classical copper-catalyzed N-arylation method, has been significantly improved with the development of various ligands. This reaction typically involves the coupling of an indazole with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. Diamine ligands have been shown to be particularly effective in promoting this transformation.[6]

Mechanism Insight: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the indazole and subsequent reductive elimination to afford the N-arylated product and regenerate the Cu(I) catalyst.

Ullmann_Mechanism cluster_cat_cycle Catalytic Cycle Cu(I)X Cu(I)X Ar-X Aryl Halide Indazole-H Indazole-H Base Base Intermediate_A [Ar-Cu(III)(Indazolyl)X] Product 2-Arylindazole

Caption: Simplified mechanism of Copper-Catalyzed N-Arylation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination offers a versatile and highly efficient palladium-catalyzed route to 2-arylindazoles.[7] This methodology is renowned for its broad substrate scope and functional group tolerance. The choice of phosphine ligand is crucial for the success of the reaction.

Causality Behind Experimental Choices: Bulky, electron-rich phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are often employed to facilitate the reductive elimination step and prevent catalyst decomposition.[7]

Representative Experimental Protocol: Palladium-Catalyzed N-Arylation

To a solution of N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol) in toluene (5 mL) are added palladium(II) acetate (0.02 mmol), dppf (0.04 mmol), and sodium tert-butoxide (1.4 mmol).[7] The mixture is heated at 100 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the 2-aryl-2H-indazole.

One-Pot Multi-Component Syntheses

One-pot multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecules from simple starting materials. Several MCRs have been developed for the synthesis of 2-substituted indazoles, often involving a copper or palladium catalyst.

A notable example is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[8] This method allows for the direct formation of the 2-substituted indazole core in a single step.

MCR_Workflow Start Starting Materials SM1 2-Bromobenzaldehyde Start->SM1 SM2 Primary Amine Start->SM2 SM3 Sodium Azide Start->SM3 Reaction One-Pot Reaction (Cu Catalyst) SM1->Reaction SM2->Reaction SM3->Reaction Product 2-Substituted Indazole Reaction->Product

Caption: Workflow for a one-pot synthesis of 2-substituted indazoles.

Reductive Cyclization Strategies

Reductive cyclization of ortho-substituted nitroarenes is a well-established method for the synthesis of N-heterocycles. For 2-substituted indazoles, this typically involves the reductive cyclization of an N-(2-nitrobenzylidene)amine.[9][10] Various reducing agents can be employed, with tri-n-butylphosphine being a common choice.[10]

Mechanism Insight: The reaction proceeds through the reduction of the nitro group to a nitroso or hydroxylamino group, which then undergoes intramolecular cyclization with the imine nitrogen, followed by dehydration to form the indazole ring.

Transition-Metal-Catalyzed C-H Activation/Annulation

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of heterocyclic compounds.[11][12] Rhodium and manganese catalysts have been successfully employed for the synthesis of 2-substituted indazoles through the annulation of azobenzenes or similar precursors with alkynes or aldehydes.[1][11][13] These methods offer novel and efficient pathways to functionalized indazoles.

Comparative Analysis of Methodologies

MethodologyKey AdvantagesKey LimitationsTypical Catalysts/Reagents
Direct N-Alkylation Simple procedure, readily available starting materials.Poor regioselectivity, often requires chromatographic separation of isomers.[2][3]Alkyl halides, K₂CO₃, DMF.
Copper-Catalyzed N-Arylation Good yields, tolerance of various functional groups.[6]Often requires high temperatures and specific ligands.CuI, diamine ligands, K₂CO₃.
Palladium-Catalyzed N-Arylation Excellent yields, broad substrate scope, high functional group tolerance.[7]Cost of palladium catalysts and ligands.Pd(OAc)₂, phosphine ligands, t-BuONa.
One-Pot Multi-Component Reactions High efficiency, step and atom economy.[8]Substrate scope can be limited, optimization can be challenging.Cu₂O, NaN₃.
Reductive Cyclization Utilizes readily available nitroarenes.[9][10]May require stoichiometric reducing agents, functional group compatibility can be an issue.P(n-Bu)₃, SnCl₂.
C-H Activation/Annulation High atom economy, novel disconnections.[1][11]Often requires directing groups, catalyst development is ongoing.[RhCp*Cl₂]₂, Mn(I) complexes.

Conclusion

The synthesis of 2-substituted indazoles has evolved significantly from classical alkylation methods to sophisticated transition-metal-catalyzed strategies. For the synthesis of 2-alkylindazoles, direct alkylation can be a viable option if regioselectivity can be controlled. For the crucial class of 2-arylindazoles, palladium-catalyzed Buchwald-Hartwig amination stands out as a highly reliable and versatile method. One-pot multi-component reactions and C-H activation strategies offer exciting avenues for the rapid construction of complex indazole derivatives and are likely to see further development in the coming years. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • Manganese(i)-catalysed late-stage ortho-C–H alkenylation of 2-arylindazoles in aqueous medium. RSC Advances. [Link][13]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link][11][12]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link][8]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link][1]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link][7]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link][14]

  • 2-Substituted indazoles. Synthesis and antimicrobial activity. PubMed. [Link]

  • 2H‐indazole synthesis via Sn‐mediated 3‐component reaction. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central. [Link][9]

  • Transition-Metal-Catalyzed Syntheses of Indazoles. IDR@NITK. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. [Link][4]

  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC. [Link]

  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link][15]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. PMC - NIH. [Link]

  • ortho‐Allylation of 2‐Arylindazoles with Vinyl Cyclic Carbonate and Diallyl Carbonate via Manganese‐Catalyzed C−H Bond Activation. ResearchGate. [Link]

  • Reported methods on C3 arylation of 1H-indazoles and 1H-azaindazoles versus our new procedure. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link][5]

  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling. PMC - PubMed Central. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry - ACS Publications. [Link][6]

  • Rhodium-catalyzed directed C–H functionalization of 2-arylindazoles with diazotized Meldrum's acid. Semantic Scholar. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link][2]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. ResearchGate. [Link][10]

  • Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Semantic Scholar. [Link][3]

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Safety Operating Guide

Proper Disposal of 2-acetyl-5-chloro-2H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-acetyl-5-chloro-2H-indazole (CAS No. 98083-44-4), a heterocyclic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal operations, a thorough understanding of the inherent risks associated with this compound is paramount. This compound presents a multi-faceted hazard profile that dictates the stringent containment and disposal protocols outlined in this guide.

Key Hazards:

  • Acute Toxicity: The compound is toxic if swallowed, inhaled, or in contact with skin.[1]

  • Corrosivity: It is capable of causing severe skin burns and serious eye damage.[1]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically the lungs.[1]

  • Aquatic Toxicity: this compound is very toxic to aquatic life, necessitating procedures that prevent its release into the environment.[1]

  • Reactivity: The compound may decompose upon exposure to moist air or water and can form explosive mixtures with air upon intense heating.[1]

These hazards underscore the necessity of treating this compound not merely as chemical waste but as a hazardous substance requiring meticulous management from the point of use to its final disposal.

Hazard Classification Summary
Hazard CategoryGHS ClassificationSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
Skin Corrosion/Irritation Category 1BDangerH314: Causes severe skin burns and eye damage.[1]
Specific Target Organ Toxicity (Repeated Exposure) Category 1DangerH372: Causes damage to organs (Lungs) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment (Acute) Category 1WarningH400: Very toxic to aquatic life.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the severe corrosive and toxic properties of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE is based on a risk assessment that considers the potential routes of exposure.

  • Hand Protection: Use impermeable gloves (e.g., nitrile or neoprene) to prevent skin contact. Immediately change gloves if they become contaminated.

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a risk of splashing.[1]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, impermeable protective clothing should be worn.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If vapors or aerosols are generated, a respirator is required.[1]

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and well-rehearsed response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as described in Section 2.

  • Contain the Spill: Cover drains to prevent environmental release.[1] For liquid spills, use an inert, liquid-absorbent material such as Chemizorb® or vermiculite.[1] For solid spills, carefully sweep or scoop the material, avoiding dust generation.[2]

  • Collect and Package Waste: Place the absorbed material or spilled solid into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention: If exposure occurs, follow first-aid procedures immediately and seek medical attention. For eye contact, flush with running water for at least 15 minutes.[2] For skin contact, wash the affected area with plenty of soap and water.[3]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. This typically involves collection, classification, and transfer to a licensed hazardous waste disposal facility.

Waste Classification

Due to its toxic and ecotoxic properties, this compound is classified as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA) in the United States, it would likely fall under codes for wastes from non-specific sources (F-listed) or discarded commercial chemical products (U- or P-listed), depending on its use and concentration.[4][5] As a chlorinated heterocyclic compound, it may be subject to specific disposal regulations for halogenated organic compounds.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Unused reagent, contaminated labware, spill cleanup material) assess Assess Waste Type (Solid, Liquid, Contaminated PPE) start->assess package Package Waste in Compatible, Labeled Container (e.g., HDPE or glass) assess->package label_info Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms Accumulation Start Date package->label_info storage Store in Designated Satellite Accumulation Area (Secure, ventilated, secondary containment) package->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup transport EHS Transports to Central Hazardous Waste Facility pickup->transport final_disposal Final Disposal by Licensed Facility (e.g., Incineration) transport->final_disposal

Sources

A Researcher's Guide to Handling 2-acetyl-5-chloro-2H-indazole: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. However, "routine" should never equate to "complacent," especially when dealing with molecules of unknown or partially characterized toxicological profiles. This guide provides a detailed operational framework for the safe handling of 2-acetyl-5-chloro-2H-indazole, a chlorinated heterocyclic compound. The protocols outlined below are designed to be a self-validating system, grounded in established chemical safety principles, to protect researchers and ensure experimental integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

While a comprehensive toxicological profile for this compound is not widely published, its chemical structure necessitates a cautious approach. As a chlorinated heterocyclic compound, we must anticipate potential hazards including skin and eye irritation, and possible toxicity if inhaled or ingested.[1] Structurally related compounds, such as other chlorinated indazoles or acetylated heterocycles, can cause skin irritation, severe eye damage, and may be harmful if swallowed or inhaled.[2][3] Therefore, all handling procedures must be predicated on a thorough risk assessment that assumes the compound is hazardous.

Key Anticipated Hazards:

  • Dermal and Eye Irritation: The presence of the chloro- and acetyl- functional groups suggests the potential for irritation or burns upon contact with skin and eyes.[1][3]

  • Respiratory Irritation: Fine powders or aerosols can cause respiratory tract irritation.[2]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

This assessment mandates the use of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.

Engineering Controls: Your First Line of Defense

Before any PPE is even selected, engineering controls must be in place to minimize exposure. These are non-negotiable for handling this compound.

  • Chemical Fume Hood: All weighing, transfers, and reaction setups involving this compound in solid or solution form must be conducted inside a certified chemical fume hood.[3] This captures dust and vapors at the source, preventing inhalation.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[2]

  • Accessible Safety Equipment: A certified safety shower and eyewash station must be located in immediate proximity to the handling area.[3] Ensure these are tested regularly and the path to them is unobstructed.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be tailored to the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solids (<1g) Safety glasses with side shields (ANSI Z87.1 certified)Nitrile gloves (minimum 4 mil thickness)Flame-retardant lab coatNot required if performed in a certified fume hood
Solution Preparation / Reactions Tightly fitting safety goggles or a full-face shieldNitrile gloves (minimum 4 mil thickness), double-glovedFlame-retardant lab coat, chemically resistant apronNot required if performed in a certified fume hood
Large-Scale Operations (>10g) or Potential for Aerosolization Full-face shield over safety gogglesHeavy-duty nitrile or butyl rubber glovesChemically resistant suit or apron over lab coatA full-face respirator with an appropriate cartridge may be necessary if not in a fume hood.
Spill Cleanup Full-face shield over safety gogglesHeavy-duty nitrile or butyl rubber glovesChemically resistant, disposable suit or coverallsAir-purifying respirator with appropriate cartridges

Causality of PPE Selection:

  • Eye and Face Protection : Because even small amounts of powder can cause serious eye irritation, safety glasses are the absolute minimum.[2] Goggles or a face shield are required for tasks involving liquids to protect against splashes that could cause severe eye damage.[4]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact with many organic solids and solutions. Double-gloving is recommended during solution preparation to provide a fresh barrier in case the outer glove is compromised.

  • Body Protection : A flame-retardant lab coat protects against minor spills and contamination of personal clothing. For larger quantities or spill response, increased chemical resistance is necessary.

  • Respiratory Protection : When engineering controls like a fume hood are properly used, dedicated respiratory protection is typically not needed.[3] However, for spills or emergencies where vapor or dust concentrations are unknown, a respirator is essential.

Procedural Workflow: A Step-by-Step Guide

The following diagram outlines the mandatory decision-making and operational workflow for safely handling this compound. Adherence to this process is critical for minimizing risk.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol risk_assessment 1. Conduct Risk Assessment (Review SDS for analogs) ppe_select 2. Select & Inspect PPE (Per task table) risk_assessment->ppe_select eng_controls 3. Verify Engineering Controls (Fume hood flow, eyewash access) ppe_select->eng_controls spill_kit 4. Prepare Spill Kit (Absorbent, waste bags, decontaminant) eng_controls->spill_kit work_in_hood 5. Perform Work in Fume Hood spill_kit->work_in_hood avoid_contact 6. Avoid Inhalation & Skin Contact (Use appropriate technique) work_in_hood->avoid_contact monitor 7. Monitor for Spills or Exposure avoid_contact->monitor decontaminate 8. Decontaminate Work Area & Glassware monitor->decontaminate spill_event Spill or Exposure Occurs monitor->spill_event Event dispose_waste 9. Dispose of Waste (Segregate chlorinated waste) decontaminate->dispose_waste doff_ppe 10. Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area & Alert Others spill_event->evacuate first_aid Administer First Aid (Eyewash/Shower) spill_event->first_aid consult_sds Consult SDS / Emergency Plan evacuate->consult_sds cleanup Perform Spill Cleanup (If trained & safe) consult_sds->cleanup

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

Preparedness is paramount for mitigating the impact of an accidental release.

  • Minor Spill (Solid, inside a fume hood):

    • Decontaminate the area with a suitable absorbent material.

    • Carefully sweep up the absorbed material into a labeled waste container.

    • Wipe the area with a soap and water solution.

    • Place all contaminated materials into a sealed bag for hazardous waste disposal.[2]

  • Major Spill or Spill Outside a Fume Hood:

    • Evacuate the immediate area and alert colleagues and the laboratory supervisor.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][4]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan: Environmental Responsibility

As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: All waste (solid, liquid, and contaminated PPE) must be collected in a dedicated, clearly labeled, and sealed container for "Chlorinated/Halogenated Organic Waste."[6]

  • Do Not Mix: Never mix halogenated waste with non-halogenated solvent waste.[6] This is critical for proper incineration and environmental safety.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[7]

By implementing this comprehensive safety and handling guide, researchers can confidently work with this compound, ensuring personal safety, protecting the integrity of their research, and maintaining environmental stewardship.

References

  • Matrix Scientific. this compound Safety Information.

  • Sigma-Aldrich. Generic Safety Data Sheet for Toxic/Corrosive Substance.

  • CymitQuimica. Methyl 2-acetyl-2H-indazole-5-carboxylate Safety Data Sheet.

  • Apollo Scientific. Generic Safety Data Sheet for Toxic/Corrosive Substance.

  • Merck Millipore. Generic Safety Data Sheet for Substance with Skin/Eye Damage Hazard.

  • Fisher Scientific. Generic Indazole Safety Data Sheet.

  • Advanced Biotech. Generic Safety Data Sheet for Acetyl Thiazole.

  • PubChem. 2-Acetyl-5-chlorothiophene Hazard Summary.

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

  • ECHEMI. 2-Acetyl-5-chlorothiophene Safety Data Sheet.

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.

  • European Chlorinated Solvent Association. Guidance on Storage and Handling of Chlorinated Solvents.

  • CymitQuimica. 2-Acetyl-5-chlorothiophene Product Information.

  • Chemsrc. 2-Acetyl-5-chlorothiophene Safety Information.

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.

  • Benchchem. 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.